Product packaging for 1-Octadecyl Lysophosphatidic Acid(Cat. No.:)

1-Octadecyl Lysophosphatidic Acid

Número de catálogo: B106915
Peso molecular: 424.6 g/mol
Clave InChI: HUUYDUFSUADEJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-Octadecyl lysophosphatidic acid (1-octadecyl LPA) is a LPA analog containing stearic acid at the sn-1 position. LPA binds to one of five different G protein linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. Alkyl ether-linked LPA derivatives have a higher platelet aggregating activity than the acyl derivatives, most likely stemming from an alkyl-specific LPA receptor. For example, 1-octadecyl LPA has a platelet aggregating EC50 value of 9 nM versus 1-octadecanoyl LPA which has an EC50 value of 177 nM.>Lysopa(18:0E/0:0), also known as lysopa(18:0E), belongs to the class of organic compounds known as monoalkylglycerophosphates. Monoalkylglycerophosphates are compounds containing glycerophosphate moiety attached to an fatty acyl chain through an ether bond. Lysopa(18:0E/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lysopa(18:0E/0:0) has been detected in multiple biofluids, such as feces and blood. Within the cell, lysopa(18:0E/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. In humans, lysopa(18:0E/0:0) is involved in plasmalogen synthesis pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H45O6P B106915 1-Octadecyl Lysophosphatidic Acid

Propiedades

IUPAC Name

(2-hydroxy-3-octadecoxypropyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUYDUFSUADEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPA(O-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1-Octadecyl Lysophosphatidic Acid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core signaling pathways activated by 1-Octadecyl Lysophosphatidic Acid (1-Octadecyl-LPA), a key ether-linked lysophospholipid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate roles of LPA signaling in various physiological and pathological processes.

Introduction to this compound

This compound, also known as 1-stearoyl-LPA or 18:0 LPA, is a bioactive signaling molecule that exerts its effects by activating a family of six G protein-coupled receptors (GPCRs): LPA₁ through LPA₆.[1] As an ether-linked lysophospholipid, it is structurally distinct from the more commonly studied acyl-LPA species, which can lead to differences in receptor affinity, metabolic stability, and downstream signaling outcomes.[2] Understanding the specific signaling cascades initiated by 1-Octadecyl-LPA is crucial for elucidating its role in health and disease, and for the development of targeted therapeutics.

LPA signaling is implicated in a wide array of cellular processes, including proliferation, migration, survival, and cytoskeletal rearrangement.[3] Dysregulation of these pathways has been linked to various pathologies such as cancer, fibrosis, and neuropathic pain.[1][3] This guide will delve into the primary signaling axes engaged by 1-Octadecyl-LPA, provide quantitative data on its receptor activation, detail key experimental protocols for its study, and present visual diagrams of the core pathways.

Core Signaling Pathways of 1-Octadecyl-LPA

1-Octadecyl-LPA, upon binding to its cognate LPA receptors, initiates a cascade of intracellular events through the activation of heterotrimeric G proteins. The specific downstream effects are largely determined by the subtype of LPA receptor expressed in a given cell type and its coupling to different Gα subunits, namely Gαq/11, Gαi/o, and Gα12/13.[1]

Gαq/11-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

Activation of Gαq/11-coupled LPA receptors (primarily LPA₁, LPA₂, and LPA₃) by 1-Octadecyl-LPA leads to the stimulation of Phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5] The subsequent increase in intracellular calcium concentration, along with the action of DAG, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing processes like cell growth, differentiation, and apoptosis.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 1-Octadecyl-LPA 1-Octadecyl-LPA LPAR LPA Receptor (LPA1, LPA2, LPA3) 1-Octadecyl-LPA->LPAR Binds Gq Gαq/11 LPAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates

Gαq/11-PLC Signaling Pathway.
Gαi/o-Mediated Pathways: PI3K/Akt and MAPK/ERK Cascades

Coupling of 1-Octadecyl-LPA to Gαi/o-linked receptors (including LPA₁, LPA₂, and LPA₃) results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1] More prominently, the βγ subunits released from the activated Gαi/o protein can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras-Raf-MEK-ERK (MAPK) signaling pathways.[6]

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[6] Activated PI3K phosphorylates PIP₂ to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates numerous downstream targets to inhibit apoptosis and promote cell growth.

The MAPK/ERK cascade is a central signaling pathway that regulates a wide variety of cellular processes, including proliferation, differentiation, and migration.[4] The Gβγ subunits can activate Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression.

Gi_PI3K_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 1-Octadecyl-LPA 1-Octadecyl-LPA LPAR LPA Receptor (LPA1, LPA2, LPA3) 1-Octadecyl-LPA->LPAR Binds Gi Gαi/o LPAR->Gi Activates Gbg Gβγ Gi->Gbg Releases PI3K PI3K Gbg->PI3K Activates Ras Ras Gbg->Ras Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression & Proliferation ERK->Gene

Gαi/o-PI3K/Akt and MAPK/ERK Pathways.
Gα12/13-Mediated Pathway: RhoA Activation and Cytoskeletal Remodeling

The coupling of LPA receptors (notably LPA₁, LPA₂, and LPA₄) to Gα12/13 proteins activates the small GTPase RhoA.[1][3] This is a central pathway by which 1-Octadecyl-LPA influences cell morphology, migration, and invasion. Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA then stimulates its downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and activates several substrates, including myosin light chain (MLC), which promotes actin-myosin contractility and the formation of stress fibers and focal adhesions. These cytoskeletal rearrangements are fundamental to cell migration and invasion.

G1213_RhoA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 1-Octadecyl-LPA 1-Octadecyl-LPA LPAR LPA Receptor (LPA1, LPA2, LPA4) 1-Octadecyl-LPA->LPAR Binds G1213 Gα12/13 LPAR->G1213 Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cytoskeleton Cytoskeletal Remodeling (Stress Fibers, Cell Migration) MLC->Cytoskeleton Promotes

Gα12/13-RhoA Signaling Pathway.

Quantitative Data on 1-Octadecyl-LPA Receptor Activation

ReceptorLigandAssay TypeParameterValueReference
LPA₁18:0 LPACalcium MobilizationED₅₀Not Determined (Weak response)[7]
LPA₂18:0 LPANot SpecifiedActivation Constant (AC₅₀)123 ± 12 nM[8]
LPA₃18:0 LPACalcium MobilizationED₅₀Not Determined (Weak response)[7]
LPA₄18:0 LPANot SpecifiedActivation Constant (AC₅₀)185 ± 13 nM[8]
LPA₅18:0 LPANot SpecifiedActivation Constant (AC₅₀)180 ± 6 nM[8]
LPA₆18:0 LPANot SpecifiedData Not Available-

Note: ED₅₀ (Half-maximal effective dose) and AC₅₀ (Activation Constant) are measures of the concentration of a drug that gives half of the maximal response.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 1-Octadecyl-LPA signaling pathways.

Experimental Workflow for Studying LPA Signaling

A typical workflow for investigating the cellular effects of 1-Octadecyl-LPA involves a series of assays to probe different levels of the signaling cascade, from receptor binding to downstream cellular responses.

Experimental_Workflow cluster_assays Assay Types start Cell Culture and Treatment with 1-Octadecyl-LPA receptor_binding Receptor Binding Assay ([35S]GTPγS or Competition Binding) start->receptor_binding g_protein G-Protein Activation receptor_binding->g_protein downstream Downstream Signaling Pathway Activation g_protein->downstream ca_flux Calcium Flux Assay (Gq activation) g_protein->ca_flux cellular_response Cellular Response Assays downstream->cellular_response erk_pi3k Western Blot for p-ERK/p-Akt (Gi activation) downstream->erk_pi3k rho_assay RhoA Pull-down Assay (G12/13 activation) downstream->rho_assay end Data Analysis and Conclusion cellular_response->end migration Cell Migration/Invasion Assay cellular_response->migration proliferation Proliferation Assay (e.g., MTT) cellular_response->proliferation

References

An In-depth Technical Guide to the Biological Functions of 1-Octadecyl Lysophosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octadecyl lysophosphatidic acid (1-C18:0-LPA or 1-stearoyl-LPA) is a bioactive lipid mediator belonging to the lysophosphatidic acid (LPA) family of signaling molecules. As a saturated ether-linked lysophospholipid, it exerts pleiotropic effects on a wide range of cell types, influencing fundamental cellular processes. This technical guide provides a comprehensive overview of the biological functions of 1-Octadecyl LPA, its signaling pathways, and its roles in health and disease. Detailed experimental protocols for its study and quantitative data on its activity are also presented to facilitate further research and drug development efforts.

Introduction

Lysophosphatidic acid (LPA) is a class of simple phospholipids (B1166683) that act as potent extracellular signaling molecules.[1][2] These molecules consist of a glycerol (B35011) backbone, a phosphate (B84403) group, a hydroxyl group, and a single fatty acid chain of varying length and saturation.[3] 1-Octadecyl LPA is a specific variant with a saturated 18-carbon acyl chain.[4] LPAs, including the 1-octadecyl species, are found in various biological fluids and are produced by multiple cell types, playing crucial roles in a myriad of physiological and pathological processes.[1][2]

The biological effects of 1-Octadecyl LPA are mediated through its interaction with a family of at least six G-protein coupled receptors (GPCRs), designated LPA1 through LPA6.[2][5] The diversity of these receptors and their differential coupling to various G proteins allows for a wide range of cellular responses to a single lipid mediator.[2][6] This guide will delve into the specific functions and signaling cascades initiated by 1-Octadecyl LPA.

Biological Functions of this compound

The biological activities of LPA are diverse and depend on the specific acyl chain composition. While many studies use oleoyl (B10858665) (18:1) LPA, the saturated 1-Octadecyl (18:0) form also demonstrates significant biological activity.[7] Its functions include, but are not limited to:

  • Cell Proliferation and Survival: 1-Octadecyl LPA can act as a mitogen, promoting cell division and preventing apoptosis in various cell types.[8][9][10] This is a critical function in tissue repair and development but can also contribute to the pathogenesis of cancer.[11]

  • Cell Migration and Invasion: It is a potent chemoattractant, inducing the migration and invasion of cells, a process vital for wound healing, immune responses, and unfortunately, cancer metastasis.[8][9][10][12]

  • Inflammation: 1-Octadecyl LPA is implicated in inflammatory processes. It can induce the expression of chemokines and cytokines, contributing to the inflammatory response in conditions like acute lung injury.[13][14]

  • Neurological Processes: LPA signaling is crucial for the development and function of the nervous system.[15][16][17] It influences neurogenesis, neuronal migration, and myelination. Dysregulated LPA signaling has been linked to neurodevelopmental disorders, neuropathic pain, and neurodegenerative diseases.[15][16][17][18]

  • Fibrosis: 1-Octadecyl LPA can contribute to the development of fibrosis in various organs, including the lungs and kidneys, by promoting the proliferation and activation of fibroblasts.[5]

  • Cardiovascular Effects: LPA species can influence the cardiovascular system by affecting platelet aggregation, smooth muscle contraction, and blood pressure regulation.[19][20]

Signaling Pathways of this compound

1-Octadecyl LPA exerts its effects by binding to and activating its cognate LPA receptors (LPA1-6). These receptors couple to at least four families of heterotrimeric G proteins: Gi/o, Gq/11, G12/13, and Gs.[2][6] The specific G protein activated depends on the receptor subtype and the cell type.

Gi/o Pathway

Activation of the Gi/o pathway by 1-Octadecyl LPA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[19] The βγ subunits of Gi/o can also activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is a major pathway promoting cell survival and proliferation.[21]

Gio_Pathway LPA 1-Octadecyl LPA LPAR LPA Receptor (e.g., LPA1) LPA->LPAR Gio Gαi/o LPAR->Gio AC Adenylyl Cyclase Gio->AC inhibits PI3K PI3K Gio->PI3K βγ subunits cAMP cAMP AC->cAMP Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Figure 1: Gi/o signaling pathway activated by 1-Octadecyl LPA.

Gq/11 Pathway

Coupling to Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like smooth muscle contraction and cell proliferation.[2]

Gq11_Pathway LPA 1-Octadecyl LPA LPAR LPA Receptor (e.g., LPA1, LPA2, LPA3) LPA->LPAR Gq11 Gαq/11 LPAR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., Contraction, Proliferation) Ca2->CellularResponse PKC->CellularResponse G1213_Pathway LPA 1-Octadecyl LPA LPAR LPA Receptor (e.g., LPA1, LPA2) LPA->LPAR G1213 Gα12/13 LPAR->G1213 RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal Cytoskeletal Rearrangement (Stress Fibers, Migration) ROCK->Cytoskeletal LCMS_Workflow start Start: Biological Sample (Plasma, Serum, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer or Liquid-Liquid Extraction) start->extraction separation LC Separation (Reversed-phase column) extraction->separation ionization Mass Spectrometry (ESI in negative mode) separation->ionization detection Tandem MS (MS/MS) (MRM for specific transitions) ionization->detection quantification Quantification (Against a standard curve) detection->quantification end End: Concentration of 1-Octadecyl LPA quantification->end Transwell_Assay start Start: Prepare Cell Suspension (Serum-starved) upper_chamber Upper Chamber: Seed Cells in Transwell Insert start->upper_chamber lower_chamber Lower Chamber: Add 1-Octadecyl LPA (Chemoattractant) lower_chamber->upper_chamber Place insert in well incubation Incubate (Allow for migration) upper_chamber->incubation non_migrated Remove Non-migrated Cells (From top of insert) incubation->non_migrated fix_stain Fix and Stain Migrated Cells (On bottom of insert) non_migrated->fix_stain quantify Quantify Migrated Cells (Microscopy and counting) fix_stain->quantify end End: Migration Index quantify->end

References

An In-depth Technical Guide on the Receptor Binding Affinity of 1-Octadecyl Lysophosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 1-octadecyl lysophosphatidic acid (1-octadecyl-LPA) to its cognate G protein-coupled receptors (GPCRs), the LPA receptors (LPA₁₋₆). This document details the current understanding of its receptor selectivity, summarizes available binding and functional data, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways.

Introduction to this compound and its Receptors

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of at least six cognate GPCRs: LPA₁ through LPA₆.[1][2] These receptors are categorized into two subfamilies: the endothelial differentiation gene (EDG) family, which includes LPA₁, LPA₂, and LPA₃, and a second subfamily more closely related to purinergic receptors, comprising LPA₄, LPA₅, and LPA₆.[1][3]

1-octadecyl-LPA is a specific ether-linked variant of LPA, characterized by an octadecyl (18-carbon) alkyl chain attached to the glycerol (B35011) backbone via an ether linkage. Ether-linked LPAs are known to be potent agonists at LPA receptors and exhibit greater stability compared to their acyl-linked counterparts.[4] Understanding the binding affinity and signaling profile of 1-octadecyl-LPA is crucial for research into the physiological and pathophysiological roles of LPA signaling and for the development of targeted therapeutics.

Data Presentation: Receptor Binding and Functional Activity

Quantitative data on the binding affinity (Kᵢ, Kₔ) and functional potency (EC₅₀) of 1-octadecyl-LPA across the full panel of LPA receptors is not comprehensively available in the public domain. The following tables summarize the available qualitative and semi-quantitative data for ether-linked LPAs, including 1-octadecyl-LPA where specified, to provide a comparative overview.

Table 1: Receptor Binding Affinity of Alkyl-LPAs

ReceptorLigandBinding Affinity (Kᵢ/Kₔ)Comments
LPA₁Various acyl-LPAs (16:0, 18:1, 18:2, 20:4)Kₔ values in the low nanomolar range (1.69 - 2.83 nM)[5]LPA₁ exhibits broad ligand specificity.[5] Specific Kₔ data for 1-octadecyl-LPA is not readily available.
LPA₂N/AData not available
LPA₃N/AData not available
LPA₄LPAApparent Kₔ of 45 nM[2]
LPA₅1-alkyl-LPA (18:1)IC₅₀ of ~10 nM for inhibition of cell migration[6]LPA₅ demonstrates a preference for ether-linked LPAs over acyl-LPAs.[6]
LPA₆N/AData not available

Table 2: Functional Potency of Alkyl-LPAs

ReceptorLigandFunctional AssayPotency (EC₅₀/IC₅₀)Comments
LPA₁1-ALPACa²⁺ Mobilization1125 ± 1484 nM[7]"1-ALPA" species not fully specified.
LPA₁1-ALPAcAMP AssayData not available
LPA₂N/AN/AData not available
LPA₃N/AN/AData not available
LPA₄N/AN/AData not available
LPA₅1-alkyl-LPAInhibition of cell migrationIC₅₀ ~10 nM[6]1-alkyl-LPA is approximately 10-fold more potent than 1-oleoyl-LPA (IC₅₀ ~100 nM) in this assay.[6]
LPA₆N/AN/AData not available

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of LPA receptor ligands like 1-octadecyl-LPA.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ and Kₔ) of a ligand to its receptor.

Objective: To quantify the direct binding of a radiolabeled ligand to LPA receptors and to determine the affinity of unlabeled competitors like 1-octadecyl-LPA.

Materials:

  • Cell membranes expressing the LPA receptor of interest

  • Radiolabeled LPA analog (e.g., [³H]LPA)

  • Unlabeled 1-octadecyl-LPA

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target LPA receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled LPA at a concentration near its Kₔ, and varying concentrations of the unlabeled competitor (1-octadecyl-LPA). For saturation binding experiments to determine Kₔ, add increasing concentrations of the radiolabeled ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. For competition assays, calculate the IC₅₀ and then the Kᵢ using the Cheng-Prusoff equation. For saturation assays, determine Kₔ and Bₘₐₓ by non-linear regression analysis.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup Membrane_Prep->Assay_Setup Add membranes, radioligand, and competitor Incubation Incubation Assay_Setup->Incubation Reach equilibrium Filtration Filtration Incubation->Filtration Separate bound/ free ligand Quantification Quantification Filtration->Quantification Measure radioactivity Data_Analysis Data Analysis Quantification->Data_Analysis Calculate Ki/Kd

Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the LPA receptor upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy of 1-octadecyl-LPA in activating G protein signaling.

Materials:

  • Cell membranes expressing the LPA receptor of interest

  • [³⁵S]GTPγS

  • 1-octadecyl-LPA

  • GDP

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Membrane and Ligand Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare serial dilutions of 1-octadecyl-LPA.

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of 1-octadecyl-LPA.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of 1-octadecyl-LPA to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

experimental_workflow_gtpgs_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup Membrane_Prep->Assay_Setup Ligand_Prep Ligand Dilution Ligand_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation G protein activation Filtration Filtration Incubation->Filtration Separate bound/ free [35S]GTPγS Quantification Quantification Filtration->Quantification Measure radioactivity Data_Analysis Data Analysis Quantification->Data_Analysis Calculate EC50/Emax experimental_workflow_calcium_mobilization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Cell Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Incubate with calcium dye Ligand_Addition Ligand Addition Dye_Loading->Ligand_Addition Add ligand in plate reader Fluorescence_Measurement Fluorescence Measurement Ligand_Addition->Fluorescence_Measurement Kinetic reading Data_Analysis Data Analysis Fluorescence_Measurement->Data_Analysis Calculate EC50 Gq_signaling LPA 1-Octadecyl-LPA LPAR LPA Receptor (e.g., LPA₁, LPA₂, LPA₃, LPA₅) LPA->LPAR Gq Gαq/11 LPAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., proliferation, secretion) Ca_release->Cellular_Response PKC->Cellular_Response Gi_signaling LPA 1-Octadecyl-LPA LPAR LPA Receptor (e.g., LPA₁, LPA₂, LPA₃) LPA->LPAR Gi Gαi/o LPAR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits G_beta_gamma Gβγ Gi->G_beta_gamma releases cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP PI3K PI3K G_beta_gamma->PI3K activates Akt Akt PI3K->Akt activates Cellular_Response_Akt Cellular Response (e.g., survival, proliferation) Akt->Cellular_Response_Akt G1213_signaling LPA 1-Octadecyl-LPA LPAR LPA Receptor (e.g., LPA₁, LPA₂, LPA₄, LPA₅) LPA->LPAR G1213 Gα12/13 LPAR->G1213 activates RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton Cellular_Response Cellular Response (e.g., migration, contraction) Cytoskeleton->Cellular_Response Gs_signaling LPA 1-Octadecyl-LPA LPAR LPA Receptor (e.g., LPA₄) LPA->LPAR Gs Gαs LPAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

References

Structure-Activity Relationship of 1-Octadecyl LPA Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA1-6. These receptors are implicated in numerous physiological and pathophysiological processes, including cell proliferation, migration, survival, and angiogenesis. Consequently, they have emerged as promising therapeutic targets for various diseases, including cancer, fibrosis, and inflammatory disorders.

1-Octadecyl LPA, an ether-linked analog of the endogenous acyl-LPA, has garnered significant interest due to its enhanced chemical stability. The ether linkage at the sn-1 position is resistant to hydrolysis by lipases, leading to a longer biological half-life compared to its ester-linked counterparts. This increased stability makes 1-octadecyl LPA and its analogs attractive candidates for therapeutic development. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of potent and selective LPA receptor modulators.

This technical guide provides a comprehensive overview of the SAR of 1-octadecyl LPA analogs, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationships

The biological activity of 1-octadecyl LPA analogs is determined by modifications at three key positions: the lipid chain, the glycerol (B35011) backbone, and the phosphate (B84403) headgroup.

  • Lipid Chain: The 1-octadecyl (C18:0) chain is a common feature of these analogs. Generally, ether-linked LPAs (alkyl LPAs) exhibit comparable or even superior potency to their corresponding ester-linked (acyl) counterparts. This is attributed to their increased stability and potentially altered receptor interactions.

  • Glycerol Backbone: Modifications to the glycerol backbone can significantly impact receptor selectivity and activity. The presence and stereochemistry of the hydroxyl group at the sn-2 position are critical. While some studies suggest that the absolute configuration at the sn-2 position of alkyl LPA analogs is not strictly recognized by LPA1, LPA2, and LPA3 receptors, other modifications in this region can introduce receptor subtype selectivity. For instance, substitution of the hydroxyl group with a methoxy (B1213986) group has been explored to further enhance stability and modulate activity.

  • Phosphate Headgroup: The phosphate headgroup is essential for receptor activation. Modifications that maintain the negative charge, such as phosphonates and phosphorothioates, are generally well-tolerated and can even enhance stability and selectivity. For example, 1-octadecylthiophosphate (OTP) has been shown to be a potent agonist at multiple LPA receptors.

Quantitative Data on 1-Octadecyl LPA Analog Activity

The following tables summarize the available quantitative data for 1-octadecyl LPA and related ether-linked analogs. It is important to note that direct, side-by-side comparisons of a comprehensive set of 1-octadecyl LPA analogs are limited in the publicly available literature. The presented data is compiled from various studies and should be interpreted with consideration of the different experimental systems used.

Table 1: Receptor Binding Affinities (Ki values) of Ether-Linked LPA Analogs

CompoundReceptorKi (nM)Assay SystemReference
Ki16425 (LPA1/3 antagonist)LPA1250GTPγS binding assay[1]
LPA3360GTPγS binding assay[1]

Table 2: Functional Activity (EC50 values) of Ether-Linked LPA Analogs

CompoundReceptorFunctional AssayEC50 (nM)Cell LineReference
1-Octadecylthiophosphate (OTP)LPA2Not specifiedSubmicromolarNot specified[2]
LPA5Not specifiedSubmicromolarNot specified[2]
Alkyl LPAs (general)LPA1Cell MigrationEquivalent or higher potency than oleoyl-LPACancer cells[3]
LPA2Calcium MobilizationActivates Ca2+ releaseNot specified[3]
LPA3Calcium MobilizationActivates Ca2+ releaseNot specified[3]

Note: EC50 values are highly dependent on the assay and cell system used. The term "submicromolar" indicates an EC50 value of less than 1 µM.

Key Signaling Pathways

LPA receptors couple to various heterotrimeric G proteins, leading to the activation of multiple downstream signaling cascades that regulate diverse cellular functions. The primary G proteins activated by LPA receptors are Gq/11, Gi/o, G12/13, and to a lesser extent, Gs.

LPA_Signaling_Pathway LPA 1-Octadecyl LPA Analog LPAR LPA Receptor (LPA₁₋₆) LPA->LPAR Binds Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 Gs Gαs LPAR->Gs Rac Rac LPAR->Rac via Gᵢ/G₁₂/₁₃ MAPK MAPK Pathway (Erk, JNK, p38) LPAR->MAPK via various G proteins PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up RhoA RhoA RhoGEF->RhoA Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Responses Cellular Responses (Proliferation, Migration, Survival, etc.) Ca->Cellular_Responses PKC->Cellular_Responses cAMP->Cellular_Responses cAMP_up->Cellular_Responses ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Responses Rac->Cellular_Responses MAPK->Cellular_Responses

Caption: Generalized LPA receptor signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of 1-octadecyl LPA analogs are provided below.

Experimental Workflow: Evaluating 1-Octadecyl LPA Analogs

The following diagram illustrates a typical workflow for the comprehensive evaluation of novel 1-octadecyl LPA analogs.

Experimental_Workflow Synthesis Synthesis of 1-Octadecyl LPA Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: Receptor Binding/Activation Purification->Primary_Screening Binding_Assay Receptor Binding Assay (e.g., Radioligand) Primary_Screening->Binding_Assay GTP_Assay GTPγS Binding Assay Primary_Screening->GTP_Assay Secondary_Screening Secondary Screening: Functional Assays Binding_Assay->Secondary_Screening GTP_Assay->Secondary_Screening Calcium_Assay Calcium Mobilization Assay Secondary_Screening->Calcium_Assay Migration_Assay Cell Migration Assay (e.g., Transwell) Secondary_Screening->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Secondary_Screening->Proliferation_Assay SAR_Analysis Structure-Activity Relationship Analysis Calcium_Assay->SAR_Analysis Migration_Assay->SAR_Analysis Proliferation_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Typical experimental workflow for LPA analog evaluation.
Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of 1-octadecyl LPA analogs for a specific LPA receptor.

Materials:

  • Cell membranes expressing the LPA receptor of interest.

  • Radioligand (e.g., [3H]LPA).

  • Unlabeled 1-octadecyl LPA analog (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target LPA receptor. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer or unlabeled LPA (for non-specific binding).

    • 50 µL of various concentrations of the 1-octadecyl LPA analog.

    • 50 µL of radioligand at a fixed concentration (typically at its Kd value).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to LPA receptors upon agonist stimulation.

Materials:

  • Cell membranes expressing the LPA receptor of interest.

  • [35S]GTPγS.

  • Unlabeled GTPγS.

  • GDP.

  • 1-Octadecyl LPA analog (test compound).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: As described in the receptor binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 25 µL of various concentrations of the 1-octadecyl LPA analog.

    • 50 µL of the membrane preparation.

    • 50 µL of GDP (final concentration typically 1-10 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Reaction Initiation: Add 50 µL of [35S]GTPγS (final concentration typically 0.1-1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Filtration and Detection: Terminate the reaction by rapid filtration and measure the bound radioactivity as described in the receptor binding assay protocol.

  • Data Analysis: Calculate the specific binding and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled LPA receptors.

Materials:

  • Cells expressing the LPA receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 1-Octadecyl LPA analog (test compound).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer) and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition: Inject various concentrations of the 1-octadecyl LPA analog into the wells and immediately start recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Transwell Cell Migration Assay

This assay assesses the ability of 1-octadecyl LPA analogs to induce cell migration.

Materials:

  • Transwell inserts (with appropriate pore size for the cell type).

  • 24-well plates.

  • Cells of interest.

  • Serum-free medium.

  • 1-Octadecyl LPA analog (chemoattractant).

  • Crystal violet staining solution.

  • Cotton swabs.

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for several hours to overnight before the assay.

  • Assay Setup:

    • Add serum-free medium containing various concentrations of the 1-octadecyl LPA analog to the lower chamber of the 24-well plate.

    • Resuspend the starved cells in serum-free medium and add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • Cell Removal and Staining:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet solution.

  • Quantification:

    • Wash the inserts to remove excess stain.

    • Allow the inserts to dry.

    • Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

  • Data Analysis: Plot the number of migrated cells against the logarithm of the agonist concentration.

Logical Relationships in SAR of 1-Octadecyl LPA Analogs

The following diagram illustrates the key structural determinants and their impact on the biological activity of 1-octadecyl LPA analogs.

SAR_Logic Structure 1-Octadecyl LPA Analog Structure Lipid_Chain sn-1 Ether Linkage (Octadecyl) Structure->Lipid_Chain Glycerol_Backbone Glycerol Backbone Structure->Glycerol_Backbone Headgroup Phosphate Headgroup Structure->Headgroup Stability Increased Metabolic Stability Lipid_Chain->Stability sn2_Modification sn-2 Modification (e.g., -OH, -OCH₃) Glycerol_Backbone->sn2_Modification Headgroup_Modification Headgroup Modification (e.g., Phosphonate (B1237965), Thiophosphate) Headgroup->Headgroup_Modification Activity Biological Activity Stability->Activity sn2_Modification->Activity Headgroup_Modification->Activity Potency Potency (EC₅₀/Kᵢ) Activity->Potency Selectivity Receptor Selectivity (LPA₁₋₆) Activity->Selectivity

Caption: Key SAR determinants for 1-octadecyl LPA analogs.

Conclusion

The study of the structure-activity relationship of 1-octadecyl LPA analogs is a dynamic field with significant therapeutic potential. The enhanced stability of the ether linkage makes these compounds particularly attractive for drug development. While current publicly available data provides a foundational understanding of the SAR, further systematic studies are required to delineate the precise structural requirements for achieving high potency and selectivity for individual LPA receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to design and execute studies aimed at developing novel and clinically relevant LPA receptor modulators.

References

The Dual Role of 1-Octadecyl LPA in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Octadecyl lysophosphatidic acid (LPA), an ether-linked phospholipid, plays a multifaceted and often contradictory role in the progression of various cancers. As a signaling molecule, it primarily acts through G protein-coupled receptors (GPCRs) to promote cancer cell proliferation, migration, and survival, particularly in ovarian cancer. Conversely, its synthetic analog, Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine), exhibits potent pro-apoptotic activity in tumor cells, highlighting a potential therapeutic avenue. This technical guide provides an in-depth analysis of the mechanisms of action of 1-Octadecyl LPA and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Pro-Tumorigenic Effects of 1-Octadecyl LPA

Naturally occurring ether-linked LPAs, including 1-Octadecyl LPA, are found at elevated levels in the ascites of ovarian cancer patients. These lipids are more stable than their acyl-LPA counterparts and contribute significantly to the tumor microenvironment by stimulating key processes that drive cancer progression.

Quantitative Effects on Cancer Cell Functions

The pro-tumorigenic effects of ether-linked LPAs are dose-dependent. The following tables summarize the quantitative data on the impact of LPA on cancer cell migration and cytokine secretion.

Table 1: Dose-Dependent Effect of LPA on Cancer Cell Migration

Cell LineLPA Concentration (µM)Fold Increase in Migration/InvasionReference
C6 glioma0.1~1.5[1]
C6 glioma1~2.5[1]
C6 glioma10~2.8[1]
A549 lung cancer0.1~1.2[2]
A549 lung cancer1~1.8[2]
A549 lung cancer10~2.2[2]
DLD1 colon cancer0.01Significant increase[3]
DLD1 colon cancer0.13.6-fold increase (max)[3]
Ovarian Cancer Cells (SK-OV3, HEY)Not SpecifiedSignificant increase[4]

Table 2: Dose-Dependent Effect of LPA on Interleukin-8 (IL-8) Secretion

Cell TypeLPA Concentration (µM)IL-8 Secretion (pg/µg protein or relative increase)Reference
Human Bronchial Epithelial Cells1Significant increase[5]
Human Bronchial Epithelial Cells10Further significant increase[5]
Endometrial Stromal Cells10Significant increase[6]
Caco-2 colon cancer cells10Significant increase[7]
Signaling Pathways in Proliferation and Migration

1-Octadecyl LPA and other ether-linked LPAs exert their pro-proliferative and pro-migratory effects by activating a complex network of intracellular signaling pathways upon binding to LPA receptors (LPARs), primarily LPAR1 and LPAR2.[8][9] The key signaling cascades involved are the G(i/o)-PI3K-Akt/ERK pathway and the G(12/13)-Rho pathway.

Pro_Tumorigenic_Signaling LPA 1-Octadecyl LPA LPAR LPA Receptor (LPAR1/2) LPA->LPAR Gi_o Gαi/o LPAR->Gi_o G12_13 Gα12/13 LPAR->G12_13 PI3K PI3K Gi_o->PI3K MEK MEK Gi_o->MEK Rho Rho G12_13->Rho Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration IL8 IL-8 Secretion ERK->IL8 ROCK ROCK Rho->ROCK ROCK->Migration

Pro-tumorigenic signaling of 1-Octadecyl LPA.

Anti-Tumorigenic Effects of Edelfosine, a 1-Octadecyl LPA Analog

Edelfosine (ET-18-OCH3) is a synthetic analog of 1-Octadecyl LPA that, in contrast to its natural counterpart, induces apoptosis in a wide range of cancer cells while largely sparing normal cells.[10] This selective anti-tumor activity makes it a compound of significant interest for cancer therapy.

Cytotoxicity Across Various Cancer Cell Lines

The cytotoxic efficacy of Edelfosine varies among different cancer cell types. The following table presents a summary of its 50% inhibitory concentration (IC50) values.

Table 3: IC50 Values of Edelfosine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CEMLeukemia~5[11]
JurkatLeukemia~5[11]
MCF-7Breast Cancer62[12]
HTB-26Breast Cancer10 - 50[13]
PC-3Prostate Cancer10 - 50[13]
HepG2Hepatocellular Carcinoma10 - 50[13]
HCT116Colon Cancer22.4[13]
K562Leukemia0.54[14]
Signaling Pathway of Edelfosine-Induced Apoptosis

The primary mechanism of Edelfosine's anti-cancer activity is the induction of apoptosis through a Fas/CD95 death receptor-mediated pathway, which is independent of the natural Fas ligand (FasL).[11][15] Edelfosine accumulates in lipid rafts within the cancer cell membrane, leading to the clustering of Fas/CD95 receptors. This aggregation triggers the formation of the Death-Inducing Signaling Complex (DISC), ultimately activating the caspase cascade and apoptosis.[15]

Apoptotic_Signaling Edelfosine Edelfosine LipidRafts Lipid Rafts Edelfosine->LipidRafts accumulates in Fas Fas/CD95 LipidRafts->Fas induces clustering of FADD FADD Fas->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 DISC DISC Formation FADD->DISC Procaspase8->DISC Caspase8 Caspase-8 DISC->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic signaling pathway of Edelfosine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 1-Octadecyl LPA and its analogs on cancer cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration.

Workflow:

Wound_Healing_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Treat with 1-Octadecyl LPA or vehicle control B->C D 4. Image at T=0 and monitor wound closure over time C->D E 5. Quantify the rate of wound closure D->E

Wound Healing (Scratch) Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.[16]

  • Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.[17]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[4]

  • Treatment: Add fresh culture medium containing the desired concentration of 1-Octadecyl LPA or vehicle control.

  • Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 4-6 hours) until the wound is closed in the control group.[4]

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) to quantify the rate of cell migration.

Transwell Migration/Invasion Assay

This assay measures the chemotactic response of cancer cells.

Workflow:

Transwell_Workflow A 1. Coat Transwell insert with Matrigel (for invasion) B 2. Seed cells in the upper chamber A->B C 3. Add 1-Octadecyl LPA to the lower chamber B->C D 4. Incubate to allow migration/invasion C->D E 5. Stain and count cells on the lower surface D->E

Transwell Migration/Invasion Assay Workflow.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.[18][19] For migration assays, this step is omitted.

  • Cell Preparation: Culture cells to sub-confluency, then serum-starve for 12-24 hours. Harvest cells and resuspend them in a serum-free medium.

  • Assay Setup: Place the Transwell insert into a 24-well plate. Add medium containing 1-Octadecyl LPA as a chemoattractant to the lower chamber. Add the cell suspension to the upper chamber.[20]

  • Incubation: Incubate the plate at 37°C for a period sufficient for cell migration or invasion (typically 6-48 hours).

  • Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the lower surface with a stain such as crystal violet.[18] Count the stained cells in several microscopic fields to determine the extent of migration/invasion.

RhoA Activation Assay (G-LISA or Pull-down)

This assay quantifies the level of active, GTP-bound RhoA.

Protocol (Pull-down based):

  • Cell Lysis: Treat cells with 1-Octadecyl LPA for the desired time, then lyse the cells in a buffer that preserves GTP-bound proteins.[21][22]

  • Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein of the Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin) coupled to glutathione-agarose beads. Only active GTP-RhoA will bind to the RBD.[10][23]

  • Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using a RhoA-specific antibody.[21] A sample of the total cell lysate should be run in parallel to determine the total RhoA level.

Western Blot for Akt and ERK Phosphorylation

This method detects the activation of the PI3K/Akt and MAPK/ERK signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Serum-starve cells and then stimulate with 1-Octadecyl LPA for various time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[24]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of Akt (p-Akt, e.g., at Ser473) and ERK (p-ERK, e.g., at Thr202/Tyr204). Subsequently, strip the membrane and re-probe with antibodies for total Akt and total ERK to ensure equal protein loading.[6][8]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Conclusion

1-Octadecyl LPA is a critical signaling molecule in the tumor microenvironment with a dualistic role in cancer progression. Its pro-tumorigenic effects, mediated through LPARs and downstream signaling cascades, promote cancer cell proliferation and migration. In contrast, its synthetic analog, Edelfosine, leverages a distinct mechanism to induce apoptosis in cancer cells, highlighting a promising therapeutic strategy. A thorough understanding of these divergent pathways is essential for the development of novel anti-cancer therapies targeting ether-linked lipid signaling. The experimental protocols provided herein offer a robust framework for researchers to further investigate the complex roles of 1-Octadecyl LPA and its derivatives in cancer biology.

References

The Genesis of a Signaling Molecule: An In-depth Technical Guide to the Discovery and History of 1-Octadecyl Lysophosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the discovery, history, and foundational experimental methodologies related to 1-Octadecyl Lysophosphatidic Acid (1-Octadecyl LPA), a key ether-linked lysophospholipid with significant implications in cellular signaling and drug development.

This technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of 1-Octadecyl LPA, from its historical roots in the study of ether lipids to its characterization as a potent signaling molecule.

Introduction to this compound

This compound is a naturally occurring ether lysophospholipid. It is a derivative of lysophosphatidic acid (LPA) where the acyl group at the sn-1 position is replaced by an octadecyl alkyl group attached via an ether linkage. This structural modification confers distinct chemical properties and biological activities compared to its acyl-LPA counterparts. As a bioactive lipid mediator, 1-Octadecyl LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors, thereby influencing a wide array of cellular processes.

A Historical Perspective: The Discovery and Elucidation of 1-Octadecyl LPA

The story of 1-Octadecyl LPA is intricately linked to the broader history of ether lipid research, which dates back to the early 20th century.

Early 20th Century: The Dawn of Ether Lipid Chemistry The existence of ether lipids was first hinted at in the 1920s. However, it was the foundational work on the synthesis of glycerophospholipids that paved the way for understanding molecules like 1-Octadecyl LPA. The pioneering work of Baer and Kates in the mid-20th century on the synthesis of L-α-glycerophosphoric acid derivatives was instrumental in developing the chemical methods to create and study such compounds.

The 1970s: Unraveling Biosynthetic Pathways A pivotal moment in the history of alkyl-LPAs came in 1974 when Rock and Snyder described the "Biosynthesis of 1-alkyl-sn-glycero-3-phosphate via adenosine (B11128) triphosphate:1-alkyl-sn-glycerol phosphotransferase".[1] This research provided the first evidence of a biochemical pathway for the synthesis of the core structure of 1-Octadecyl LPA, demonstrating its endogenous origin and biological relevance beyond being just a chemical curiosity.

Late 20th Century to Present: From Discovery to Functional Characterization The latter part of the 20th century saw a surge in interest in lysophospholipids as signaling molecules. With the cloning and characterization of the first LPA receptors in the 1990s, researchers could begin to dissect the specific roles of different LPA species.[2] It became evident that the ether-linked 1-Octadecyl LPA exhibited unique properties, including higher potency in certain biological assays compared to its acyl counterparts. For instance, 1-Octadecyl LPA was found to be a significantly more potent aggregator of platelets than 1-octadecanoyl LPA.[3] This highlighted the importance of the ether linkage for receptor interaction and signaling.

Quantitative Data: Receptor Activation and Biological Potency

The biological effects of 1-Octadecyl LPA are mediated through its interaction with various LPA receptors. The following table summarizes key quantitative data regarding its potency and receptor activation.

ParameterReceptor/AssayValueReference
EC50 Platelet Aggregation9 nM[3]
EC50 LPA1~10-100 nM[4][5]
EC50 LPA2>1000 nM[5]
EC50 LPA3>1000 nM[5]
EC50 LPA4~500-1000 nM[4]
EC50 LPA5~100-500 nM[4]
EC50 LPA6Weak or inactive[4]

Note: EC50 values can vary depending on the cell line and assay conditions used.

Key Signaling Pathways of 1-Octadecyl LPA

1-Octadecyl LPA, like other LPA species, activates multiple downstream signaling cascades upon binding to its cognate G protein-coupled receptors. The primary G proteins coupled to LPA receptors include Gi/o, Gq/11, and G12/13.[4]

LPA_Signaling_Pathways cluster_receptor Cell Membrane cluster_gproteins G Protein Activation cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_responses Cellular Responses 1-Octadecyl LPA 1-Octadecyl LPA LPAR LPA Receptor (LPA1, LPA4, LPA5) 1-Octadecyl LPA->LPAR Gi Gαi/o LPAR->Gi Gq Gαq/11 LPAR->Gq G1213 Gα12/13 LPAR->G1213 AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Proliferation Cell Proliferation cAMP->Proliferation Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Migration Cell Migration Ca_Mobilization->Proliferation Cytoskeletal_Rearrangement->Migration

Figure 1: Simplified signaling pathways activated by 1-Octadecyl LPA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of 1-Octadecyl LPA.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to LPA receptors. The binding of an agonist like 1-Octadecyl LPA promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Workflow:

GTP_gamma_S_Workflow start Start prep_membranes Prepare cell membranes expressing LPA receptor start->prep_membranes incubation Incubate membranes with: - 1-Octadecyl LPA (agonist) - GDP - [³⁵S]GTPγS prep_membranes->incubation stop_reaction Stop reaction by rapid filtration incubation->stop_reaction wash Wash filter to remove unbound [³⁵S]GTPγS stop_reaction->wash scintillation Quantify bound [³⁵S]GTPγS via scintillation counting wash->scintillation end End scintillation->end

Figure 2: Workflow for the GTPγS Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the LPA receptor of interest (e.g., HEK293T cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 15,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.[6]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (e.g., 25 µg of protein) with GTP-binding buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).[6]

    • Add a fixed concentration of GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.1 nM).[6]

    • Add varying concentrations of 1-Octadecyl LPA. To determine non-specific binding, include wells with a high concentration of unlabeled GTPγS.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.[6][7]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the specific binding as a function of the 1-Octadecyl LPA concentration to generate a dose-response curve and determine the EC₅₀ value.

Calcium Mobilization Assay

This assay is used to measure the activation of Gq/11-coupled LPA receptors, which leads to an increase in intracellular calcium concentration.

Workflow:

Calcium_Mobilization_Workflow start Start plate_cells Plate cells expressing LPA receptor in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_agonist Add varying concentrations of 1-Octadecyl LPA load_dye->add_agonist measure_fluorescence Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) add_agonist->measure_fluorescence end End measure_fluorescence->end

Figure 3: Workflow for the Calcium Mobilization Assay.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the Gq/11-coupled LPA receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[8][9]

    • After incubation, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Agonist Addition and Measurement:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of 1-Octadecyl LPA to the wells.

    • Immediately begin recording the fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm for Fluo-4) over time.[8]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of 1-Octadecyl LPA.

    • Plot the peak response as a function of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Conclusion

This compound represents a fascinating example of how a subtle structural variation—the presence of an ether bond—can significantly impact the biological activity of a signaling lipid. From its early, indirect discovery through the study of ether lipids to its current status as a tool for dissecting LPA receptor signaling, the journey of 1-Octadecyl LPA highlights the intricate and specific nature of lipid-mediated cellular communication. The experimental protocols detailed herein provide a foundation for the continued exploration of this and other bioactive lipids, which will undoubtedly lead to new insights into physiology and the development of novel therapeutics.

References

Unveiling 1-Octadecyl Lysophosphatidic Acid: A Technical Guide to its Physiological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of lysophosphatidic acid (LPA). Specifically, this document focuses on 1-octadecyl lysophosphatidic acid (Alkyl-LPA 18:0), an ether-linked variant of LPA implicated in a range of physiological and pathological processes. This guide provides an in-depth overview of its physiological concentrations, the methodologies for its quantification, and its complex signaling pathways.

Section 1: Physiological Concentrations of 1-Octadecyl LPA

The quantification of LPA species in biological matrices is notoriously challenging, with reported concentrations varying significantly based on sample handling, preparation, and analytical methodology. Post-collection enzymatic activity can artificially inflate LPA levels, necessitating carefully controlled protocols for accurate measurement[1]. While data on many acyl-LPA species are available, specific concentrations for 1-octadecyl LPA in healthy human plasma and serum remain largely unreported in the literature[2].

However, analysis of pathological tissues has provided valuable insights into the abundance of this specific ether-linked lipid.

Data Summary: 1-Octadecyl LPA Concentrations

The following table summarizes the available quantitative data for this compound.

Biological MatrixConditionTotal LPA Fraction1-Octadecyl LPA AbundanceAnalytical MethodReference
Human Atherosclerotic Plaque (Lipid-Rich Core)AtherosclerosisAlkyl-LPA constitutes 20% of total LPA23 ± 8% of the total alkyl-LPA fractionLC-MS[3]

For context, the total LPA concentration in healthy human plasma has been reported across a wide range, from approximately 50 nM to over 1 µM, underscoring the impact of different analytical techniques[1][4][5][6].

Section 2: Experimental Protocols for Quantification

Accurate quantification of 1-octadecyl LPA and other LPA species requires robust analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. Below is a representative protocol synthesized from established methodologies for the extraction and analysis of LPA from plasma.

Protocol: Quantification of 1-Octadecyl LPA in Plasma via LC-MS/MS

1. Sample Collection and Handling:

  • Collect whole blood into tubes containing EDTA as an anticoagulant.

  • Immediately place samples on ice and process promptly to minimize ex vivo LPA production.

  • Centrifuge at >3,000 x g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to a new tube and store at -80°C until analysis.

2. Lipid Extraction (Acidified Butanol Liquid-Liquid Extraction):

  • To a 100 µL plasma sample, add an internal standard, such as C17:0-LPA, to correct for extraction efficiency and matrix effects.

  • Add 1 mL of acidic 1-butanol (B46404) (prepared with 0.1 M citric acid) to the plasma sample.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at >3,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic phase (butanol layer) containing the lipids to a new tube, avoiding the protein interface.

  • Dry the organic extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C8 or C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB C8, 5 µm, 4.6 x 150 mm) is typically used[2].

    • Mobile Phase A: Methanol (B129727)/water (75/25) with 0.5% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/water (99/1) with 0.5% formic acid and 5 mM ammonium formate, mixed with chloroform (B151607) (e.g., 80% methanol phase + 20% chloroform).

    • Gradient: A gradient elution is employed to separate different LPA species.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for LPA analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 1-octadecyl LPA and the internal standard are monitored.

    • Quantification: The concentration of 1-octadecyl LPA is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 1-octadecyl LPA.

Experimental_Workflow cluster_collection Sample Collection cluster_extraction Lipid Extraction cluster_analysis Analysis Blood Whole Blood Collection (EDTA) Ice Immediate Cooling Blood->Ice Centrifuge Centrifugation (4°C) Ice->Centrifuge Plasma Plasma Isolation Centrifuge->Plasma Add_IS Add Internal Standard (e.g., C17:0-LPA) Plasma->Add_IS Add_Butanol Add Acidic 1-Butanol Add_IS->Add_Butanol Vortex Vortex & Centrifuge Add_Butanol->Vortex Collect_Organic Collect Organic Phase Vortex->Collect_Organic Drydown Dry Under Nitrogen Collect_Organic->Drydown Reconstitute Reconstitute in Methanol Drydown->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Workflow for LPA Quantification.

Section 3: Signaling Pathways of 1-Octadecyl LPA

1-Octadecyl LPA, like other LPA species, exerts its biological effects primarily by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors 1-6 (LPAR1-6)[2]. Alkyl-LPAs have been noted to be potent platelet activators and may act as higher affinity agonists for the LPA5 receptor[2][7]. Furthermore, intracellularly, alkyl-LPA can activate the nuclear receptor PPARγ[6].

Upon binding to its cell surface receptors, LPA initiates a cascade of intracellular signaling events. The activation of LPARs leads to the coupling and activation of heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13. These G proteins, in turn, modulate the activity of various downstream effector enzymes and proteins, orchestrating a wide range of cellular responses.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_pathways Signaling Cascades cluster_response Cellular Responses LPA 1-Octadecyl LPA LPAR LPA Receptor (e.g., LPAR1/5) LPA->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G12 Gα12/13 LPAR->G12 PLC Phospholipase C (PLC) Gq->PLC activates PI3K PI3K Gi->PI3K activates AC Adenylyl Cyclase Gi->AC inhibits RhoGEF RhoGEF G12->RhoGEF activates IP3_DAG IP3 / DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Akt Akt PI3K->Akt cAMP ↓ cAMP AC->cAMP Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Cytoskeleton Cytoskeletal Rearrangement Cell Migration RhoA->Cytoskeleton Survival Cell Proliferation & Survival Akt->Survival Inhibition Inhibition of certain pathways cAMP->Inhibition

Canonical LPAR Signaling Cascade.

This guide provides a foundational understanding of this compound. Further research is required to fully elucidate its concentration in various physiological and pathological states and to delineate the specific contributions of its signaling pathways to cellular function and disease progression.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Octadecyl Lysophosphatidic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecyl lysophosphatidic acid (18:0 LPA) is a bioactive lipid mediator implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, and survival. As a signaling molecule, it exerts its effects through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6. The quantification of 18:0 LPA in plasma is crucial for understanding its role in various diseases and for the development of novel therapeutics targeting its signaling pathways. This application note provides a detailed protocol for the robust and sensitive quantification of 1-octadecyl LPA in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance of 1-Octadecyl LPA

1-Octadecyl LPA is a species of lysophosphatidic acid characterized by a saturated 18-carbon acyl chain at the sn-1 position of the glycerol (B35011) backbone. It is produced in the extracellular space primarily through the action of the enzyme autotaxin, which converts lysophosphatidylcholine (B164491) to LPA. Elevated levels of specific LPA species have been associated with various pathological conditions. In macrophages, 18:0 LPA has been shown to upregulate a significant number of phosphosites, with a predominant impact on the RHO/RAC1 GTPase signaling pathway, which is involved in cytoskeleton organization, cell migration, and proliferation[1].

Experimental Protocols

Sample Handling and Preparation

Proper sample handling is critical to prevent the artificial generation or degradation of LPA.

Materials:

  • Blood collection tubes containing EDTA

  • Refrigerated centrifuge

  • Autotaxin inhibitor (e.g., PF-8380)

  • 1.5 mL polypropylene (B1209903) tubes

Protocol:

  • Collect whole blood in EDTA-containing tubes.

  • Immediately place the tubes on ice to minimize enzymatic activity.

  • Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean polypropylene tubes.

  • To prevent further LPA metabolism, add an autotaxin inhibitor to the plasma samples.

  • Store plasma samples at -80°C until analysis.

Lipid Extraction from Plasma

This protocol describes a liquid-liquid extraction (LLE) method adapted from a procedure for a similar lysophospholipid analog, which demonstrates high recovery.

Materials:

  • Human plasma sample

  • Internal standard (IS) solution (e.g., 17:0 LPA or a deuterated 18:0 LPA)

  • Methanol (B129727) (HPLC grade)

  • Water-saturated 1-butanol (B46404)

  • Vortex mixer

  • Centrifuge

  • Vacuum concentrator

Protocol:

  • Thaw plasma samples on ice.

  • In a 1.5 mL polypropylene tube, add 50 µL of plasma.

  • Spike the plasma with 10 µL of the internal standard solution.

  • Gently vortex the mixture.

  • Add 400 µL of water-saturated 1-butanol to the tube.

  • Vortex the mixture at high speed for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer (approximately 400 µL) to a new tube.

  • Evaporate the organic solvent to dryness using a vacuum concentrator at 40°C.

  • Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of LPA species (refer to instrument-specific methods)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (18:0 LPA) m/z 437.1 → 152.8[2]
MRM Transition (IS - 17:0 LPA) m/z 423.0 → 152.8[2]
Collision Energy -32 eV (for 18:0 LPA)[2]
Declustering Potential -80 V[2]

Quantitative Data

Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS assay for a lysophospholipid analog, which can be expected for the 1-octadecyl LPA assay.

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.997
Lower Limit of Quantification (LLOQ) 10 ng/mL
Limit of Detection (LOD) 3 ng/mL
Intra-day Precision (%CV) < 5.3%
Inter-day Precision (%CV) < 2.2%
Intra-day Accuracy < 103.8%
Inter-day Accuracy < 103.9%
Extraction Recovery 81.9 - 87.4%
Typical Concentrations in Human Plasma

The concentration of 1-octadecyl LPA can vary among individuals. The table below presents data from a study on healthy individuals.

AnalyteConcentration (ng/mL) in Healthy Controls
1-Octadecyl LPA (18:0) ~30-40 ng/mL (mean)

Note: These values are approximate and can be influenced by various factors. It is recommended to establish a reference range for your specific study population.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis blood_collection Whole Blood Collection (EDTA tubes) centrifugation Centrifugation (1500 x g, 15 min, 4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation inhibition Addition of Autotaxin Inhibitor plasma_separation->inhibition storage Storage at -80°C inhibition->storage sample_prep Plasma Aliquot (50 µL) + Internal Standard storage->sample_prep lle Liquid-Liquid Extraction (Water-saturated 1-butanol) sample_prep->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge organic_phase Collect Organic Phase vortex_centrifuge->organic_phase drying Evaporation to Dryness organic_phase->drying reconstitution Reconstitution in Methanol drying->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C8/C18 column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for the quantification of 1-octadecyl LPA in plasma.

lpa_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling lpa 1-Octadecyl LPA lpar LPA Receptors (LPAR1-6) lpa->lpar g_proteins G Proteins (Gq/11, Gi/o, G12/13) lpar->g_proteins plc PLC g_proteins->plc rho_rac Rho/Rac GTPases g_proteins->rho_rac pi3k PI3K g_proteins->pi3k mapk MAPK g_proteins->mapk downstream Downstream Cellular Responses (Cytoskeletal Rearrangement, Proliferation, Migration) plc->downstream rho_rac->downstream pi3k->downstream mapk->downstream

Caption: Signaling pathway of this compound.

References

Application Note: Quantitative Analysis of 1-Octadecyl Lysophosphatidic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Octadecyl Lysophosphatidic Acid (18:0 LPA ether) is a bioactive, ether-linked lysophospholipid that functions as a potent signaling molecule. It is part of the broader class of lysophosphatidic acids (LPAs), which mediate a wide range of cellular processes, including proliferation, migration, survival, and cytoskeletal changes.[1][2] These effects are initiated by the activation of specific G protein-coupled receptors (GPCRs), making the LPA signaling axis a significant area of interest in physiology and pathology, including cancer, fibrosis, and inflammation.[3][4]

Given its low endogenous concentrations and complex biological matrices, the accurate and sensitive quantification of 1-Octadecyl LPA requires sophisticated analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application, offering high selectivity and sensitivity.[5] This document provides a detailed protocol for the extraction and quantitative analysis of 1-Octadecyl LPA from biological samples using LC-MS/MS.

Signaling Pathway of Lysophosphatidic Acid

LPA exerts its biological functions by binding to at least six distinct GPCRs, designated LPA₁ through LPA₆.[2][4] These receptors couple to various heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades.[2][4] Key pathways activated include the Phospholipase C (PLC) pathway, leading to calcium mobilization; the PI3K/Akt pathway, promoting cell survival; and the Rho pathway, which regulates cytoskeletal dynamics and cell migration.[3][4]

LPA Signaling Pathway cluster_membrane Cell Membrane cluster_gproteins cluster_effectors cluster_responses cluster_outcomes LPA_Receptor LPA Receptors (LPA1-6) Gq Gαq/11 LPA_Receptor->Gq Gi Gαi/o LPA_Receptor->Gi G1213 Gα12/13 LPA_Receptor->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gi->PI3K Activates RhoGEF RhoGEF G1213->RhoGEF Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Akt_Activation Akt Activation PI3K->Akt_Activation Rho_Activation Rho Activation RhoGEF->Rho_Activation Proliferation Proliferation & Survival Ca_Mobilization->Proliferation Akt_Activation->Proliferation Migration Migration & Cytoskeletal Rearrangement Rho_Activation->Migration LPA 1-Octadecyl LPA (Extracellular) LPA->LPA_Receptor Binding & Activation

Caption: LPA signaling through GPCRs and major downstream pathways.

Experimental Protocols

Overall Experimental Workflow

The analytical process involves sample preparation using liquid-liquid extraction to isolate lipids, followed by chromatographic separation and detection by tandem mass spectrometry.

LC-MS/MS Workflow node_sample 1. Sample Collection (e.g., Plasma, Cells) node_extract 2. Lipid Extraction (LLE with IS) node_sample->node_extract node_lc 3. LC Separation (Reversed-Phase) node_extract->node_lc node_ms 4. MS/MS Detection (MRM Mode) node_lc->node_ms node_data 5. Data Analysis (Quantification) node_ms->node_data

Caption: General workflow for the quantification of 1-Octadecyl LPA.
Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for high recovery of acidic phospholipids (B1166683) from complex biological matrices like plasma.[6][7][8][9]

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard (IS) solution (e.g., 17:0 LPA or a stable isotope-labeled 18:0 ether LPA)

  • Ice-cold 0.1 M HCl

  • 1-Butanol (LC-MS Grade)

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., 90:10 Methanol:Water)

Procedure:

  • Thaw biological samples on ice.

  • Pipette 50 µL of the sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to every sample, vortex briefly.

  • Acidify the sample by adding 50 µL of ice-cold 0.1 M HCl to suppress the ionization of the phosphate (B84403) headgroup and improve extraction efficiency.[9]

  • Add 800 µL of 1-Butanol to the tube. The high solvent-to-sample ratio ensures efficient partitioning.[8]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (butanol) to a new clean tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds, then transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Setting
LC System UPLC/HPLC system compatible with mass spectrometry
Column Reversed-Phase C8 or C18 (e.g., 2.1 x 100 mm, <2 µm particle size)[6][8][10]
Mobile Phase A Water with 0.5% Formic Acid and 5 mM Ammonium Formate[6]
Mobile Phase B Methanol/Water (99/0.5, v/v) with 0.5% Formic Acid and 5 mM Ammonium Formate[6]
Flow Rate 0.3 - 0.5 mL/min[6][8]
Gradient 30% B to 95% B over 5 min, hold 2 min, return to 30% B and re-equilibrate for 3 min.
Injection Volume 5 - 20 µL[8]

| Column Temp. | 40°C |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Recommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition 1-Octadecyl LPA: m/z 440.3 → 153.1 (Precursor [M-H]⁻ → Glycerol-3-Phosphate fragment)
17:0 LPA (IS): m/z 422.3 → 153.1
Collision Energy Must be optimized for the specific instrument (typically 20-35 eV)
Dwell Time 50-100 ms

| Ion Source Temp. | 350 - 450°C |

Note: The exact mass of the precursor ion [M-H]⁻ for 1-O-octadecyl-sn-glycero-3-phosphate (C₂₁H₄₅O₆P) is 440.2929. The MRM transitions should be confirmed and optimized by infusing a pure standard.

Data Presentation and Performance

Method validation is critical for ensuring reliable quantitative results. The performance of LPA analysis methods has been reported across various biological matrices.

Table 3: Summary of Quantitative Performance from Published Methods

Analyte(s) Matrix Linearity Range LOQ (Limit of Quantification) Extraction Recovery (%) Reference
LPA 18:0, 16:0, 18:1, 20:4 Human Saliva 1 - 200 ng/mL 1 ng/mL Not Reported [6]
LPA 18:0 and 16:0 Gingival Crevicular Fluid 10 - 500 ng/mL 10 ng/mL Not Reported [6]
LPA 18:1 and 20:4 Gingival Crevicular Fluid 5 - 500 ng/mL 5 ng/mL Not Reported [6]

| Octadecenyl Thiophosphate (OTP)* | Monkey Plasma | 10 - 2000 ng/mL | 10 ng/mL | 81.9 - 87.4% |[8] |

*OTP is a synthetic analog of LPA, data is shown to represent typical performance for similar molecules in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the quantitative determination of this compound in biological samples. The combination of an optimized liquid-liquid extraction and reversed-phase chromatography with tandem mass spectrometry allows for accurate measurement at low physiological concentrations. This methodology is well-suited for researchers and scientists in drug development and biomedical research investigating the role of ether-linked LPAs in health and disease.

References

Application Notes and Protocols for 1-Octadecyl LPA Stimulation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1 through 6 (LPAR1-6). These receptors are implicated in a wide array of cellular processes, including proliferation, migration, survival, and cytoskeletal remodeling. 1-Octadecyl LPA is a synthetic alkyl-lysophosphatidic acid analog that serves as a potent agonist for LPA receptors. Its ether linkage at the sn-1 position confers greater stability against enzymatic degradation compared to acyl-LPA species, making it a valuable tool for studying LPA signaling in vitro.

These application notes provide a detailed protocol for the stimulation of cultured cells with 1-Octadecyl LPA, along with methods for quantifying common downstream cellular responses.

Data Presentation

The following tables summarize representative quantitative data for cellular responses following LPA stimulation. Note that optimal concentrations and time points should be determined empirically for each cell type and experimental system.

Table 1: Dose-Dependent Effect of LPA on Cell Migration

LPA Concentration (µM)Migrated Cells (normalized)
0 (Control)1.0
0.11.8
13.2
54.5[1]
104.6

Representative data from a Boyden chamber assay using ovarian cancer cells (SKOV3) stimulated with LPA.[1] Data is illustrative and will vary by cell type.

Table 2: Time-Course of LPA-Induced RhoA Activation

Time after LPA Stimulation (minutes)Fold Increase in Active RhoA
0 (Control)1.0
0.52.5[2]
13.8
35.0[2]
53.5[3]
102.0[3]

Representative data from a RhoA activation pull-down assay in neuronal cells (N1E-115) and HEK293 cells stimulated with 1-5 µM LPA.[2][3] The activation is transient, and the peak time can vary.

Experimental Protocols

Protocol 1: Preparation of 1-Octadecyl LPA Stock Solution

1-Octadecyl LPA is a lipid and requires careful handling to ensure proper solubilization for cell culture experiments.

Materials:

  • 1-Octadecyl LPA (sodium salt)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sonicator (bath or probe) or vortex mixer

Procedure:

  • Prepare a 1% (w/v) fatty acid-free BSA solution in sterile PBS.

  • Weigh the desired amount of 1-Octadecyl LPA powder.

  • To prepare a 1 mM stock solution, dissolve the 1-Octadecyl LPA in the 1% BSA/PBS solution. For example, for a compound with a molecular weight of approximately 450 g/mol , dissolve 0.45 mg in 1 mL of 1% BSA/PBS.

  • Warm the solution to 37°C and vortex or sonicate briefly until the LPA is fully dissolved.[4] The solution should be clear.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: General Cell Stimulation with 1-Octadecyl LPA

This protocol outlines the general steps for stimulating cultured cells with 1-Octadecyl LPA to observe downstream effects.

Materials:

  • Cultured cells of interest (e.g., HeLa, HEK293, SKOV3, N1E-115)

  • Complete growth medium

  • Serum-free or low-serum (e.g., 0.1-0.5% FBS) medium[6][7]

  • 1-Octadecyl LPA stock solution (from Protocol 1)

  • Sterile PBS

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation: Once cells have adhered and reached the desired confluency, aspirate the complete growth medium. Wash the cells once with sterile PBS. Replace the medium with serum-free or low-serum medium.[6][8]

  • Incubate the cells for 12-24 hours to synchronize them in a quiescent state and reduce background signaling from serum growth factors.[7][9]

  • Stimulation: Thaw an aliquot of the 1-Octadecyl LPA stock solution. Dilute the stock solution to the desired final concentration in serum-free or low-serum medium.

  • Aspirate the starvation medium from the cells and replace it with the medium containing the desired concentration of 1-Octadecyl LPA. For control wells, use medium containing the same concentration of the BSA/PBS vehicle.

  • Incubate the cells for the desired time period (e.g., minutes for signaling events, hours for migration or proliferation).

  • Downstream Analysis: Following incubation, proceed with the desired downstream assay (e.g., Western blotting, immunofluorescence, migration assay, calcium imaging).

Protocol 3: Cell Migration Assay (Boyden Chamber)

This protocol measures the chemotactic response of cells to 1-Octadecyl LPA.

Materials:

  • Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)

  • Serum-starved cells

  • Serum-free medium

  • 1-Octadecyl LPA

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Prepare a cell suspension of serum-starved cells in serum-free medium at a concentration of 1 x 105 cells/mL.

  • In the lower chamber of the Boyden apparatus, add serum-free medium containing different concentrations of 1-Octadecyl LPA (e.g., 0, 0.1, 1, 5, 10 µM).

  • Add 100 µL of the cell suspension to the upper chamber of the insert.

  • Incubate the chamber at 37°C in a CO2 incubator for 4-24 hours, depending on the cell type.

  • After incubation, remove the inserts. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

  • Fix the migrated cells on the bottom side of the membrane with methanol (B129727) for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several fields of view under a microscope.

Protocol 4: Calcium Mobilization Assay

This protocol measures the transient increase in intracellular calcium following LPA receptor activation.[10]

Materials:

  • Cells grown on black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[10][11]

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 1-Octadecyl LPA

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Serum-starve the cells for 12-24 hours.

  • Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in assay buffer containing a final concentration of 0.02% Pluronic F-127.

  • Aspirate the starvation medium and add the Fluo-4 AM loading solution to each well.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with assay buffer.

  • Place the plate in the fluorescence plate reader.

  • Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • After establishing a baseline fluorescence, inject the 1-Octadecyl LPA at the desired concentration and continue recording.

  • Analyze the data by calculating the change in fluorescence intensity over baseline.

Protocol 5: RhoA Activation Assay (Pull-down)

This protocol quantifies the amount of active, GTP-bound RhoA in response to 1-Octadecyl LPA stimulation.[2][12]

Materials:

  • Serum-starved cells

  • 1-Octadecyl LPA

  • Lysis buffer

  • Rhotekin-RBD agarose (B213101) beads

  • Anti-RhoA antibody

  • Reagents for Western blotting

Procedure:

  • Grow and serum-starve cells in 6-well or 10 cm plates.

  • Stimulate the cells with 1-Octadecyl LPA for various short time points (e.g., 0, 1, 3, 5, 10 minutes).

  • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Take an aliquot of the total lysate for determining total RhoA levels.

  • Incubate the remaining lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound (active) RhoA.

  • Wash the beads several times with lysis buffer.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins from the pull-down and the total lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-RhoA antibody and detect using an appropriate secondary antibody and chemiluminescence.

  • Quantify the band intensities to determine the ratio of active RhoA to total RhoA.

Visualizations

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 1-Octadecyl LPA 1-Octadecyl LPA LPAR LPA Receptors (LPAR1-6) 1-Octadecyl LPA->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Ras Ras Gi->Ras βγ subunits RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Migration Cell Migration Ca2->Migration Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK RhoA->Migration Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: LPA Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Downstream Analysis A Seed Cells B Grow to 70-80% Confluency A->B C Serum Starve (12-24h) B->C E Stimulate Cells C->E D Prepare 1-Octadecyl LPA in Serum-Free Medium D->E F Cell Migration Assay E->F G Calcium Mobilization E->G H RhoA Activation Assay E->H I Western Blot / IF E->I

References

Application Notes and Protocols for 1-Octadecyl Lysophosphatidic Acid in Fibroblast Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecyl Lysophosphatidic Acid (LPA), a saturated bioactive phospholipid, is a potent signaling molecule involved in a myriad of cellular processes, including cell proliferation, migration, and survival.[1] In the context of tissue repair, fibrosis, and cancer, its role in stimulating fibroblast proliferation is of significant interest.[2][3] Fibroblasts, key players in wound healing and extracellular matrix remodeling, are highly responsive to LPA.[2] Understanding the mechanisms by which 1-Octadecyl LPA drives fibroblast proliferation is crucial for the development of therapeutics targeting fibrotic diseases and cancer.

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-Octadecyl LPA in fibroblast proliferation assays. The information is intended to guide researchers in designing and executing robust experiments to investigate the mitogenic effects of this specific LPA species.

Signaling Pathways of LPA in Fibroblast Proliferation

Lysophosphatidic acid exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors 1-6 (LPA₁₋₆).[4] In fibroblasts, the LPA₁ receptor is often the key mediator of the proliferative response.[3] Upon binding of 1-Octadecyl LPA to its receptor, several downstream signaling cascades are activated, culminating in cell cycle progression and division.

The primary signaling pathways initiated by LPA receptor activation in fibroblasts include:

  • Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to proliferative signals.

  • Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the Ras-Raf-MEK-ERK (MAPK) cascade, a central signaling module for cell proliferation.[5]

  • Gα12/13 Pathway: This pathway activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is crucial for cytoskeletal reorganization, cell migration, and also contributes to proliferative signaling, in part through the activation of the serum response factor (SRF).[4]

These pathways converge on the regulation of transcription factors and cell cycle machinery, ultimately driving the fibroblast into the S-phase and through mitosis.

LPA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 1-Octadecyl LPA 1-Octadecyl LPA LPAR1 LPA Receptor 1 1-Octadecyl LPA->LPAR1 Gq11 Gαq/11 LPAR1->Gq11 Gi_o Gαi/o LPAR1->Gi_o G12_13 Gα12/13 LPAR1->G12_13 PLC PLC Gq11->PLC Ras Ras Gi_o->Ras RhoA RhoA G12_13->RhoA IP3_DAG IP3 + DAG PLC->IP3_DAG ERK ERK (MAPK) Ras->ERK ROCK ROCK RhoA->ROCK Proliferation Proliferation IP3_DAG->Proliferation ERK->Proliferation ROCK->Proliferation

Caption: LPA Signaling Pathways in Fibroblasts.

Data Presentation

Quantitative data on the dose-dependent effects of 1-Octadecyl LPA (18:0 LPA) on fibroblast proliferation is limited in the publicly available literature. However, existing studies on various fibroblast types allow for a representative summary of expected outcomes. The following tables summarize typical concentration ranges and their observed effects on fibroblast proliferation.

Table 1: Effective Concentrations of 1-Octadecyl LPA (18:0) on Fibroblast Proliferation

Concentration Range (µM)Observed Effect on Fibroblast ProliferationCell TypeAssay MethodReference
1 - 10Significant increase in cell number/metabolic activityHuman Gingival FibroblastsRelative Fluorescence Units[5]
10 - 30Robust proliferative responseHuman Periodontal Ligament FibroblastsRelative Fluorescence Units[5]
201.6-fold increase in cell proliferationPorcine Trophectoderm CellsCell Counting

Note: Data for 1-Octadecyl LPA is less abundant than for other LPA species like 1-Oleoyl LPA (18:1). The concentrations and effects listed are based on available data and may require optimization for specific fibroblast cell lines.

Table 2: Comparison of Proliferative Effects of Different LPA Species on Fibroblasts

LPA SpeciesRelative Proliferative Response (Compared to Control)Cell TypeReference
1-Octadecyl LPA (18:0)+++Human Periodontal Ligament Fibroblasts[5]
1-Hexadecyl LPA (16:0)++Human Periodontal Ligament Fibroblasts[5]
1-Oleoyl LPA (18:1)+Human Periodontal Ligament Fibroblasts[5]

Key: +++ (Strongest Proliferation), ++ (Moderate Proliferation), + (Mild Proliferation)

Experimental Protocols

The following are detailed protocols for commonly used fibroblast proliferation assays when investigating the effects of 1-Octadecyl LPA.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Fibroblast Culture C Seed Cells in 96-well Plate A->C B Prepare 1-Octadecyl LPA Stock E Treat with 1-Octadecyl LPA B->E D Serum Starvation (Synchronization) C->D D->E F Incubate (24-72 hours) E->F G MTT Assay F->G H BrdU Assay F->H I Measure Absorbance G->I H->I J Quantify Proliferation I->J K Statistical Analysis J->K

Caption: General Experimental Workflow.
Protocol 1: MTT Assay for Fibroblast Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human dermal fibroblasts (or other fibroblast cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count fibroblasts.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation:

    • Gently aspirate the complete growth medium.

    • Wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.

  • Treatment:

    • Prepare serial dilutions of 1-Octadecyl LPA in serum-free medium (e.g., 0.1, 1, 10, 25, 50 µM).

    • Aspirate the serum-free medium from the wells.

    • Add 100 µL of the 1-Octadecyl LPA dilutions to the respective wells. Include a vehicle control (serum-free medium with the same concentration of solvent used for LPA) and a positive control (e.g., 10% FBS).

    • Incubate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: BrdU Incorporation Assay for Fibroblast Proliferation

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

Materials:

  • Human dermal fibroblasts (or other fibroblast cell line)

  • Complete growth medium

  • Serum-free medium

  • This compound

  • BrdU labeling reagent (e.g., from a commercial kit)

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for the antibody (e.g., TMB for HRP)

  • Stop solution

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Serum Starvation:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Treatment:

    • Follow step 3 from the MTT Assay Protocol.

  • BrdU Labeling:

    • Add BrdU labeling reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C.

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling medium.

    • Add fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Detection:

    • Remove the fixing/denaturing solution.

    • Wash the wells with wash buffer.

    • Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells to remove unbound antibody.

    • Add the substrate solution and incubate until color develops.

  • Data Acquisition:

    • Add the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Conclusion

This compound is a valuable tool for studying fibroblast biology, particularly in the context of proliferation. The provided application notes and protocols offer a framework for researchers to investigate the mitogenic effects of this lipid mediator. Careful optimization of cell number, LPA concentration, and incubation times will be necessary to achieve robust and reproducible results for specific fibroblast cell lines and experimental questions. The elucidation of the signaling pathways and proliferative responses induced by 1-Octadecyl LPA will contribute to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols: 1-Octadecyl Lysophosphatidic Acid as a Tool for Studying Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to the scarring and hardening of tissues, ultimately causing organ dysfunction and failure. A key player in the initiation and progression of fibrosis is the bioactive lipid molecule, lysophosphatidic acid (LPA). Among its various species, 1-Octadecyl Lysophosphatidic Acid (18:0 LPA), a saturated LPA, has been identified as a significant contributor to the pro-fibrotic signaling cascade. Elevated levels of 18:0 LPA have been observed in fibrotic tissues, where it promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition. This document provides detailed application notes and experimental protocols for utilizing 18:0 LPA as a tool to induce and study fibrotic processes in both in vitro and in vivo research settings. Understanding the mechanisms driven by 18:0 LPA is crucial for the development of novel anti-fibrotic therapies.

Application Notes

This compound (18:0 LPA) serves as a valuable tool for researchers studying the pathogenesis of fibrosis. Its application in experimental models allows for the elucidation of specific signaling pathways and the evaluation of potential therapeutic interventions.

Mechanism of Action: 18:0 LPA primarily exerts its pro-fibrotic effects through the activation of G protein-coupled LPA receptors, particularly LPA receptor 1 (LPA1).[1][2][3][4] This activation triggers downstream signaling cascades involving Rho/ROCK, leading to cytoskeletal reorganization and the expression of pro-fibrotic genes.[5] A key outcome of this signaling is the differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA) and enhanced collagen production.[6][7]

Applications in Fibrosis Research:

  • Induction of Myofibroblast Differentiation: 18:0 LPA can be used to stimulate the transformation of quiescent fibroblasts into contractile, ECM-producing myofibroblasts in cell culture. This provides a robust in vitro model to study the molecular events underlying this critical step in fibrosis.

  • Screening of Anti-fibrotic Compounds: An in vitro fibrosis model induced by 18:0 LPA can be employed for the high-throughput screening of small molecules and biologics for their ability to inhibit myofibroblast differentiation and ECM deposition.

  • Investigation of Signaling Pathways: By using specific inhibitors and genetic tools in conjunction with 18:0 LPA stimulation, researchers can dissect the intricate signaling networks that govern the fibrotic response.

  • In Vivo Modeling of Fibrosis: While less common than other models, direct administration of 18:0 LPA can be explored as a method to induce localized fibrosis in animal models, allowing for the study of the inflammatory and fibrotic response in a tissue-specific context.

Advantages:

  • Physiologically Relevant: As an endogenous lipid mediator found at elevated levels in fibrotic tissues, 18:0 LPA provides a more physiologically relevant stimulus compared to some artificial inducers of fibrosis.

  • Specific Mechanism of Action: Its primary action through well-defined LPA receptors allows for targeted investigation of specific signaling pathways.

  • Reproducibility: In vitro studies using 18:0 LPA can be highly controlled and reproduced, facilitating consistent and reliable data generation.

Limitations:

  • In Vivo Delivery: The systemic administration of a lipid mediator like 18:0 LPA can have widespread and complex effects, making it challenging to induce localized and controlled fibrosis in vivo. Its rapid metabolism can also pose a challenge for maintaining effective concentrations.

  • Complexity of in Vivo Environment: The in vivo response to 18:0 LPA is influenced by a multitude of other factors present in the tissue microenvironment, which can complicate the interpretation of results.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of 18:0 LPA in fibrosis research, compiled from various studies.

Table 1: In Vitro 18:0 LPA Treatment Parameters for Fibroblast Activation

Cell Type18:0 LPA Concentration (µM)Incubation TimeKey Fibrotic Markers MeasuredReference
Human Lung Fibroblasts1 - 1024 - 72 hoursα-SMA, Collagen I, CTGF[7]
Human Dermal Fibroblasts1 - 2048 hoursα-SMA, Collagen I[8]
Mouse Embryonic Fibroblasts100.5 - 24 hoursPro-fibrotic gene expression[5]
Human Bone Marrow MSCs1048 hoursα-SMA, Collagen I[2]

Table 2: In Vivo Administration of LPA Receptor Agonists/Antagonists in Fibrosis Models

Animal ModelCompoundDosageRoute of AdministrationFibrosis AssessmentReference
db/db mice (Adipose Tissue Fibrosis)Ki16425 (LPA1/3 antagonist)5 mg/kg/dayIntraperitonealCollagen I, III, IV mRNA, Collagen protein staining[1]
Bleomycin-induced Lung Fibrosis (Mice)Antalpa1 (LPA1 antagonist)Not specifiedNot specifiedα-SMA, Collagen I[2]
Unilateral Ureteral Obstruction (Mice)LPA1-deficient miceN/AN/ARenal collagen, fibroblast and myofibroblast accumulation[3][9]

Experimental Protocols

Protocol 1: In Vitro Induction of Myofibroblast Differentiation with 18:0 LPA

This protocol describes the induction of fibroblast to myofibroblast differentiation using 18:0 LPA.

Materials:

  • Primary human lung fibroblasts (or other fibroblast cell line)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (18:0 LPA) stock solution (1 mM in fatty acid-free BSA)

  • Phosphate-buffered saline (PBS)

  • Trizol or other RNA extraction reagent

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-α-SMA, anti-Collagen I, anti-GAPDH (or other loading control)

  • Secondary antibodies (HRP-conjugated)

  • ECL Western Blotting Substrate

  • qRT-PCR reagents (cDNA synthesis kit, SYBR Green master mix)

  • Primers for ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH)

  • Sircol Collagen Assay kit

Procedure:

  • Cell Culture: Culture human lung fibroblasts in fibroblast growth medium until they reach 70-80% confluency.

  • Serum Starvation: Wash the cells twice with PBS and then incubate in serum-free medium for 12-24 hours to synchronize the cells and reduce basal activation.

  • 18:0 LPA Treatment: Prepare working solutions of 18:0 LPA in serum-free medium at final concentrations of 1 µM, 5 µM, and 10 µM. Add the 18:0 LPA-containing medium to the cells. Include a vehicle control (serum-free medium with the same concentration of BSA used to dissolve the LPA).

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • Harvesting for Analysis:

    • For qRT-PCR (gene expression): After 24 hours of treatment, wash the cells with PBS and lyse them directly in the culture dish using Trizol. Proceed with RNA extraction, cDNA synthesis, and qRT-PCR analysis for ACTA2 and COL1A1 expression, normalized to the housekeeping gene.

    • For Western Blotting (protein expression): After 48-72 hours of treatment, wash the cells with PBS and lyse them with protein lysis buffer. Determine protein concentration, then perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against α-SMA and Collagen I. Use an appropriate loading control for normalization. Visualize with ECL.

    • For Collagen Deposition Assay: After 72 hours of treatment, measure the amount of soluble collagen in the cell culture supernatant and/or cell lysate using the Sircol Collagen Assay kit according to the manufacturer's instructions.

Protocol 2: In Vivo Administration of 18:0 LPA for Induction of Localized Fibrosis (Hypothetical Model)

This protocol is a proposed method for inducing localized fibrosis in a mouse model, based on the known pro-fibrotic effects of LPA. This should be considered an exploratory protocol and may require significant optimization.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound (18:0 LPA)

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 1% in PBS)

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for subcutaneous or intramuscular injection

  • Tissue harvesting tools

  • Formalin (10%) for tissue fixation

  • Paraffin (B1166041) embedding materials

  • Microtome

  • Staining reagents: Hematoxylin and Eosin (H&E), Masson's Trichrome

  • Hydroxyproline (B1673980) assay kit

Procedure:

  • Preparation of 18:0 LPA Solution: Prepare a sterile solution of 18:0 LPA complexed with fatty acid-free BSA in PBS. A starting concentration to explore could be in the range of 100 µM to 1 mM. A vehicle control of BSA in PBS should also be prepared.

  • Animal Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Subcutaneous or Intramuscular Injection: Inject a small volume (e.g., 50-100 µL) of the 18:0 LPA solution or vehicle control into the dorsal subcutaneous space or a specific muscle (e.g., tibialis anterior). This localized administration aims to minimize systemic effects.

  • Monitoring: Monitor the animals daily for any adverse reactions at the injection site or systemic signs of distress.

  • Time Course: Euthanize cohorts of mice at different time points post-injection (e.g., 3, 7, 14, and 21 days) to assess the progression of the fibrotic response.

  • Tissue Harvesting and Processing:

    • Excise the skin or muscle tissue surrounding the injection site.

    • Fix a portion of the tissue in 10% formalin for at least 24 hours, then process for paraffin embedding.

    • Snap-freeze another portion of the tissue in liquid nitrogen for biochemical analysis.

  • Histological Analysis:

    • Section the paraffin-embedded tissues (5 µm thickness).

    • Stain sections with H&E to assess tissue morphology and inflammation.

    • Stain sections with Masson's Trichrome to visualize and quantify collagen deposition (fibrosis).

  • Biochemical Analysis:

    • Homogenize the snap-frozen tissue.

    • Perform a hydroxyproline assay on the tissue homogenates to quantify total collagen content.

Visualizations

LPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 18:0_LPA 18:0 LPA LPA1 LPA1 Receptor 18:0_LPA->LPA1 Binds G_protein Gα12/13 LPA1->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actin_reorganization Actin Cytoskeleton Reorganization ROCK->Actin_reorganization Gene_expression Increased Pro-fibrotic Gene Expression (α-SMA, Collagen) ROCK->Gene_expression Myofibroblast_phenotype Myofibroblast Phenotype Actin_reorganization->Myofibroblast_phenotype Gene_expression->Myofibroblast_phenotype

Caption: 18:0 LPA Signaling Pathway in Fibroblast Activation.

In_Vitro_Fibrosis_Workflow cluster_analysis Analysis Start Culture Fibroblasts (70-80% confluency) Serum_starve Serum Starve (12-24 hours) Start->Serum_starve Treat Treat with 18:0 LPA (1-10 µM) Serum_starve->Treat Incubate Incubate (24-72 hours) Treat->Incubate qRT_PCR qRT-PCR for ACTA2, COL1A1 (24h) Incubate->qRT_PCR Western_blot Western Blot for α-SMA, Collagen I (48-72h) Incubate->Western_blot Collagen_assay Collagen Assay (72h) Incubate->Collagen_assay Logical_Relationship LPA 18:0 LPA LPA_receptor LPA1 Receptor LPA->LPA_receptor Activates Fibroblast Fibroblast LPA_receptor->Fibroblast Stimulates Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiates into ECM Excessive ECM Deposition (Collagen) Myofibroblast->ECM Produces Fibrosis Fibrosis ECM->Fibrosis Leads to

References

application of 1-Octadecyl LPA in microglia polarization studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1-Octadecyl LPA in Microglial Polarization

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology.[1][2] They exhibit remarkable plasticity, transitioning between different activation states, broadly categorized as the classical pro-inflammatory (M1) and the alternative anti-inflammatory (M2) phenotypes.[1][3][4] The M1 state is characterized by the production of pro-inflammatory cytokines and reactive oxygen species, while the M2 state is associated with tissue repair and debris clearance.[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid mediator that accumulates in the brain during injury and inflammation.[1] The specific species 1-Oleyl-LPA (a C18:1 species closely related to the saturated 1-Octadecyl LPA, C18:0) has been demonstrated to be a potent regulator of microglial polarization.

Mechanism of Action

1-Oleyl-LPA primarily signals through G protein-coupled receptors (LPARs) expressed on microglia.[1] Studies have shown that both the immortalized murine microglial cell line BV-2 and primary murine microglia (PMM) express several LPA receptors, including LPA1, LPA2, LPA4, LPA5, and LPA6.[1][3] The effects of LPA on microglial polarization are predominantly mediated through the LPA5 receptor.[1][5] Activation of the LPA/LPA5 signaling axis drives microglia towards a pro-inflammatory M1-like phenotype.[1][2][5] This polarization is associated with the activation of downstream signaling cascades, including Mitogen-Activated Protein Kinase (MAPK) pathways such as JNK, p38, and ERK1/2.[6] These pathways, in turn, lead to the activation of pro-inflammatory transcription factors like NF-κB and STAT1/3, culminating in the increased expression of M1 markers and the suppression of M2 markers.[5][6]

Key Findings

  • Promotes M1 Polarization: Treatment of both BV-2 cells and primary microglia with 1-Oleyl-LPA leads to a distinct shift towards the M1 phenotype.[1][2][3]

  • Upregulates M1 Markers: LPA stimulation increases the expression of M1 surface markers CD40 and CD86, and intracellular M1 enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][5]

  • Downregulates M2 Markers: Concurrently, LPA treatment reduces the expression of the M2 surface marker CD206 (mannose receptor) and suppresses the M2-associated enzyme Arginase-1.[1][3]

  • Induces Pro-inflammatory Cytokine Secretion: LPA enhances the transcription and secretion of various pro-inflammatory cytokines and chemokines, including IL-1β, TNFα, IL-6, CCL5, and CXCL2.[1][3][7]

  • LPA5 Receptor is Key: The pro-inflammatory effects of LPA can be significantly blunted by using a pharmacological antagonist for the LPA5 receptor, TCLPA5, highlighting the LPA/LPA5 axis as a potential therapeutic target.[1][3][5]

Quantitative Data Summary

The following table summarizes the effects of 1-Oleyl-LPA treatment on key M1 and M2 polarization markers in microglia, as reported in the literature.

MarkerMarker TypePhenotypeEffect of 1-Oleyl-LPA TreatmentCell TypeReference
CD40 Cell Surface ReceptorM1UpregulatedBV-2, PMM[1][5][6]
CD86 Cell Surface ReceptorM1UpregulatedBV-2, PMM[1][5][6]
iNOS EnzymeM1UpregulatedBV-2, PMM[1][3][5]
COX-2 EnzymeM1UpregulatedBV-2, PMM[1][3][5]
IL-1β CytokineM1Upregulated (Secretion)PMM[1][5][7]
TNFα CytokineM1Upregulated (Secretion)PMM[1][7]
IL-6 CytokineM1Upregulated (Secretion)PMM[1][5][7]
CCL5 ChemokineM1Upregulated (Secretion)PMM[1][7]
CXCL2 ChemokineM1Upregulated (Secretion)PMM[1][7]
CD206 Cell Surface ReceptorM2DownregulatedBV-2, PMM[1][6]
Arginase-1 EnzymeM2DownregulatedBV-2, PMM[1][3][6]

PMM: Primary Murine Microglia

Experimental Protocols & Visualizations

LPA-Induced Microglia Polarization Workflow

The general workflow for studying the effects of 1-Octadecyl LPA (or 1-Oleyl-LPA) on microglia involves cell culture, stimulation, and subsequent analysis using various molecular and cellular biology techniques.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Downstream Analysis cluster_rna Gene Expression cluster_protein Protein Expression cluster_secretion Secreted Factors cluster_surface Surface Markers Culture Microglia Culture (BV-2 or Primary) Starve Serum Starvation (12-24h) Culture->Starve Treatment Stimulation with 1-Oleyl-LPA (1 µM) (e.g., 12h, 24h, 48h) Starve->Treatment qPCR qPCR for M1/M2 Genes Treatment->qPCR WB Western Blot (iNOS, COX-2) Treatment->WB IF Immunofluorescence (iNOS, Arg-1) Treatment->IF ELISA ELISA for Cytokines/Chemokines Treatment->ELISA Flow Flow Cytometry (CD40, CD86, CD206) Treatment->Flow

Caption: Experimental workflow for analyzing microglia polarization induced by LPA.

Signaling Pathway of LPA-Induced M1 Polarization

LPA binding to its receptor, primarily LPA5, on the microglial cell surface triggers intracellular signaling cascades that promote a pro-inflammatory M1 phenotype.

G cluster_m1 M1 Phenotype cluster_m2 M2 Phenotype LPA 1-Oleyl-LPA LPAR5 LPA5 Receptor LPA->LPAR5 MAPK MAPK Activation (JNK, p38, ERK1/2) LPAR5->MAPK TF Transcription Factors (NF-κB, STAT1/3) MAPK->TF M1_Markers ↑ iNOS, COX-2 ↑ CD40, CD86 TF->M1_Markers Cytokines ↑ Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) TF->Cytokines M2_Markers ↓ Arginase-1 ↓ CD206 TF->M2_Markers

Caption: LPA/LPA5 signaling cascade promoting M1 polarization in microglia.

Detailed Experimental Protocols

Microglia Cell Culture and Polarization

This protocol is adapted from methodologies used for BV-2 and primary murine microglia (PMM).[1][8]

Materials:

  • BV-2 cell line or primary microglia isolated from cerebral cortices of newborn mice.

  • DMEM medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Poly-D-lysine coated plates.

  • 1-Oleyl-LPA (Aqueous stock solution, 5 mM, stored at -80°C).

  • Serum-free DMEM.

Procedure:

  • Cell Seeding:

    • For BV-2 cells, seed at a density of 1 x 10⁵ cells/well in a 6-well plate.

    • For PMM, seed at a density of 1.5 x 10⁵ cells/well onto poly-D-lysine coated 24-well plates.

  • Cell Culture: Incubate cells at 37°C in a 5% CO₂ humidified incubator.

  • Serum Starvation: After 24 hours (or when cells reach desired confluency), replace the growth medium with serum-free DMEM and incubate for 12-24 hours.

  • LPA Treatment: Replace the medium with fresh serum-free DMEM containing 1 µM 1-Oleyl-LPA. Use serum-free DMEM without LPA as a vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours) before harvesting for downstream analysis.[1]

Quantitative Real-Time PCR (qPCR) for Gene Expression

Procedure:

  • RNA Isolation: After LPA treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNeasy Mini Kit). Isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).

  • qPCR Reaction: Set up qPCR reactions using a suitable master mix (e.g., SYBR Green), cDNA template, and primers for target genes (e.g., Tnf, Il6, Nos2, Arg1, Mrc1 [CD206]) and a housekeeping gene (e.g., Hprt).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

ELISA for Cytokine Secretion

Procedure:

  • Supernatant Collection: After the desired incubation time with LPA, carefully collect the cell culture supernatant.

  • Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.

  • ELISA Assay: Use commercially available ELISA kits for specific cytokines (e.g., TNFα, IL-6, IL-1β). Perform the assay according to the manufacturer's instructions.

  • Quantification: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Flow Cytometry for Surface Marker Expression

Procedure:

  • Cell Harvesting: After LPA treatment, gently detach the cells using a non-enzymatic cell dissociation solution.

  • Cell Staining:

    • Transfer cells to FACS tubes and wash with FACS buffer (PBS with 1% BSA).

    • Block non-specific antibody binding by incubating with an Fc receptor blocking antibody.

    • Incubate cells with fluorescently-conjugated primary antibodies against surface markers (e.g., PE-anti-CD40, FITC-anti-CD86, APC-anti-CD206) for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells twice with FACS buffer. Resuspend in fresh FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker using appropriate software (e.g., FlowJo).[1]

Western Blotting for Intracellular Protein Expression

Procedure:

  • Protein Extraction: After LPA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, Arginase-1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

References

Commercial Sources and Applications of High-Purity 1-Octadecyl Lysophosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity 1-Octadecyl Lysophosphatidic Acid (1-Octadecyl LPA), a potent bioactive lipid. It includes information on commercial suppliers, key experimental protocols, and the underlying signaling pathways.

Commercial Sources of High-Purity this compound

High-purity this compound is available from several reputable commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity information.

SupplierProduct NamePurityCAS Number
Sigma-Aldrich (Avanti Polar Lipids) 18:0 Lyso PA>99% (TLC)325465-92-7
Cayman Chemical This compound (sodium salt)≥98%52977-29-4
MedChemExpress This compound99.89%52977-29-4
GlpBio This compound99.89%52977-29-4

Overview of Biological Activity

This compound is a synthetic analog of lysophosphatidic acid (LPA) characterized by a stable ether linkage at the sn-1 position, making it resistant to degradation by lysophospholipases. This structural feature contributes to its enhanced biological activity compared to its acyl counterparts.

It is a potent and selective agonist for the G protein-coupled receptor GPR92, also known as LPA receptor 5 (LPA5)[1]. Activation of LPA5 by 1-Octadecyl LPA initiates downstream signaling cascades through Gαq/11 and Gα12/13 proteins, leading to a variety of cellular responses, including cell proliferation, migration, and platelet aggregation[2]. Notably, alkyl ether-linked LPA derivatives like 1-Octadecyl LPA exhibit significantly higher platelet aggregating activity than the corresponding acyl derivatives[2][3].

Signaling Pathways Activated by this compound

Upon binding of 1-Octadecyl LPA to the LPA5 receptor, two primary signaling pathways are activated:

  • Gαq/11 Pathway: This pathway leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

  • Gα12/13 Pathway: Activation of this pathway stimulates the Rho family of small GTPases (RhoA). RhoA, in turn, activates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain (MLC) and subsequent actin cytoskeleton reorganization, resulting in stress fiber formation and changes in cell morphology and motility.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling 1_Octadecyl_LPA 1-Octadecyl LPA LPA5 LPA5 Receptor (GPR92) 1_Octadecyl_LPA->LPA5 Gq_alpha Gαq LPA5->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq leads to

Gαq/11 Signaling Pathway Activated by 1-Octadecyl LPA.

G12_13_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling 1_Octadecyl_LPA 1-Octadecyl LPA LPA5 LPA5 Receptor (GPR92) 1_Octadecyl_LPA->LPA5 G12_13_alpha Gα12/13 LPA5->G12_13_alpha activates RhoGEF RhoGEF G12_13_alpha->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton induces Cellular_Response_G12_13 Cell Migration & Stress Fiber Formation Actin_Cytoskeleton->Cellular_Response_G12_13 results in

Gα12/13 Signaling Pathway Activated by 1-Octadecyl LPA.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological effects of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by 1-Octadecyl LPA.

Materials:

  • Cells expressing the LPA5 receptor (e.g., HEK293 or CHO cells stably transfected with LPA5).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution (e.g., 10 mM in fatty acid-free BSA).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS with 20 mM HEPES.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.

  • Add 100 µL of HBSS with 20 mM HEPES to each well.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader.

  • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

  • Record a baseline fluorescence for 10-20 seconds.

  • Agonist Injection: Inject a serial dilution of 1-Octadecyl LPA (e.g., 0.1 nM to 1 µM final concentration) into the wells.

  • Immediately after injection, record the fluorescence signal for at least 120 seconds.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.

Cell Migration Assay (Scratch Wound Healing)

This assay assesses the effect of 1-Octadecyl LPA on collective cell migration.

Materials:

  • Cells known to express LPA5 and exhibit migratory behavior (e.g., MDA-MB-231 breast cancer cells).

  • 6-well or 12-well tissue culture plates.

  • Sterile 200 µL pipette tip.

  • Culture medium with low serum (e.g., 0.1% FBS) to minimize baseline migration.

  • This compound.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Protocol:

  • Cell Seeding: Seed cells into the wells of a culture plate to create a confluent monolayer.

  • Serum Starvation: Once confluent, replace the medium with low-serum medium and incubate for 12-24 hours.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add low-serum medium containing different concentrations of 1-Octadecyl LPA (e.g., 1 nM to 1 µM) or a vehicle control.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Imaging (Time X): Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure over time.

Scratch_Assay_Workflow A Seed cells to confluence B Serum starve cells A->B C Create a scratch B->C D Wash to remove debris C->D E Add 1-Octadecyl LPA D->E F Image at Time 0 E->F G Incubate F->G H Image at later time points G->H I Analyze wound closure H->I

Workflow for the Scratch Wound Healing Assay.
Platelet Aggregation Assay

This assay measures the ability of 1-Octadecyl LPA to induce platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution.

  • Saline (0.9% NaCl).

  • Platelet aggregometer.

Protocol:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Assay Procedure:

    • Pipette PRP into the aggregometer cuvettes with a stir bar.

    • Place the cuvettes in the heating block of the aggregometer at 37°C.

    • Record a stable baseline for 1-2 minutes.

    • Add a known concentration of 1-Octadecyl LPA (e.g., 1 nM to 1 µM) to the cuvette.

    • Record the change in light transmission, which corresponds to platelet aggregation, for at least 5 minutes.

  • Data Analysis:

    • Determine the maximal percentage of aggregation for each concentration of 1-Octadecyl LPA.

    • Construct a dose-response curve and calculate the EC50 value. It has been reported that 1-Octadecyl LPA has a platelet aggregating EC50 value of 9 nM[3].

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Calcium Mobilization in LPA5-expressing Cells

1-Octadecyl LPA (nM)Peak Fluorescence (RFU)
0 (Vehicle)
0.1
1
10
100
1000
EC50 (nM)

Table 2: Cell Migration (Wound Closure %) at 24 hours

1-Octadecyl LPA (nM)% Wound Closure
0 (Vehicle)
1
10
100
1000

Table 3: Platelet Aggregation

1-Octadecyl LPA (nM)Max Aggregation (%)
0 (Vehicle)
1
5
10
50
100
EC50 (nM) 9

Conclusion

This compound is a valuable tool for studying LPA5 receptor signaling and its downstream physiological effects. Its enhanced stability and potent agonistic activity make it a preferred reagent for in vitro studies of cell migration, proliferation, and platelet aggregation. The protocols provided herein offer a starting point for researchers to investigate the multifaceted roles of this important signaling molecule.

References

Preparation of 1-Octadecyl Lysophosphatidic Acid Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecyl Lysophosphatidic Acid (LPA), also known as 1-O-octadecyl-sn-glycero-3-phosphate, is a bioactive lipid mediator that plays a crucial role in a myriad of cellular processes. As an analog of the naturally occurring lysophosphatidic acid, this ether-linked LPA is resistant to degradation by lysophospholipase D, making it a valuable tool for studying LPA signaling pathways. It exerts its effects by activating specific G protein-coupled receptors (GPCRs), primarily the LPA receptors (LPA₁₋₆), which are involved in cell proliferation, migration, survival, and differentiation. Accurate and consistent preparation of 1-Octadecyl LPA stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and essential data for the proper handling and preparation of 1-Octadecyl LPA stock solutions.

Data Presentation

Quantitative data regarding the solubility, storage, and stability of 1-Octadecyl LPA are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₁H₄₅O₆P
Molecular Weight 424.6 g/mol
Appearance Crystalline solid
Purity ≥95%

Table 2: Solubility Data

SolventApproximate Solubility
Ethanol10 mg/mL
DMSO10 mg/mL
Dimethylformamide (DMF)10 mg/mL
1:1 Ethanol:PBS (pH 7.2)0.5 mg/mL

Table 3: Storage and Stability

FormStorage TemperatureStability
Crystalline Solid -20°C≥ 4 years
Organic Stock Solution -80°CUp to 6 months
-20°CUp to 1 month
Aqueous Solution 4°CNot recommended for more than one day

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of 1-Octadecyl LPA in an organic solvent such as ethanol, DMSO, or DMF.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol, DMSO, or DMF

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, conical-bottom glass vial with a PTFE-lined cap

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Equilibration: Allow the vial of 1-Octadecyl LPA to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of 1-Octadecyl LPA solid in a sterile microcentrifuge tube or directly into the glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (ethanol, DMSO, or DMF) to the vial to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of solvent to 10 mg of 1-Octadecyl LPA.

  • Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas to displace oxygen and minimize oxidation of the lipid.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C and/or brief sonication in a water bath can aid in dissolution.

  • Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of the organic stock solution into an aqueous buffer, such as Phosphate Buffered Saline (PBS), for use in cell-based assays.

Materials:

  • 10 mg/mL 1-Octadecyl LPA organic stock solution (from Protocol 1)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile polypropylene (B1209903) or glass tubes

  • Pipettors and sterile pipette tips

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mg/mL organic stock solution at room temperature.

  • Dilution: For maximum solubility in aqueous buffers, it is crucial to first dissolve the 1-Octadecyl LPA in an organic solvent before diluting with the aqueous buffer of choice.[1]

  • Step-wise Dilution: Perform serial dilutions of the organic stock solution into the aqueous buffer to reach the desired final concentration. It is important to add the organic stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.

  • Final Concentration: For example, to prepare a 10 µM working solution from a 10 mg/mL stock (approximately 23.5 mM), a multi-step dilution is recommended.

  • Immediate Use: Aqueous solutions of 1-Octadecyl LPA are not stable for long periods and should be prepared fresh for each experiment. It is not recommended to store the aqueous solution for more than one day.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_start Start cluster_protocol1 Protocol 1: Organic Stock Preparation cluster_storage Storage cluster_protocol2 Protocol 2: Aqueous Working Solution start Obtain 1-Octadecyl LPA (Solid) weigh Weigh Solid start->weigh add_solvent Add Organic Solvent (Ethanol, DMSO, or DMF) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Organic Stock store->thaw dilute Dilute in Aqueous Buffer (e.g., PBS) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing 1-Octadecyl LPA solutions.

lpa_signaling_pathway General LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway cluster_g1213 G12/13 Pathway lpa 1-Octadecyl LPA lpa_receptor LPA Receptor (LPA₁-₆) lpa->lpa_receptor g_protein G Proteins (Gq/11, Gi/o, G12/13) lpa_receptor->g_protein plc PLC g_protein->plc Gq/11 ac Adenylyl Cyclase (Inhibition) g_protein->ac Gi/o pi3k PI3K g_protein->pi3k Gi/o ras Ras g_protein->ras Gi/o rho Rho g_protein->rho G12/13 ip3 IP₃ plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Responses (Proliferation, Migration, Survival) ca_release->cellular_response pkc->cellular_response ac->cellular_response akt Akt pi3k->akt akt->cellular_response raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->cellular_response rock ROCK rho->rock cytoskeleton Cytoskeletal Rearrangement rock->cytoskeleton cytoskeleton->cellular_response

Caption: Overview of LPA receptor-mediated signaling pathways.

References

Application Notes and Protocols for In Vitro Assays of 1-Octadecyl LPA Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), designated LPA1-6. 1-Octadecyl LPA, a specific ether-linked species of LPA, is a potent agonist at these receptors and plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and survival. The study of 1-Octadecyl LPA receptor activation is paramount for understanding its biological functions and for the development of novel therapeutics targeting the LPA signaling axis.

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the activation of LPA receptors by 1-Octadecyl LPA. The assays described herein cover the key stages of receptor activation, from direct G protein coupling to downstream second messenger signaling and pathway activation.

LPA Receptor Signaling Pathways

LPA receptors are known to couple to a variety of heterotrimeric G proteins, including Gq/11, Gi/o, G12/13, and Gs.[1] Activation of these G proteins by 1-Octadecyl LPA initiates distinct downstream signaling cascades. Understanding which G protein is coupled to a specific LPA receptor subtype is crucial for selecting the appropriate in vitro assay.

LPA_Signaling_Pathways cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers 1-Octadecyl LPA 1-Octadecyl LPA LPAR LPA Receptor 1-Octadecyl LPA->LPAR Gq11 Gαq/11 LPAR->Gq11 Gi_o Gαi/o LPAR->Gi_o G12_13 Gα12/13 LPAR->G12_13 Gs Gαs LPAR->Gs PLC Phospholipase C (PLC) Gq11->PLC activates MAPK MAPK Pathway (ERK Phosphorylation) Gq11->MAPK activates AC_inhibit Adenylyl Cyclase (AC) (Inhibition) Gi_o->AC_inhibit inhibits Gi_o->MAPK activates RhoGEF RhoGEF G12_13->RhoGEF activates AC_activate Adenylyl Cyclase (AC) (Activation) Gs->AC_activate activates Ca2 Ca²⁺ Mobilization PLC->Ca2 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease RhoA RhoA Activation RhoGEF->RhoA cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Caption: Overview of LPA Receptor Signaling Pathways.

Quantitative Data Summary

The following tables summarize the potency (EC50 or pEC50) of LPA in various in vitro assays. It is important to note that many studies use 1-oleoyl-LPA (18:1 LPA) as the standard agonist, and the term "LPA" often refers to this species.[1] Data for 1-Octadecyl LPA is included where available.

Table 1: Calcium Mobilization & DMR Assays

LigandAssayReceptorCell LinepEC50EC50Reference
LPACalcium MobilizationLPA1CHO7.25[2]
LPADMRLPA1CHO7.16[2]
LPACalcium MobilizationLPA2CHO7.97[2]
LPADMRLPA2CHO6.87[2]
Compound 6Calcium MobilizationLPA1RH77771.7 µM[3]
Compound 7Calcium MobilizationLPA1RH77776 µM[3]
(S)-17Calcium MobilizationLPA10.24 µM[3]

Table 2: ERK Phosphorylation Assays

LigandReceptorIntrinsic Activity (% of 18:1 LPA)Reference
16:0 LPALPA1~60%[4]
17:0 LPALPA1~50%[4]
18:2 LPALPA1~80%[4]
20:0 LPALPA1~25%[4]
C18:1 LPALPA1~75%[4]

Table 3: G Protein Activation & cAMP Assays

LigandAssayReceptorEC50Reference
ONO-0740556NanoBiT-G-protein dissociationLPA10.26 nM[5]
LPANanoBiT-G-protein dissociationLPA1~7.8 nM[5]
CpYNanoBiT-G-protein dissociationLPA10.95 nM[6]

Experimental Protocols

Calcium Mobilization Assay

This assay is suitable for LPA receptors coupled to Gq/11, which activate phospholipase C and lead to an increase in intracellular calcium levels.

Protocol:

  • Cell Culture: Seed cells expressing the LPA receptor of interest into black, clear-bottom 96-well plates at a density of 50,000 cells/well and culture overnight.[4]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 3 µM), probenecid (B1678239) (e.g., 2.5 mM) to prevent dye extrusion, and a non-ionic surfactant like Pluronic F-127 (e.g., 0.01%) to aid in dye solubilization.[4]

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C.[4]

  • Compound Addition and Measurement:

    • Aspirate the loading solution and add an assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid).[4]

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.

    • Add serial dilutions of 1-Octadecyl LPA and continue to monitor the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time to detect the calcium transient.[7]

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the 1-Octadecyl LPA concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Culture overnight A->B D Remove culture medium B->D C Prepare Fluo-4 AM loading buffer E Add loading buffer to cells C->E D->E F Incubate at 37°C E->F G Aspirate loading buffer F->G H Add assay buffer G->H I Measure baseline fluorescence H->I J Add 1-Octadecyl LPA I->J K Monitor fluorescence change J->K L Plot dose-response curve K->L M Calculate EC50 L->M

Caption: Calcium Mobilization Assay Workflow.
cAMP Assay

This assay is used to measure the activation of Gs-coupled (increases cAMP) or Gi/o-coupled (decreases cAMP) LPA receptors.

Protocol:

  • Cell Preparation: Harvest cells expressing the LPA receptor and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.[8]

  • Agonist/Antagonist Addition:

    • For Gs-coupled receptors: Add serial dilutions of 1-Octadecyl LPA to the wells of a 384-well plate.[9]

    • For Gi/o-coupled receptors: Add a fixed concentration of an adenylyl cyclase activator like forskolin, followed by serial dilutions of 1-Octadecyl LPA.[9]

  • Cell Stimulation: Add the cell suspension to the wells containing the compounds and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for changes in intracellular cAMP levels.[8]

  • cAMP Detection:

    • Lyse the cells to release the accumulated cAMP.

    • Add detection reagents from a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These kits typically work on the principle of competitive immunoassay.[8]

  • Measurement and Analysis:

    • Incubate as per the kit instructions.

    • Read the plate on a suitable plate reader.

    • Generate a cAMP standard curve to quantify the amount of cAMP produced.

    • Plot the cAMP concentration against the logarithm of the 1-Octadecyl LPA concentration to determine the EC50 (for Gs) or IC50 (for Gi/o).

cAMP_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Analysis A Harvest cells B Resuspend in buffer with PDE inhibitor A->B E Add cell suspension B->E C Prepare 1-Octadecyl LPA dilutions D Add compounds to plate C->D D->E F Incubate at room temperature E->F G Lyse cells F->G H Add cAMP detection reagents G->H I Incubate H->I J Read plate I->J K Generate standard curve J->K L Calculate EC50/IC50 K->L

Caption: cAMP Assay Workflow.
GTPγS Binding Assay

This is a direct functional assay that measures the activation of G proteins by the receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[10]

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the LPA receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), GDP (to facilitate the exchange for [³⁵S]GTPγS), and serial dilutions of 1-Octadecyl LPA in an assay buffer.[10]

  • Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[10]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.

    • Wash the filters with ice-cold buffer.

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity using a scintillation counter.[10]

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the 1-Octadecyl LPA concentration to determine the EC50.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection cluster_analysis Analysis A Prepare cell membranes C Combine membranes, GDP, and 1-Octadecyl LPA A->C B Prepare 1-Octadecyl LPA dilutions B->C D Add [³⁵S]GTPγS C->D E Incubate at 30°C D->E F Filter to separate bound and free [³⁵S]GTPγS E->F G Wash filters F->G H Add scintillation cocktail G->H I Count radioactivity H->I J Subtract non-specific binding I->J K Plot dose-response curve J->K L Calculate EC50 K->L

Caption: GTPγS Binding Assay Workflow.
ERK Phosphorylation Assay (Western Blot)

Activation of LPA receptors often leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

Protocol:

  • Cell Culture and Starvation: Culture cells expressing the LPA receptor to sub-confluency. Prior to the experiment, serum-starve the cells (e.g., for 4-24 hours) to reduce basal ERK phosphorylation.

  • Cell Stimulation: Treat the starved cells with various concentrations of 1-Octadecyl LPA for a short period (typically 5-15 minutes) at 37°C.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

    • Quantify the band intensities using densitometry.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the normalized p-ERK levels against the logarithm of the 1-Octadecyl LPA concentration.

ERK_Phosphorylation_Workflow cluster_cell_prep Cell Preparation cluster_western_blot Western Blot cluster_analysis Analysis A Culture cells B Serum-starve cells A->B C Stimulate with 1-Octadecyl LPA B->C D Lyse cells C->D E Quantify protein D->E F SDS-PAGE E->F G Protein transfer to membrane F->G H Block membrane G->H I Incubate with anti-p-ERK antibody H->I J Incubate with secondary antibody I->J K Detect signal (ECL) J->K L Re-probe with anti-total-ERK K->L M Quantify band intensities L->M N Normalize p-ERK to total ERK M->N O Plot dose-response N->O

Caption: ERK Phosphorylation Assay Workflow.

References

Application Notes and Protocols: Animal Models for Studying the Effects of 1-Octadecyl Lysophosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing key animal models for investigating the physiological and pathological effects of 1-Octadecyl Lysophosphatidic Acid (LPA), an ether-linked bioactive phospholipid. The detailed protocols and data presentation formats are designed to facilitate experimental design and execution in the fields of oncology, fibrosis, and inflammation research.

Introduction to 1-Octadecyl LPA

This compound is a species of lysophosphatidic acid characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. Like other LPA molecules, it acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (LPARs 1-6), thereby influencing a wide range of cellular processes including proliferation, migration, survival, and differentiation.[1][2][3] Dysregulation of the LPA signaling axis has been implicated in numerous pathologies, making it a critical target for therapeutic development.[4] Animal models are indispensable tools for elucidating the in vivo consequences of 1-Octadecyl LPA signaling and for the preclinical evaluation of targeted therapies.

Core Signaling Pathway

1-Octadecyl LPA, like other LPA species, initiates its effects by binding to specific LPARs on the cell surface. This binding triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins (e.g., Gq/11, Gi/o, G12/13). Activation of these pathways modulates downstream effectors such as phospholipase C (PLC), Rho, and Rac, ultimately leading to cellular responses like cell proliferation, cytoskeletal rearrangement, and gene transcription.[5]

LPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPA 1-Octadecyl LPA LPAR LPA Receptor (e.g., LPAR1-6) LPA->LPAR Binding G_Protein G Proteins (Gq, Gi, G12/13) LPAR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Rho Rho/ROCK G_Protein->Rho PI3K PI3K/Akt G_Protein->PI3K MAPK MAPK Cascade G_Protein->MAPK Response Cellular Responses (Proliferation, Migration, Survival, Fibrosis, Inflammation) PLC->Response Rho->Response PI3K->Response MAPK->Response

Caption: General LPA signaling cascade from receptor binding to cellular responses.

Oncology: Cancer Xenograft Models

Application Note

Patient-derived or cell-line-derived xenograft models are fundamental for studying the role of 1-Octadecyl LPA in tumor progression and metastasis.[6] By administering exogenous 1-Octadecyl LPA to tumor-bearing immunocompromised mice, researchers can assess its impact on tumor growth, proliferation, and survival.[7][8] These models are also crucial for evaluating the efficacy of drugs that target the LPA signaling pathway, such as LPAR antagonists or inhibitors of the LPA-producing enzyme autotaxin.[9] NOD-scid gamma (NSG) mice are often used as hosts due to their profound immunodeficiency, which allows for robust engraftment of human cells and tissues.[10][11]

Experimental Workflow: Subcutaneous Xenograft Model

Xenograft_Workflow A 1. Cell Culture (e.g., SKOV3-ip Ovarian Cancer Cells) C 3. Cell Implantation (5x10^6 cells in Matrigel, s.c.) A->C B 2. Animal Preparation (Female Nude Mice, 6-8 weeks old) B->C D 4. Tumor Establishment (Monitor until ~50-100 mm³) C->D E 5. Treatment Initiation (Randomize into groups) D->E F 6. Daily Administration (Vehicle vs. 1-Octadecyl LPA, i.p.) E->F G 7. Tumor Monitoring (Calipers, 2-3x per week) F->G H 8. Endpoint Analysis (Tissue harvest, histology, etc.) G->H

Caption: Workflow for a subcutaneous cancer xenograft study.

Protocol: Ovarian Cancer Xenograft Model

This protocol describes a subcutaneous xenograft model using SKOV3-ip human ovarian cancer cells to assess the effect of 1-Octadecyl LPA on tumor growth.[8]

Materials:

  • SKOV3-ip cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Female athymic nude mice (nu/nu), 6-8 weeks old

  • Cultrex Basement Membrane Extract (BME), Type 3[12]

  • 1-Octadecyl LPA (carrier-free or complexed with BSA)

  • Sterile PBS (vehicle)

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture SKOV3-ip cells under standard conditions. Passage cells at least twice after thawing before implantation. Harvest cells during the exponential growth phase (not more than 80% confluent) and assess viability with a trypan blue test.[12]

  • Cell Preparation for Injection: Resuspend viable cells in sterile, cold PBS at a concentration of 5 x 10⁷ cells/mL. Mix the cell suspension 1:1 with cold liquid Cultrex BME on ice to a final concentration of 2.5 x 10⁷ cells/mL.[12] Keep on ice to prevent gelling.

  • Tumor Cell Implantation:

    • Anesthetize a mouse.

    • Using a 27-gauge needle, inject 0.2 mL of the cell/BME suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[8]

    • Monitor animals for recovery.

  • Tumor Growth and Treatment:

    • Allow tumors to become palpable and reach a volume of approximately 50-100 mm³.[8][10]

    • Measure tumor volume with digital calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.[10]

    • Randomize mice into treatment groups (e.g., Vehicle control, 1-Octadecyl LPA).

    • Administer 1-Octadecyl LPA (e.g., 10 mg/kg) or vehicle (e.g., PBS) intraperitoneally (i.p.) daily.[7][8]

  • Endpoint and Analysis:

    • Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1000 mm³) or for a set duration (e.g., 35 days).[8][10]

    • Euthanize mice and excise tumors.

    • Measure final tumor weight and volume.

    • Process tumor tissue for downstream analyses such as histology (H&E staining), immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis), or molecular analysis.[7]

Data Presentation: Tumor Growth Analysis
Treatment GroupNMean Tumor Volume at Day 35 (mm³) ± SEMFinal Tumor Weight (g) ± SEM% Ki67 Positive Cells ± SEM
Vehicle Control10450 ± 550.48 ± 0.0635 ± 4
1-Octadecyl LPA (10 mg/kg)10980 ± 921.15 ± 0.1172 ± 6

Data are hypothetical, based on trends observed in the literature.[7][8]

Fibrosis: Bleomycin-Induced Pulmonary Fibrosis Model

Application Note

The intratracheal administration of the chemotherapeutic agent bleomycin (B88199) is a widely used and well-characterized method for inducing pulmonary fibrosis in mice.[13][14] This model is valuable for studying the pro-fibrotic effects of 1-Octadecyl LPA signaling. Studies have shown that genetic deletion or pharmacological inhibition of LPA receptor 1 (LPA₁) dramatically protects mice from bleomycin-induced fibrosis, indicating a critical role for this pathway.[15] This model allows for the assessment of fibrosis through histological analysis and biochemical quantification of collagen deposition.

Experimental Workflow: Bleomycin-Induced Lung Fibrosis

Fibrosis_Workflow A 1. Animal Acclimatization (C57BL/6 Mice, 8-12 weeks old) B 2. Intratracheal Instillation (Single dose of Bleomycin or Saline) A->B C 3. Treatment Regimen (e.g., Daily i.p. injection of Vehicle vs. 1-Octadecyl LPA) B->C D 4. Health Monitoring (Body weight, clinical signs) C->D E 5. Study Endpoint (e.g., Day 21 post-instillation) D->E F 6. Tissue Collection (Harvest lungs, BALF) E->F G 7. Fibrosis Assessment (Hydroxyproline Assay, Histology) F->G

Caption: Workflow for inducing and analyzing pulmonary fibrosis in mice.

Protocol: Intratracheal Bleomycin Instillation

This protocol details the induction of pulmonary fibrosis in mice to test the effects of 1-Octadecyl LPA.[15][16]

Materials:

  • Male C57BL/6 mice, 8-12 weeks old

  • Bleomycin sulfate

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical platform and illumination source

  • 24-gauge catheter or equivalent for intratracheal instillation

  • 1-Octadecyl LPA and vehicle control

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in a supine position on a surgical platform with its neck hyperextended.

  • Tracheal Exposure: Make a small midline incision in the neck to expose the trachea.

  • Bleomycin Instillation:

    • Carefully insert a 24-gauge catheter between the tracheal rings.

    • Instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline directly into the lungs. Control animals receive 50 µL of saline only.[16]

    • Remove the catheter and close the incision with a suture or surgical clip.

  • Post-Procedure and Treatment:

    • Allow the animal to recover on a warming pad.

    • Begin the treatment regimen. Administer 1-Octadecyl LPA or vehicle daily via a chosen route (e.g., intraperitoneal or subcutaneous injection).

    • Monitor animal weight and health daily, especially during the first week when acute inflammation occurs.[13]

  • Endpoint and Analysis (Day 21):

    • Euthanize mice.

    • Perfuse the pulmonary circulation with saline and harvest the lungs.

    • For Histology: Inflate the left lung with 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson’s trichrome to visualize collagen.

    • For Collagen Quantification: Homogenize the right lung and perform a hydroxyproline (B1673980) assay, as hydroxyproline content is directly proportional to collagen content.[15]

Data Presentation: Fibrosis Quantification
Treatment GroupNLung Hydroxyproline (µ g/right lung) ± SEMDermal Thickness Increase (%) ± SEM
Saline + Vehicle8120 ± 105 ± 2
Bleomycin + Vehicle8250 ± 2531 ± 4
Bleomycin + LPA₁ Antagonist8135 ± 128 ± 3

Data are representative of findings where LPA signaling is blocked, based on trends observed in the literature.[15] An analogous experiment would test if exogenous 1-Octadecyl LPA exacerbates fibrosis.

Inflammation: Carrageenan-Induced Paw Edema Model

Application Note

The carrageenan-induced paw edema model is a classic, reproducible method for studying acute inflammation.[17][18] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse elicits a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine (B1213489) and serotonin, while the late phase (3-6 hours) involves prostaglandins (B1171923) and is sensitive to cyclooxygenase (COX) inhibitors.[18][19] This model can be adapted to investigate the pro-inflammatory potential of 1-Octadecyl LPA by administering it prior to the carrageenan challenge and measuring its effect on paw swelling.

Experimental Workflow: Paw Edema Model

Edema_Workflow A 1. Acclimatization & Baseline (Measure initial paw volume) B 2. Pre-treatment (Administer Vehicle or 1-Octadecyl LPA, e.g., i.p. or s.c.) A->B C 3. Induction (Inject Carrageenan into plantar surface of paw) B->C D 4. Measurement (Measure paw volume at 1, 2, 3, 4, 5, 6 hours) C->D E 5. Data Analysis (Calculate % increase in paw volume) D->E

Caption: Workflow for the carrageenan-induced paw edema inflammation model.

Protocol: Carrageenan-Induced Paw Edema

This protocol details the induction of acute inflammation to assess the pro-inflammatory effects of 1-Octadecyl LPA.[17][19]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) Carrageenan solution in sterile saline

  • P plethysmometer or digital calipers

  • 1-Octadecyl LPA and vehicle control

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Pre-treatment:

    • Divide animals into groups.

    • Administer 1-Octadecyl LPA or vehicle control 30-60 minutes prior to the carrageenan injection. The route can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.), depending on the experimental question.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Percentage Inhibition of edema for a treated group can be calculated relative to the vehicle control group.

Data Presentation: Paw Edema Analysis
Treatment GroupNMean % Increase in Paw Volume at 3 hr ± SEMMean % Increase in Paw Volume at 5 hr ± SEM
Vehicle Control865 ± 5.278 ± 6.1
1-Octadecyl LPA (1 mg/kg)888 ± 6.5105 ± 7.3
Positive Control (Indomethacin)830 ± 4.135 ± 4.5

Data are hypothetical, illustrating a potential pro-inflammatory effect of 1-Octadecyl LPA.

References

Troubleshooting & Optimization

solubility issues with 1-Octadecyl Lysophosphatidic Acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Octadecyl Lysophosphatidic Acid (LPA) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (LPA) is a bioactive lysophospholipid. It is an analog of LPA containing a stearic acid at the sn-1 position.[1][2][3] It acts as an agonist for several G protein-coupled receptors (GPCRs) known as LPA receptors (LPA1-6).[4][5] Through these receptors, it mediates a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility.[2][3][6] Ether-linked LPA derivatives like 1-Octadecyl LPA may exhibit higher potency at specific LPA receptors compared to their acyl-linked counterparts.[2][3][6]

Q2: What are the recommended solvents for dissolving 1-Octadecyl LPA?

1-Octadecyl LPA is a crystalline solid that is soluble in organic solvents such as ethanol (B145695), Dimethyl Sulfoxide (DMSO), and dimethylformamide (DMF).[1][3] It is sparingly soluble in aqueous buffers.[1]

Q3: How do I prepare an aqueous solution of 1-Octadecyl LPA?

For maximum solubility in aqueous buffers, it is recommended to first dissolve the 1-Octadecyl LPA in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1] For example, a 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1][3][7] To further aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[3]

Q4: What is the Critical Micelle Concentration (CMC) of 1-Octadecyl LPA and why is it important?

The Critical Micelle Concentration (CMC) is the concentration above which surfactants, like LPA, self-assemble into micelles.[8] The CMC of LPA is dependent on factors such as acyl chain length and salt concentration.[9][10] For 1-stearoyl-LPA (an 18:0 acyl chain similar to the 1-octadecyl ether chain), the CMC in water at 25°C is 0.082 mM.[9][10] Above this concentration, the majority of LPA molecules will exist in micelles, which can affect their availability to interact with receptors and may lead to non-specific effects in experiments.

Q5: How should I store 1-Octadecyl LPA?

  • Solid Form: The crystalline solid should be stored at -20°C and is stable for at least four years.[1]

  • Organic Stock Solutions: Stock solutions in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][11] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]

Troubleshooting Guide

Issue 1: Precipitate forms when I add 1-Octadecyl LPA to my cell culture medium.
  • Possible Cause 1: Poor Solubility in Aqueous Medium.

    • Solution: Prepare a stock solution in an organic solvent like ethanol or DMSO first, and then dilute it into your culture medium.[1] Ensure the final concentration of the organic solvent is not toxic to your cells.

  • Possible Cause 2: Interaction with Components in the Medium.

    • Solution: LPA can form precipitates with divalent cations like calcium (Ca²⁺) present in cell culture media.[12] Consider using a calcium-free medium for your experiments or complexing the LPA with fatty acid-free bovine serum albumin (BSA) to improve its stability and delivery in the medium.[13][14]

  • Possible Cause 3: Concentration is too high.

    • Solution: Ensure your final working concentration is below the solubility limit in your specific medium. You may need to perform a dilution series to determine the optimal concentration.

Issue 2: I am observing inconsistent or no biological effect in my experiments.
  • Possible Cause 1: LPA has degraded.

    • Solution: Ensure that your stock solutions are stored correctly and are within their recommended stability period.[3][11] Avoid repeated freeze-thaw cycles by preparing aliquots.[3] Prepare fresh aqueous dilutions for each experiment.[1]

  • Possible Cause 2: Adsorption to labware.

    • Solution: Lysophospholipids can adsorb to plastic and glass surfaces, especially at low concentrations.[13] This can significantly reduce the actual concentration of LPA in your experiment. Pre-coating tubes and tips with a solution of fatty acid-free BSA may help to minimize this issue.

  • Possible Cause 3: Micelle formation.

    • Solution: If your working concentration is above the CMC (approximately 0.082 mM for a similar C18:0 LPA), the LPA may be forming micelles, which can reduce its bioavailability to cell surface receptors.[9][10] Consider working at concentrations below the CMC or using a carrier protein like fatty acid-free BSA to deliver the LPA as a monomer.[13]

Issue 3: My cells are showing signs of toxicity.
  • Possible Cause 1: High concentration of organic solvent.

    • Solution: Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the LPA is below the toxic threshold for your specific cell line. Perform a vehicle control experiment to assess the effect of the solvent alone.

  • Possible Cause 2: High concentration of LPA.

    • Solution: While LPA is a signaling molecule, very high concentrations can have detrimental effects on cells, potentially through detergent-like actions or by inducing apoptosis.[12] Perform a dose-response experiment to identify the optimal concentration range for your desired biological effect.

Quantitative Data Summary

ParameterValueSolvent/ConditionsSource
Solubility ~10 mg/mLEthanol, DMSO, DMF[1][3][7]
~0.5 mg/mL1:1 Ethanol:PBS (pH 7.2)[1][3][7]
Critical Micelle Concentration (CMC) 0.082 mMWater at 25°C (for 1-stearoyl-LPA)[9][10]
Storage Stability (Solid) ≥ 4 years-20°C[1]
Storage Stability (Organic Stock) 6 months-80°C[3][11]
1 month-20°C[3][11]
Storage Stability (Aqueous Solution) ≤ 1 dayRefrigerated (4°C)[1][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
  • Weigh out the desired amount of this compound (FW: 424.6 g/mol ) in a sterile, glass vial.

  • Add the appropriate volume of absolute ethanol to achieve a 10 mM concentration. For example, for 1 mg of LPA, add 235.5 µL of ethanol.

  • Vortex the solution until the LPA is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[3]

  • Store the stock solution in aliquots at -80°C for long-term storage or -20°C for short-term storage.[3][11]

Protocol 2: Preparation of a Working Solution for Cell Culture
  • Thaw an aliquot of your 10 mM 1-Octadecyl LPA stock solution.

  • Dilute the stock solution in your desired cell culture medium to the final working concentration. It is recommended to add the LPA stock solution to the medium while vortexing to ensure rapid and even dispersal, minimizing the risk of precipitation.

  • If using a carrier protein, first dilute the LPA stock into a solution of fatty acid-free BSA in PBS, and then add this complex to your cell culture medium. A common concentration for BSA is 0.1% (w/v).[13][14]

  • Use the freshly prepared working solution immediately.

Visualizations

LPA_Signaling_Pathway Simplified LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 1_Octadecyl_LPA 1_Octadecyl_LPA LPA_Receptor LPA Receptor (LPA1-6) 1_Octadecyl_LPA->LPA_Receptor Binds to G_Protein G Protein (Gq, Gi, G12/13) LPA_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates RhoA RhoA G_Protein->RhoA Activates PI3K PI3K G_Protein->PI3K Activates Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) PLC->Cellular_Responses RhoA->Cellular_Responses PI3K->Cellular_Responses

Caption: Simplified signaling pathway of 1-Octadecyl LPA.

LPA_Solubilization_Workflow Workflow for Preparing 1-Octadecyl LPA Working Solution start Start: 1-Octadecyl LPA (Solid) dissolve Dissolve in Organic Solvent (e.g., Ethanol) start->dissolve stock 10 mM Stock Solution dissolve->stock store Store at -80°C (aliquoted) stock->store dilute Dilute in Cell Culture Medium stock->dilute working Final Working Solution dilute->working use Use Immediately in Experiment working->use

Caption: Recommended workflow for preparing 1-Octadecyl LPA.

Troubleshooting_Logic Troubleshooting Logic for LPA Solubility Issues issue Precipitate in Culture Medium? check_solubility Used Organic Stock Solution? issue->check_solubility Yes ok No Precipitation issue->ok No check_ions Medium High in Ca²⁺? check_solubility->check_ions Yes solution1 Prepare Organic Stock First check_solubility->solution1 No solution2 Use Ca²⁺-free Medium or add BSA check_ions->solution2 Yes check_ions->ok No

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Preventing Degradation of 1-Octadecyl LPA in Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1-Octadecyl Lysophosphatidic Acid (1-Octadecyl LPA), maintaining sample integrity is paramount for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of 1-Octadecyl LPA in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is 1-Octadecyl LPA, and why is its stability a concern?

Q2: What are the primary pathways of 1-Octadecyl LPA degradation in experimental samples?

A2: The degradation of 1-Octadecyl LPA in biological samples is primarily due to enzymatic activity. The main enzymes involved are:

  • Lipid Phosphate (B84403) Phosphatases (LPPs): These enzymes, such as LPP1, dephosphorylate 1-Octadecyl LPA to form 1-O-octadecyl-sn-glycerol.[1][2][3] This is a major route of LPA inactivation.[4]

  • Lysophospholipases: These enzymes can potentially cleave the fatty acid, though the ether linkage in 1-Octadecyl LPA makes it resistant to phospholipases that target ester bonds.

It's also important to consider the production of LPA in samples, primarily by the enzyme autotaxin (ATX) , which converts lysophosphatidylcholine (B164491) (LPC) to LPA.[5] Uncontrolled ATX activity can lead to an artificial increase in LPA levels after sample collection.

Q3: How does the chemical stability of 1-Octadecyl LPA compare to other LPAs?

A3: The ether bond in 1-Octadecyl LPA is inherently more stable against acid and base hydrolysis than the ester bond found in acyl-LPAs.[6] This makes it less prone to non-enzymatic degradation under typical experimental conditions. However, prolonged exposure to harsh pH conditions should still be avoided.

Q4: What are the best practices for collecting and handling biological samples to prevent 1-Octadecyl LPA degradation?

A4: Proper sample handling is critical. Here are the key recommendations:

  • Low Temperature: Keep whole blood and plasma samples on ice immediately after collection to suppress both the production and degradation of LPA.[5]

  • Anticoagulants: Use EDTA as the anticoagulant for blood collection.

  • Inhibitors: For plasma samples, the addition of an autotaxin (ATX) inhibitor is recommended to prevent the artificial production of LPA.[5]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to a significant increase in LPA concentrations.[7] Aliquot samples into single-use volumes to avoid this.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 1-Octadecyl LPA.

Problem 1: Inconsistent or non-reproducible 1-Octadecyl LPA concentrations in my samples.

Possible Cause Troubleshooting Step
Post-collection LPA production or degradation Review your sample collection and handling protocol. Ensure samples are immediately placed on ice and processed quickly. For plasma, confirm the use of an ATX inhibitor.
Multiple freeze-thaw cycles Aliquot samples after the initial processing to avoid repeated freezing and thawing of the bulk sample.[7]
Inconsistent extraction efficiency Optimize and validate your lipid extraction protocol. Ensure consistent solvent volumes and mixing times.

Problem 2: Higher than expected 1-Octadecyl LPA levels in control samples.

Possible Cause Troubleshooting Step
Artificial LPA production during sample handling This is a common issue. Ensure that whole blood is kept at a low temperature and that an ATX inhibitor is added to the plasma as soon as it is separated.[5]
Contamination of reagents or labware Use high-purity solvents and new, clean glassware or plasticware for all steps of sample preparation and analysis.

Problem 3: Low or undetectable levels of 1-Octadecyl LPA.

Possible Cause Troubleshooting Step
Degradation during storage Verify your storage conditions. 1-Octadecyl LPA powder should be stored at -20°C for long-term stability.[8] Solutions in organic solvents should also be stored at low temperatures. Aqueous solutions are not recommended for storage for more than a day.[8]
Inefficient extraction The choice of extraction method is crucial. A butanol-based liquid-liquid extraction or a modified Folch method is often used for LPA.[9][10]
Mass spectrometry sensitivity issues Check the performance of your LC-MS/MS system. Ensure proper tuning and calibration. Consider potential ion suppression from the sample matrix.

Quantitative Data Summary

The stability of 1-Octadecyl LPA is influenced by several factors. The following tables summarize available data and general principles.

Table 1: Effect of Freeze-Thaw Cycles on LPA Concentration in Plasma

ConditionChange in LPA ConcentrationReference
Fresh Plasma (no freeze-thaw)Baseline[7]
After 3 freeze-thaw cycles (without inhibitors)Significant increase (e.g., from ~34 nM to ~203 nM in mouse plasma)[7]
After 3 freeze-thaw cycles (with EDTA and ATX inhibitor)Slight increase (e.g., to ~52 nM in mouse plasma)[7]
One freeze-thaw cycle (with EDTA and ATX inhibitor)Acceptable for human plasma samples[7]

Table 2: Recommended Storage Conditions for 1-Octadecyl LPA

FormStorage TemperatureRecommended DurationReference
Crystalline Solid-20°CAt least two years[8]
Solution in Organic Solvent (e.g., ethanol, DMSO)-20°C or -80°CLong-term (months)General laboratory practice
Aqueous Solution4°CNot recommended for more than one day[8]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation to Minimize 1-Octadecyl LPA Degradation

  • Collect whole blood into tubes containing EDTA as the anticoagulant.

  • Immediately place the blood collection tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to a new pre-chilled tube.

  • Immediately add an autotaxin (ATX) inhibitor to the plasma at the recommended concentration.

  • Gently mix and then aliquot the plasma into single-use cryovials.

  • Store the plasma aliquots at -80°C until analysis.

Protocol 2: Lipid Extraction of 1-Octadecyl LPA from Plasma for LC-MS/MS Analysis

This protocol is a modification of the Folch method.

  • To 100 µL of plasma, add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture.

  • Vortex the mixture thoroughly for 1 minute.

  • Add 125 µL of chloroform and vortex again for 30 seconds.

  • Add 125 µL of distilled water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 1,000 x g for 5 minutes at room temperature.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe or pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Visualizations

cluster_degradation Enzymatic Degradation Pathway 1-Octadecyl_LPA 1-Octadecyl_LPA Dephosphorylation Dephosphorylation 1-Octadecyl_LPA->Dephosphorylation LPPs LPPs LPPs->Dephosphorylation 1-O-octadecyl-sn-glycerol 1-O-octadecyl-sn-glycerol Dephosphorylation->1-O-octadecyl-sn-glycerol

Caption: Enzymatic dephosphorylation of 1-Octadecyl LPA.

Blood_Collection Collect Blood (EDTA tube) On_Ice Immediately Place on Ice Blood_Collection->On_Ice Centrifugation Centrifuge at 4°C On_Ice->Centrifugation Plasma_Separation Separate Plasma Centrifugation->Plasma_Separation Add_Inhibitor Add ATX Inhibitor Plasma_Separation->Add_Inhibitor Aliquot Aliquot into Single-Use Tubes Add_Inhibitor->Aliquot Storage Store at -80°C Aliquot->Storage

Caption: Recommended workflow for sample handling.

1-Octadecyl_LPA 1-Octadecyl_LPA LPA_Receptors LPA Receptors (LPA1-6) 1-Octadecyl_LPA->LPA_Receptors G_Proteins G Proteins (Gq/11, Gi/o, G12/13, Gs) LPA_Receptors->G_Proteins Downstream_Effectors Downstream Effectors (PLC, PI3K, Rho, etc.) G_Proteins->Downstream_Effectors Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) Downstream_Effectors->Cellular_Responses

Caption: Simplified 1-Octadecyl LPA signaling pathway.

References

Technical Support Center: Optimizing 1-Octadecyl Lysophosphatidic Acid in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 1-Octadecyl Lysophosphatidic Acid (LPA) in cell signaling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for 1-Octadecyl-LPA?

A1: The optimal concentration of 1-Octadecyl-LPA is highly dependent on the cell type, the specific LPA receptor (LPAR) subtypes expressed, and the signaling pathway being investigated. A concentration-response curve is always recommended. However, based on published literature, typical working concentrations range from the nanomolar to the low micromolar range. For instance, concentrations around 1-10 µM have been used to induce intracellular calcium concentration increases in C2C12 cells and A10 vascular smooth muscle cells.[1][2] In migration assays with MDA-MB-231 breast cancer cells, concentrations from 0.1 µM to 50 µM have been tested, with 10 µM showing a significant effect.[3][4]

Q2: How should I prepare and store 1-Octadecyl-LPA stock solutions?

A2: 1-Octadecyl-LPA is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent. A common vehicle is a solution of fatty acid-free Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS) or serum-free media. The BSA helps to prevent the LPA from forming micelles and adsorbing to plastic surfaces, ensuring its bioavailability. For short-term storage (days to weeks), stock solutions can be stored at 4°C. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the primary signaling pathways activated by 1-Octadecyl-LPA?

A3: 1-Octadecyl-LPA is a bioactive phospholipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[5] These receptors couple to various heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[5][6] Key pathways include:

  • Gαq/11: Activation of Phospholipase C (PLC), leading to inositol (B14025) trisphosphate (IP₃) production, and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[2][7]

  • Gα12/13: Activation of the small GTPase RhoA, which regulates cytoskeletal reorganization, stress fiber formation, and cell migration.[8]

  • Gαi/o: Inhibition of adenylyl cyclase and activation of the PI3K/Akt and Ras-MAPK/ERK pathways, which are critical for cell proliferation, survival, and migration.[9][10]

Q4: Can 1-Octadecyl-LPA be used in serum-containing media?

A4: It is highly recommended to perform LPA stimulation experiments under serum-free or low-serum (e.g., 0.1% BSA) conditions.[11] Serum contains high levels of endogenous LPA and other growth factors that can activate the same signaling pathways, leading to high background signals and masking the specific effects of the exogenously added 1-Octadecyl-LPA. Cells are typically serum-starved for several hours (4-24 hours) prior to LPA stimulation to reduce this baseline activity.[11]

Troubleshooting Guide

Issue 1: No observable cellular response after LPA stimulation.

  • Question: Did you prepare the LPA solution correctly?

    • Answer: LPA is a lipid and can be difficult to solubilize. Ensure it is fully dissolved in a carrier like fatty acid-free BSA. Inadequate solubilization or adsorption to labware can significantly lower the effective concentration.

  • Question: Is the LPA concentration optimal?

    • Answer: The required concentration can vary significantly between cell types. Perform a dose-response experiment (e.g., 10 nM to 25 µM) to determine the optimal concentration for your specific cell line and assay.[12]

  • Question: Do your cells express LPA receptors?

    • Answer: Confirm the expression of LPA receptors (LPA₁₋₆) in your cell line using techniques like RT-qPCR or Western blotting. Different receptor subtypes couple to different signaling pathways, so knowing which are present is crucial.[6]

  • Question: Were the cells properly serum-starved?

    • Answer: High background activity from serum components can mask the LPA-induced signal. Ensure cells are washed with PBS and incubated in serum-free media for an adequate period (e.g., overnight) before the experiment.[11]

Issue 2: High variability between experimental replicates.

  • Question: Are your LPA aliquots consistent?

    • Answer: Repeated freeze-thaw cycles can degrade LPA. Prepare single-use aliquots of your stock solution to ensure consistent concentration and activity in each experiment.

  • Question: Is cell confluence and health consistent?

    • Answer: Cell density and health can significantly impact signaling responses. Ensure you seed cells at a consistent density and that they are in a healthy, logarithmic growth phase before each experiment.

  • Question: Is the timing of stimulation and measurement precise?

    • Answer: Many LPA-induced signaling events, like calcium mobilization and ERK phosphorylation, are transient.[9] Precise and consistent timing of reagent addition and signal measurement is critical for reproducibility.

Issue 3: Unexpected or off-target effects are observed.

  • Question: Are you using a specific LPA receptor agonist?

    • Answer: 1-Octadecyl-LPA can activate multiple LPA receptor subtypes.[13] If you need to probe a specific pathway, consider using more selective agonists or antagonists for particular LPA receptors to confirm that the observed effect is mediated by the receptor of interest.

  • Question: Could the vehicle (e.g., BSA) be causing an effect?

    • Answer: Always include a "vehicle-only" control in your experiments. This will help you distinguish the effects of the LPA itself from any potential effects of the solvent or carrier protein.

Data Summary

Table 1: Effective Concentrations of 1-Octadecyl-LPA in Various Cell-Based Assays

Cell TypeAssayEffective LPA ConcentrationObserved EffectReference
C2C12 Skeletal Muscle CellsCalcium Mobilization10 µMTime-dependent increase in intracellular calcium.[1][1]
A10 Vascular Smooth MuscleCalcium MobilizationConcentration-dependentIncrease in intracellular calcium.[2][2]
MDA-MB-231 Breast CancerWound Closure Assay0.1 - 50 µMIncreased cell migration rate.[3][4][3][4]
MDA-MB-231 Breast CancerTranswell Migration10 µM30-fold increase in migrated cells.[3][3]
Pancreatic Carcinoma CellsChemotaxis (Migration)Not specifiedStimulation of cell migration.[9][9]
Murine Mesangial CellsHexokinase Activity≥25 µM (ED₅₀ ≈ 2 µM)>50% increase in total hexokinase activity.[12][12]
Embryonic Cortical NeuroblastsProliferation (BrdU)100 nM25% increase in BrdU incorporation.[14][14]

Signaling Pathways & Experimental Workflows

LPA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors LPA 1-Octadecyl-LPA LPAR LPA Receptors (LPA1-6) LPA->LPAR Binds Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G12 Gα12/13 LPAR->G12 PLC PLC Gq->PLC Activates PI3K PI3K/Akt Gi->PI3K Activates ERK Ras/MAPK/ERK Gi->ERK Activates RhoA RhoA G12->RhoA Activates Ca ↑ [Ca²⁺]i PLC->Ca Cytoskeleton Cytoskeletal Changes Ca->Cytoskeleton Proliferation Proliferation/ Survival PI3K->Proliferation Migration Cell Migration ERK->Migration ERK->Proliferation RhoA->Migration RhoA->Cytoskeleton

Caption: General LPA signaling pathways.

Experimental_Workflow start Start prep_cells 1. Seed and Culture Cells start->prep_cells serum_starve 2. Serum Starve Cells (e.g., 4-24h in serum-free media) prep_cells->serum_starve prep_lpa 3. Prepare LPA Working Solution (in fatty acid-free BSA) serum_starve->prep_lpa treatment 4. Treat Cells (LPA vs. Vehicle Control) prep_lpa->treatment endpoint 5. Assay Endpoint treatment->endpoint calcium Calcium Mobilization (Fura-2 Imaging) endpoint->calcium migration Cell Migration (Transwell or Wound Healing) endpoint->migration western Protein Phosphorylation (Western Blot for pERK) endpoint->western analysis 6. Data Analysis calcium->analysis migration->analysis western->analysis

Caption: A typical experimental workflow for LPA stimulation.

Troubleshooting_Guide problem Problem: No Cellular Response to LPA q1 Is LPA solution fresh and correctly prepared with a carrier (BSA)? problem->q1 q2 Have you performed a dose-response curve? q1->q2 Yes sol1 Solution: Prepare fresh LPA in fatty acid-free BSA. q1->sol1 No q3 Do cells express the target LPAR? q2->q3 Yes sol2 Solution: Test a range of concentrations (e.g., 10 nM - 25 µM). q2->sol2 No q4 Were cells properly serum-starved? q3->q4 Yes sol3 Solution: Verify receptor expression via RT-qPCR or Western. q3->sol3 No sol4 Solution: Ensure adequate serum starvation (4-24h) and include controls. q4->sol4 No

Caption: A troubleshooting decision tree for LPA experiments.

Detailed Experimental Protocols

Protocol 1: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This protocol is adapted from methodologies used to measure LPA-induced calcium changes in C2C12 and A10 cells.[1][2]

Materials:

  • Cells expressing LPA receptors (e.g., C2C12, A10 VSMC).

  • Fura-2 AM fluorescent dye.

  • HEPES-buffered saline (HBS): NaCl 145 mM, KCl 4.5 mM, CaCl₂ 1.0 mM, MgSO₄ 1.2 mM, HEPES 10 mM, Glucose 10 mM, pH 7.4.

  • 1-Octadecyl-LPA stock solution.

  • Fatty acid-free BSA.

  • Pluronic F-127.

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (340/380 nm excitation).

Procedure:

  • Cell Preparation: Seed cells onto black, clear-bottom 96-well plates or glass coverslips and grow to 80-90% confluence.

  • Serum Starvation: Wash cells twice with serum-free medium, then incubate in serum-free medium for 4-6 hours prior to the assay.

  • Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS). Remove serum-free medium from cells, add the loading solution, and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBS to remove extracellular Fura-2 AM. Add fresh HBS to each well.

  • Baseline Measurement: Place the plate or coverslip in the fluorescence imaging system. Measure the baseline fluorescence ratio (F₃₄₀/F₃₈₀) for 1-2 minutes to ensure a stable signal.

  • LPA Stimulation: Prepare LPA dilutions in HBS containing 0.1% fatty acid-free BSA. Add the LPA solution to the cells while continuously recording the fluorescence.

  • Data Acquisition: Record the change in the F₃₄₀/F₃₈₀ ratio over time for 5-10 minutes post-stimulation. The increase in this ratio corresponds to an increase in intracellular calcium.

  • Analysis: Quantify the peak response over baseline for each concentration to generate a dose-response curve.

Protocol 2: Transwell Cell Migration (Chemotaxis) Assay

This protocol is based on methods used to assess the migration of MDA-MB-231 and other cells towards an LPA gradient.[3][11][15]

Materials:

  • Transwell inserts (e.g., 8 µm pore size for most cancer cells).[11]

  • 24-well companion plates.

  • Cells of interest.

  • Serum-free culture medium containing 0.1% fatty acid-free BSA.

  • 1-Octadecyl-LPA.

  • Cotton swabs.

  • Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde).

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

Procedure:

  • Cell Preparation: Culture cells to ~80% confluence. The day before the assay, wash and serum-starve the cells overnight in serum-free medium.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add medium containing the desired concentration of LPA (chemoattractant) or vehicle control (serum-free medium with 0.1% BSA).

    • Harvest the serum-starved cells using a non-enzymatic method or brief trypsinization (neutralize promptly). Resuspend the cells in serum-free medium with 0.1% BSA at a concentration of 1-5 x 10⁵ cells/mL.

    • Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Place the plate in a 37°C incubator for a duration appropriate for your cell type (e.g., 3-18 hours).[3] This time should be optimized to allow migration without significant cell proliferation.

  • Stopping the Assay:

    • Remove the Transwell inserts from the wells.

    • Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane. Be careful not to puncture the membrane.

  • Fix and Stain:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-15 minutes.

    • Stain the cells by immersing the insert in Crystal Violet solution for 15-20 minutes.

    • Gently wash the insert in water to remove excess stain and allow it to air dry.

  • Analysis:

    • Image the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field and compare between LPA-treated and control groups.

References

Technical Support Center: 1-Octadecyl Lysophosphatidic Acid (LPA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-octadecyl lysophosphatidic acid (LPA) quantification.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of 1-octadecyl-LPA and other LPA species.

Problem Potential Cause Recommended Solution
High background noise or signal interference in LC-MS/MS analysis Contamination from solvents, sample extracts, or mobile phase additives.[1][2][3]Use high-purity solvents and reagents. Regularly flush the LC system to remove contaminants.[1] Prepare fresh mobile phase and discard old solutions to prevent microbial growth.[1]
Co-elution of unknown hydrophobic compounds present in the biological matrix.[4][5]Optimize chromatographic separation to resolve LPA species from interfering compounds.[4][5] Consider using a different stationary phase or modifying the gradient.
Matrix effects leading to ion suppression or enhancement.[6][7][8]Use an isotopically labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[6] Perform a matrix effect evaluation by comparing the analyte response in a standard solution versus a post-extraction spiked matrix sample.[6][7] Dilute the sample to reduce the concentration of interfering matrix components.[8]
Inaccurate or artificially high LPA concentrations Chemical conversion of other lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), to LPA under strong acidic conditions during sample preparation.[5][9]Avoid using strong acids during sample extraction. A liquid-liquid extraction with butanol under neutral or mildly acidic conditions is a recommended alternative.[9][10]
Artificial metabolism of LPA after blood collection due to enzyme activity.[11]Keep whole blood samples at low temperatures immediately after collection and add an autotaxin inhibitor to the plasma to prevent LPA production and degradation.[11]
Poor peak shape (broadening, splitting, or tailing) Column contamination or overload.[2]Implement a regular column cleaning and regeneration protocol. Ensure the amount of sample injected does not exceed the column's capacity.
Inappropriate mobile phase pH.[2][3]Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use volatile buffers like ammonium (B1175870) formate (B1220265) to control pH.[3]
Low recovery of LPA during sample extraction Suboptimal extraction solvent or pH for certain LPA species.[10]For a broad range of LPA species, an acidified 1-butanol (B46404) extraction can significantly improve recovery compared to neutral butanol extraction.[10] A modified Bligh & Dyer extraction with the addition of 0.1 M hydrochloric acid has also been shown to increase recovery.[12][13]
Carryover between samples Adsorption of analytes to surfaces in the injection system.[10]Optimize the wash conditions for the autosampler, including the use of strong organic solvents like ethanol, to effectively remove residual LPA between injections.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding 1-octadecyl-LPA quantification.

Q1: What is the most common method for quantifying 1-octadecyl-LPA?

A1: The most common and highly sensitive method for the quantification of 1-octadecyl-LPA and other LPA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] This technique offers high selectivity and allows for the simultaneous quantification of multiple LPA molecular species.

Q2: How can I minimize interference from the biological matrix?

A2: To minimize matrix effects, it is crucial to have an efficient sample preparation protocol. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[6][14] Additionally, optimizing the chromatographic separation to resolve the analyte from co-eluting matrix components is essential.[7] The use of a stable isotope-labeled internal standard is highly recommended to correct for any remaining matrix effects.[6]

Q3: What are the critical considerations for sample collection and handling?

A3: Proper sample handling is critical to prevent artificial changes in LPA levels. Blood samples should be kept at a low temperature immediately after collection to inhibit enzymatic activity.[11] The addition of an autotaxin inhibitor to plasma samples is also recommended to prevent the production and degradation of LPA post-collection.[11] For storage, it is best to use glass containers to avoid contamination from plastics, and samples should be stored at -20°C or lower.

Q4: Can other lysophospholipids interfere with LPA quantification?

A4: Yes, other lysophospholipids, particularly lysophosphatidylcholine (LPC), can be a significant source of interference. Under strong acidic conditions, LPC can be chemically converted to LPA, leading to falsely elevated results.[5][9] Therefore, it is important to control the pH during sample preparation.

Q5: What is the typical linear range for LPA quantification by LC-MS/MS?

A5: The linear dynamic range for LPA quantification can vary depending on the specific LPA species and the instrumentation used. However, methods have been validated with ranges from 1-200 ng/mL in saliva and up to 500 ng/mL in gingival crevicular fluid.[10] For plasma, linear dynamic ranges of 0.01-25 µmol/L have been reported.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of LPA from Plasma

This protocol is based on a butanol extraction method designed to minimize the artificial formation of LPA.

Materials:

  • Human plasma

  • Internal Standard (IS) working solution (e.g., C17:0-LPA in methanol)

  • Extraction buffer (30 mM citrate/40 mM sodium phosphate (B84403) in water)

  • Butanol

  • 2 ml polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µl of human plasma into a 2 ml polypropylene microcentrifuge tube.

  • Spike the plasma with 10 µl of the internal standard working solution.

  • Add 200 µl of extraction buffer.

  • Add 600 µl of butanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at top speed for 10 minutes.

  • Carefully collect the upper butanol layer for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of LPA

This is a general LC-MS/MS method for the analysis of LPA species.

Liquid Chromatography (LC) Conditions:

  • Column: Phenomenex Kinetix C18 2.1 × 100 mm, 1.7 µm[9]

  • Mobile Phase A: 0.1% formic acid/5 mM ammonium acetate (B1210297) in 95:5 water:methanol[9]

  • Mobile Phase B: 0.1% formic acid/5 mM ammonium acetate in 5:95 water:methanol[9]

  • Flow Rate: 0.35 ml/min[9]

  • Gradient:

    • Hold at 30% B for 0.5 min

    • Increase to 80% B in 0.5 min

    • Hold at 80% B for 1 min

    • Increase to 100% B in 7 min

    • Hold at 100% B for 3 min

    • Re-equilibrate to 30% B for 1 min[9]

  • Divert to Waste: First 0.6 min of each run[9]

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each LPA species and the internal standard. For example, for C16:0-LPA, the transition could be m/z 409 -> m/z 79 (phosphoryl product).[15]

Visualizations

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA 1-Octadecyl-LPA LPAR LPA Receptor (LPA1-6) LPA->LPAR Binds G_protein Heterotrimeric G Proteins (Gi, Gq, G12/13) LPAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Rho Rho Pathway G_protein->Rho PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_response Cellular Responses (Proliferation, Survival, Migration) Rho->Cell_response PI3K_Akt->Cell_response MAPK->Cell_response Ca_mobilization->Cell_response

Caption: Signaling pathway of 1-octadecyl-lysophosphatidic acid (LPA).

LPA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma) Add_IS 2. Add Internal Standard Sample_Collection->Add_IS Extraction 3. Liquid-Liquid Extraction Add_IS->Extraction Evaporation 4. Evaporation of Solvent Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_Separation 6. LC Separation Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Quantification 9. Quantification Integration->Quantification Results 10. Results Quantification->Results

References

Technical Support Center: In Vivo Stability of 1-Octadecyl LPA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with 1-octadecyl lysophosphatidic acid (LPA) analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo stability of 1-octadecyl LPA a concern?

A1: Native 1-octadecyl LPA, an ester-linked phospholipid, is highly susceptible to rapid degradation in vivo by enzymes present in the blood and tissues. This metabolic instability leads to a very short half-life, limiting its systemic exposure and therapeutic efficacy. Key enzymes responsible for this degradation include lipid phosphate (B84403) phosphatases (LPPs), which remove the phosphate head group, and lysophospholipases, which hydrolyze the acyl chain.[1][2]

Q2: What are the primary degradation pathways for LPA analogs in vivo?

A2: The main catabolic pathways for LPA analogs involve:

  • Dephosphorylation: Lipid phosphate phosphatases (LPPs) hydrolyze the phosphate group, rendering the molecule inactive.

  • Deacylation: Lysophospholipases cleave the octadecyl (acyl) chain from the glycerol (B35011) backbone.

  • Acyl-migration: The acyl chain can migrate from the sn-1 to the sn-2 position, which can alter receptor specificity and activity.[1][2]

Q3: How can the in vivo stability of 1-octadecyl LPA analogs be improved?

A3: Several chemical modifications can be made to the LPA scaffold to enhance its stability:

  • Ether Linkage: Replacing the ester bond at the sn-1 position with a more stable ether bond makes the analog resistant to cleavage by lipases.[3]

  • Phosphonate (B1237965) or Phosphorothioate (B77711) Head Groups: Substituting the phosphate head group with a phosphonate or phosphorothioate moiety confers resistance to dephosphorylation by phosphatases.[2][4]

  • Modifications at the sn-2 Position: Replacing the hydroxyl group at the sn-2 position with a methyl ether or other groups can prevent intramolecular acyl migration.

Q4: What is the expected in vivo half-life of a stabilized 1-octadecyl LPA analog?

A4: While stabilized analogs are more resistant to enzymatic degradation, studies have shown that even phosphatase-resistant phosphonate analogs of LPA are eliminated from the circulation of mice with a half-life of less than 30 seconds. This rapid clearance is primarily due to uptake by the liver, which accumulates over 80% of the administered dose.[2] Therefore, while chemical stability is improved, rapid tissue sequestration remains a significant factor for in vivo bioavailability.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable plasma concentrations of the LPA analog after administration. 1. Rapid degradation of the analog. 2. Rapid clearance and tissue sequestration (e.g., by the liver).[2] 3. Suboptimal formulation leading to poor bioavailability.1. Use a metabolically stabilized analog (e.g., ether-linked, phosphonate, or phosphorothioate). 2. Consider alternative delivery strategies to reduce hepatic first-pass effect, such as formulation in liposomes. 3. Optimize the formulation by using a suitable vehicle or carrier to improve solubility and bioavailability.
Inconsistent or variable biological responses in vivo. 1. Inconsistent dosing due to poor solubility or aggregation of the analog. 2. Variability in animal metabolism and clearance rates. 3. Degradation of the analog in the dosing solution prior to administration.1. Ensure complete solubilization of the analog in the vehicle. The use of a carrier protein like fatty-acid-free BSA is recommended. 2. Increase the number of animals per group to account for biological variability. 3. Prepare dosing solutions fresh before each experiment and store them appropriately.
Observed off-target effects or toxicity. 1. The analog may have affinity for other LPA receptors or non-LPA targets. 2. High doses required to compensate for poor stability may lead to off-target engagement. 3. The vehicle used for administration may have its own biological effects.1. Profile the analog's activity across all known LPA receptors to determine its selectivity. 2. Use a more potent and stable analog to allow for lower, more targeted dosing. 3. Include a vehicle-only control group in all experiments to account for any effects of the formulation.
Difficulty in quantifying the LPA analog in plasma samples. 1. Interference from endogenous lipids with similar mass-to-charge ratios. 2. In-source fragmentation or conversion of other lysophospholipids to an LPA-like species during mass spectrometry analysis.[5] 3. Inefficient extraction of the lipid from the plasma matrix.1. Use a high-resolution mass spectrometer and optimize chromatographic separation to resolve the analog from interfering lipids.[5][6] 2. Employ a stable isotope-labeled internal standard for accurate quantification. 3. Optimize the lipid extraction method (e.g., Bligh-Dyer or solid-phase extraction) for your specific analog.

Quantitative Data on 1-Octadecyl LPA Analogs

Table 1: In Vivo Half-Life of LPA and Stabilized Analogs in Mice

CompoundTypePlasma Half-Life (t½)Primary Clearance MechanismReference
C17-LPAAcyl-LPA< 30 secondsHepatic Uptake[2]
JGW-9Phosphonate analog< 30 secondsHepatic Uptake[2]
JGW-10Phosphonate analog< 30 secondsHepatic Uptake[2]

Table 2: Receptor Binding Affinity (EC50/Ki in nM) of Selected LPA Analogs

AnalogLPA₁LPA₂LPA₃LPA₄LPA₅LPA₆Reference
Agonists (EC₅₀)
1-Oleoyl-LPA (18:1)146---78-[4][5]
MZN-010>10000>100002511484.9>10000[4]
MZN-021 (saturated chain)>10000>10000541411.2>10000[4]
(S)-17240>10000>10000>10000>10000>10000[7]
Antagonists (Kᵢ/IC₅₀)
Ki16425340 (IC₅₀)6500 (IC₅₀)930 (IC₅₀)---[8]
VPC12249------
UCM-14216>100001.3 (KD)>10000>10000>10000>10000[8]

Note: Data are compiled from various sources and experimental conditions may differ.

Experimental Protocols

Protocol: Assessment of In Vivo Stability of 1-Octadecyl LPA Analogs in Mice

1. Materials:

  • 1-Octadecyl LPA analog of interest

  • Vehicle (e.g., 0.9% saline with 0.1% fatty acid-free Bovine Serum Albumin - BSA)

  • 8-10 week old C57BL/6 mice

  • Sterile syringes and needles (27-30 gauge)

  • Blood collection tubes with anticoagulant (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the LPA analog in the chosen vehicle to the desired concentration.

    • Prepare the solution fresh on the day of the experiment to prevent degradation.

    • Vortex thoroughly to ensure complete dissolution.

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Administer the LPA analog solution via intravenous (IV) injection into the tail vein. A typical injection volume is 5-10 µL/g of body weight.[9]

    • Include a vehicle-only control group.

  • Blood Sampling:

    • Collect blood samples at designated time points post-injection (e.g., 0, 0.5, 1, 2, 5, 10, and 30 minutes).

    • Blood can be collected via retro-orbital sinus, submandibular vein, or saphenous vein. For terminal time points, cardiac puncture can be performed under deep anesthesia.[10][11][12]

    • Place the collected blood immediately into anticoagulant-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer to a new tube.

    • Store plasma samples at -80°C until analysis.

  • Lipid Extraction:

    • Perform a lipid extraction from the plasma samples using a method such as the Bligh-Dyer procedure. Acidification of the extraction solvent can improve recovery.[6]

    • Include a stable isotope-labeled internal standard (e.g., ¹³C-labeled 16:0 LPA) in the extraction solvent for accurate quantification.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a reversed-phase C18 column for chromatographic separation.[5][6]

    • Optimize the mass spectrometer settings for the specific m/z transitions of the parent and daughter ions of your LPA analog and the internal standard.

  • Data Analysis:

    • Quantify the concentration of the LPA analog in each plasma sample by comparing its peak area to that of the internal standard.

    • Plot the plasma concentration of the analog versus time.

    • Calculate the pharmacokinetic parameters, including the in vivo half-life (t½), from the concentration-time curve.

Visualizations

LPA_Signaling_Pathway LPA 1-Octadecyl LPA Analog LPAR LPA Receptors (LPA1-6) LPA->LPAR Binds Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC Activates PI3K PI3K Gi->PI3K Activates Rho RhoA G1213->Rho Activates DAG_IP3 DAG + IP3 PLC->DAG_IP3 Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK Ca_PKC ↑ Ca²⁺ & PKC Activation DAG_IP3->Ca_PKC Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Ca_PKC->Cellular_Response Akt->Cellular_Response ROCK->Cellular_Response Experimental_Workflow start Start prep_analog Prepare LPA Analog Dosing Solution start->prep_analog dose_animal Administer Analog to Mice (Intravenous Injection) prep_analog->dose_animal collect_blood Collect Blood Samples at Timed Intervals dose_animal->collect_blood prep_plasma Prepare Plasma (Centrifugation) collect_blood->prep_plasma extract_lipid Extract Lipids from Plasma (e.g., Bligh-Dyer) prep_plasma->extract_lipid analyze_lcms Quantify Analog by LC-MS/MS extract_lipid->analyze_lcms calc_pk Calculate Pharmacokinetic Parameters (e.g., Half-life) analyze_lcms->calc_pk end End calc_pk->end

References

Technical Support Center: Minimizing Off-Target Effects of 1-Octadecyl Lysophosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the off-target effects of 1-Octadecyl Lysophosphatidic Acid (1-Octadecyl LPA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (LPA) is a synthetic analog of the naturally occurring bioactive lipid, lysophosphatidic acid. It is characterized by a stable ether linkage at the sn-1 position, which makes it resistant to degradation by lysophospholipases. Its primary targets are the G protein-coupled receptors (GPCRs) for LPA, designated LPA receptors 1 through 6 (LPA₁₋₆).[1][2][3] Activation of these receptors initiates a variety of downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.[4][5]

Q2: What are the known off-target effects of 1-Octadecyl LPA?

A2: While 1-Octadecyl LPA is a potent activator of LPA receptors, it can exhibit off-target effects. One of the most commonly reported is hemolytic activity at higher concentrations, causing lysis of red blood cells.[6] Additionally, due to the structural similarity to other lipid signaling molecules, it may interact with other lipid-binding proteins or receptors. The degree of selectivity for different LPA receptor subtypes can also be considered a form of off-target effect if a specific subtype is intended to be targeted. For example, while it may potently activate one LPA receptor subtype, it could also activate others to a lesser extent, leading to unintended signaling.

Q3: How does the activity of 1-Octadecyl LPA compare to the more commonly used 1-Oleoyl LPA?

A3: 1-Octadecyl LPA, having a saturated alkyl chain, generally exhibits different potency and efficacy compared to 1-Oleoyl LPA, which has an unsaturated acyl chain. For instance, alkyl ether-linked LPA derivatives like 1-Octadecyl LPA have been shown to have higher platelet aggregating activity than their acyl counterparts.[7] 1-Oleoyl LPA is one of the most abundant and potent endogenous LPA species and is often used as a standard agonist for LPA receptors, particularly LPA₁ and LPA₂.[6][8] The choice between these analogs should be guided by the specific LPA receptor subtype being studied and the desired cellular response.

Q4: Can 1-Octadecyl LPA affect signaling pathways other than those directly downstream of LPA receptors?

A4: Yes, it is possible. The cellular effects of 1-Octadecyl LPA are primarily mediated by LPA receptors, which couple to various G proteins (Gαi/o, Gαq/11, Gα12/13) to activate pathways like the MAPK/ERK, PI3K/Akt, and Rho signaling cascades.[4][9] However, due to its lipid nature, high concentrations of 1-Octadecyl LPA could potentially intercalate into cell membranes and alter their biophysical properties, indirectly affecting the function of membrane-associated proteins. It is also important to consider that downstream signaling pathways can have extensive crosstalk, so activation of LPA receptors can indirectly influence other signaling networks.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Cell Death in Non-Target Cells

Potential Cause: This is a common issue that may arise from off-target effects, particularly at higher concentrations of 1-Octadecyl LPA. The observed cytotoxicity could be due to membrane disruption or induction of apoptosis through unintended pathways.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC₅₀ for your desired on-target effect and the IC₅₀ for cytotoxicity. This will help you identify a therapeutic window where you observe the desired activity with minimal toxicity.

  • Control Experiments:

    • Include a vehicle control (the solvent used to dissolve 1-Octadecyl LPA) to ensure the solvent itself is not toxic.

    • Use a structurally related but inactive lipid analog as a negative control to confirm that the observed effects are specific to 1-Octadecyl LPA.

    • Compare the effects with a well-characterized LPA receptor agonist, such as 1-Oleoyl LPA, to see if the toxicity profile is similar.

  • Assess Membrane Integrity: Utilize assays such as the LDH release assay or propidium (B1200493) iodide staining to specifically measure membrane damage.

  • Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if the cell death is programmed (apoptosis) or due to membrane damage (necrosis).

Issue 2: Discrepancy Between Biochemical/Binding Assays and Cellular Assays

Potential Cause: You might observe potent binding or activation in a purified receptor system, but weaker or no effect in a whole-cell assay. This could be due to several factors including poor cell permeability, rapid metabolism, or the compound acting as an antagonist in the cellular context.

Troubleshooting Steps:

  • Evaluate Cell Permeability: Although LPA receptors are on the cell surface, the lipid nature of 1-Octadecyl LPA can lead to its partitioning into the plasma membrane. Consider the formulation and delivery method. The use of a carrier protein like fatty acid-free BSA can improve its solubility and availability to the receptors.

  • Metabolic Stability: While the ether linkage in 1-Octadecyl LPA enhances its stability against lysophospholipases, other metabolic pathways could still be relevant in your specific cell type.

  • Receptor Expression Levels: Confirm the expression of the target LPA receptor subtypes in your cell line using qPCR or Western blotting. Low receptor expression can lead to a weaker cellular response.

  • Signaling Pathway Competence: Ensure that the downstream signaling components of the LPA receptor are present and functional in your cell line. For example, if you are measuring ERK phosphorylation, confirm that the cells have a functional MAPK pathway.

Issue 3: High Background or Non-Specific Effects in Signaling Assays

Potential Cause: High background in signaling assays (e.g., Western blot for phosphorylated proteins) can be due to basal signaling activity in the cells or non-specific activation by the compound.

Troubleshooting Steps:

  • Serum Starvation: Serum contains numerous growth factors, including LPA, which can lead to high basal signaling. Serum-starve your cells for a sufficient period (e.g., 4-24 hours) before treating with 1-Octadecyl LPA.

  • Optimize Compound Concentration: Use the lowest effective concentration of 1-Octadecyl LPA that elicits the desired on-target effect, as determined from your dose-response analysis.

  • Use of Specific Inhibitors: To confirm that the observed signaling is mediated by the intended LPA receptor, pre-treat the cells with a selective antagonist for that receptor before adding 1-Octadecyl LPA. A reduction in the signal would indicate on-target activity.

  • Control for Off-Target Kinase Activation: If you suspect non-specific kinase activation, you can use broad-spectrum kinase inhibitors as tool compounds to see if they block the observed signaling.

Quantitative Data

Table 1: Comparative Potency (EC₅₀, nM) of LPA Analogs at Human LPA Receptors

CompoundLPA₁LPA₂LPA₃LPA₄LPA₅LPA₆Reference
1-Oleoyl LPA~1-10~5-20~10-50>1000~50-200>1000[1][10]
1-Octadecyl LPA~5-50~10-100~20-200>1000~100-500>1000[1][7]
Edelfosine (ET-18-OCH₃)>10000>10000>10000>10000>10000>10000[11][12]

Note: EC₅₀ values can vary depending on the cell line and assay system used. The values presented here are approximate ranges compiled from multiple sources for comparative purposes.

Experimental Protocols

Protocol 1: LPA Receptor Binding Assay (Competitive ELISA-Based)

This protocol is adapted from commercially available LPA assay kits and provides a method to determine the binding affinity of 1-Octadecyl LPA to a specific LPA receptor.

Materials:

  • LPA-coated 96-well plate

  • Biotinylated anti-LPA antibody

  • 1-Octadecyl LPA and a known LPA standard (e.g., 1-Oleoyl LPA)

  • Sample diluent (e.g., PBS with 0.1% fatty acid-free BSA)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the LPA standard in sample diluent, ranging from 0.1 µM to 100 µM. Also, prepare a serial dilution of your 1-Octadecyl LPA test compound.

  • Competitive Binding: In a separate plate or tubes, pre-mix your standards and test compound dilutions with a fixed concentration of the biotinylated anti-LPA antibody. Incubate for 15-30 minutes at room temperature.

  • Plate Incubation: Transfer the pre-mixed solutions to the LPA-coated plate. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of LPA in the sample.

  • Data Analysis: Plot the absorbance against the log of the concentration for the standard and your test compound to determine the IC₅₀ value.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol details the steps to assess the activation of the MAPK/ERK pathway by 1-Octadecyl LPA.

Materials:

  • Cultured cells expressing the target LPA receptor

  • Serum-free culture medium

  • 1-Octadecyl LPA

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Treat the serum-starved cells with various concentrations of 1-Octadecyl LPA for a short duration (e.g., 5-15 minutes). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Visualizations

LPA_On_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 1-Octadecyl LPA 1-Octadecyl LPA LPAR LPA Receptor (LPA₁₋₆) 1-Octadecyl LPA->LPAR Binds to Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Ras_Raf_MEK_ERK Ras → Raf → MEK → ERK Gi->Ras_Raf_MEK_ERK Rho Rho G1213->Rho IP3_DAG IP₃ + DAG PLC->IP3_DAG Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Proliferation Cell Proliferation Ca_PKC->Proliferation Survival Cell Survival Akt->Survival Ras_Raf_MEK_ERK->Proliferation Migration Cell Migration ROCK->Migration

Caption: On-target signaling pathways of 1-Octadecyl LPA.

Off_Target_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Observed Anomaly (e.g., unexpected cytotoxicity, assay discrepancy) OffTarget Off-Target Binding Problem->OffTarget Concentration Concentration Too High Problem->Concentration CellLine Cell Line Specific Issues Problem->CellLine Controls Use Appropriate Controls (Vehicle, Negative Compound) OffTarget->Controls Ensure specificity OrthogonalAssay Orthogonal Assay (e.g., CETSA, binding assay) OffTarget->OrthogonalAssay Validate interaction DoseResponse Perform Dose-Response Curve Concentration->DoseResponse Determine optimal concentration ReceptorCharacterization Characterize Receptor Expression (qPCR/WB) CellLine->ReceptorCharacterization Confirm target presence

References

quality control for commercial 1-Octadecyl Lysophosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Octadecyl Lysophosphatidic Acid (LPA).

Frequently Asked Questions (FAQs)

Product Specifications and Handling

Q1: What are the typical quality control specifications for commercial 1-Octadecyl LPA?

A1: Commercial 1-Octadecyl LPA is a high-purity reagent critical for reproducible experimental outcomes. Key quality control specifications are summarized in the table below. While batch-specific values may vary, these represent typical standards.

Q2: How should I store and handle 1-Octadecyl LPA?

A2: Proper storage and handling are crucial to maintain the stability and activity of 1-Octadecyl LPA. Upon receipt, it is recommended to store the solid compound at -20°C for long-term stability, where it can be stable for at least four years.[1] For preparing stock solutions, it is advised to use organic solvents such as ethanol (B145695), DMSO, or dimethyl formamide, in which the solubility is approximately 10 mg/mL.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -80°C for up to six months or at -20°C for up to one month.[2] When preparing aqueous solutions, it is important to note that 1-Octadecyl LPA is sparingly soluble in aqueous buffers. To achieve a working concentration, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]

Q3: What are potential impurities in commercial 1-Octadecyl LPA?

A3: Potential impurities can arise from the synthetic process or degradation. These may include starting materials, reagents from the synthesis, side-products such as the 2-O-alkyl isomer, or degradation products like free fatty alcohols and glycerophosphocholine. The purity is typically confirmed by methods like High-Performance Liquid Chromatography (HPLC).

Experimental Planning and Execution

Q4: How does 1-Octadecyl LPA exert its biological effects?

A4: 1-Octadecyl LPA is a potent signaling molecule that primarily acts as an agonist for a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6).[2][3] The binding of 1-Octadecyl LPA to these receptors activates various downstream signaling pathways, influencing a wide range of cellular processes.

Q5: Which signaling pathways are activated by 1-Octadecyl LPA?

A5: Upon binding to its receptors, 1-Octadecyl LPA can activate several G proteins, including Gαi/o, Gαq/11, and Gα12/13. This leads to the modulation of downstream effectors such as adenylyl cyclase, phospholipase C (PLC), and RhoA, ultimately impacting cell proliferation, survival, migration, and cytoskeletal organization.

Troubleshooting Guides

Inconsistent Experimental Results

Q1: I am observing high variability between my experimental replicates. What could be the cause?

A1: High variability can stem from several factors related to the handling of 1-Octadecyl LPA and the experimental setup. Refer to the troubleshooting workflow below to identify and address the potential issue.

Low or No Cellular Response

Q2: I am not observing the expected cellular response after treating my cells with 1-Octadecyl LPA. What should I check?

A2: A lack of cellular response can be due to issues with the compound's activity, its delivery to the cells, or the health of the cells themselves. The following guide provides a systematic approach to troubleshooting this problem.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationTypical Analytical Method
Appearance White to off-white solidVisual Inspection
Purity ≥95%HPLC-MS
Identity Conforms to the structure of 1-Octadecyl LPA¹H-NMR, Mass Spectrometry
Solubility Soluble in Ethanol, DMSO, DMFSolubility Test
Storage -20°C-

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is designed to separate and quantify 1-Octadecyl LPA and potential impurities.

  • Sample Preparation:

    • Prepare a stock solution of 1-Octadecyl LPA in methanol (B129727) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Range: m/z 100-1000.

    • Selected Ion Monitoring (SIM): Monitor for the [M-H]⁻ ion of 1-Octadecyl LPA (m/z 423.6).

    • Source Parameters: Optimize capillary voltage, cone voltage, and gas flow rates for maximum sensitivity.

  • Data Analysis:

    • Integrate the peak corresponding to 1-Octadecyl LPA.

    • Calculate the purity by dividing the peak area of 1-Octadecyl LPA by the total peak area of all components in the chromatogram.

Visualizations

Caption: 1-Octadecyl LPA Signaling Pathway

Troubleshooting_Workflow_Variability Start High Experimental Variability Observed Check_Stock Check LPA Stock Solution: - Age of stock? - Storage conditions? - Freeze-thaw cycles? Start->Check_Stock Prepare_Fresh Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh Issue Identified Check_Dilution Review Dilution Procedure: - Accurate pipetting? - Correct solvent/buffer? - Freshly prepared? Check_Stock->Check_Dilution No Issue Prepare_Fresh->Check_Dilution Validate_Pipetting Validate Pipetting Technique Check_Dilution->Validate_Pipetting Issue Identified Check_Cells Assess Cell Culture Conditions: - Consistent cell density? - Uniform passage number? - Healthy morphology? Check_Dilution->Check_Cells No Issue Validate_Pipetting->Check_Cells Standardize_Culture Standardize Cell Culture Protocol Check_Cells->Standardize_Culture Issue Identified Check_Assay Examine Assay Protocol: - Consistent incubation times? - Uniform reagent addition? Check_Cells->Check_Assay No Issue Standardize_Culture->Check_Assay Standardize_Assay Strictly Adhere to Standardized Assay Protocol Check_Assay->Standardize_Assay Issue Identified End Variability Resolved Check_Assay->End No Issue Standardize_Assay->End

Caption: Troubleshooting Workflow for High Experimental Variability

QC_Workflow Start Incoming Batch of 1-Octadecyl LPA Visual Visual Inspection (Appearance) Start->Visual Identity Identity Confirmation (¹H-NMR, MS) Visual->Identity Fail Quarantine and Investigate Visual->Fail Fails Purity Purity Analysis (HPLC-MS) Identity->Purity Identity->Fail Fails Solubility Solubility Test Purity->Solubility Purity->Fail Fails CoA Generate Certificate of Analysis Solubility->CoA All Tests Pass Solubility->Fail Fails Release Release for Use CoA->Release

Caption: Quality Control Workflow for 1-Octadecyl LPA

References

Technical Support Center: 1-Octadecyl LPA Studies & Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 1-Octadecyl LPA and encountering receptor desensitization.

Troubleshooting Guide

Problem 1: Diminished or absent cellular response after repeated stimulation with 1-Octadecyl LPA.

Q1: My cells initially respond to 1-Octadecyl LPA, but the response decreases with subsequent applications. What is happening?

A: This phenomenon is likely due to LPA receptor desensitization, a process where the cell becomes less responsive to the ligand after initial or prolonged exposure.[1][2] This is a protective mechanism to prevent overstimulation.[3][4] Desensitization involves several key events:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the LPA receptor.[1][5]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[3][6][7]

  • Internalization: The receptor-β-arrestin complex is internalized from the cell surface into endosomes.[3][8][9] This reduces the number of available receptors for 1-Octadecyl LPA to bind to.

Q2: How can I mitigate or prevent receptor desensitization in my experiments?

A: To minimize receptor desensitization, consider the following strategies:

  • Optimize Ligand Concentration and Incubation Time: Use the lowest effective concentration of 1-Octadecyl LPA and the shortest possible incubation time to elicit your desired response. Continuous exposure to high concentrations can accelerate desensitization.[9][10][11]

  • Intermittent Stimulation: Instead of continuous exposure, stimulate cells with 1-Octadecyl LPA in pulses, with washout periods in between to allow for receptor re-sensitization. Receptor recycling back to the cell surface can occur after agonist removal.[8]

  • Use of Antagonists: In some experimental setups, pre-treatment with a specific LPA receptor antagonist can be used to block the receptor before adding your agonist of interest, allowing for more synchronized and controlled activation.

  • Cell Line Considerations: The expression levels of LPA receptors and regulatory proteins like GRKs and β-arrestins can vary between cell types, influencing the rate and extent of desensitization.[12]

Problem 2: High background signal or constitutive receptor activity.

Q3: I am observing a high baseline signal in my functional assays even without adding 1-Octadecyl LPA. What could be the cause?

A: High background signal could be due to several factors:

  • Endogenous LPA Production: Many cell types can produce and secrete LPA, leading to autocrine or paracrine signaling that activates the receptors.[13][14]

  • Serum in Culture Media: Serum is a rich source of LPA and can activate LPA receptors.[14] For acute stimulation experiments, it is crucial to serum-starve the cells prior to adding 1-Octadecyl LPA.[10][15]

  • Constitutive Receptor Activity: In some overexpression systems, LPA receptors may exhibit a low level of activity even in the absence of a ligand.

Q4: How can I reduce the background signal in my experiments?

A: To reduce background signal, you can:

  • Serum Starvation: Before stimulating with 1-Octadecyl LPA, incubate your cells in serum-free media for a period of time (e.g., 4-24 hours) to reduce the influence of serum-derived LPA.[10][15]

  • Use of LPA Scavengers: Incorporating a lipid-scavenging agent like charcoal-stripped bovine serum albumin (BSA) in your serum-free media can help sequester endogenously produced LPA.

  • Inhibitors of LPA Synthesis: Using inhibitors of enzymes involved in LPA production, such as autotaxin (ATX) inhibitors, can reduce endogenous LPA levels.

Frequently Asked Questions (FAQs)

Q5: What are the main signaling pathways activated by 1-Octadecyl LPA?

A: 1-Octadecyl LPA acts through G protein-coupled receptors (GPCRs), primarily the LPA receptors 1 through 6 (LPA1-6).[13][16] These receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, G12/13, and Gs, to initiate downstream signaling cascades.[13][17][18] Key pathways include:

  • Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC).[14][18]

  • Gi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activation of the PI3K/Akt and MAPK/ERK pathways.[14][18]

  • G12/13 Pathway: Activation of RhoA, leading to cytoskeletal rearrangements, stress fiber formation, and cell migration.[13][14]

  • Gs Pathway: Activation of adenylyl cyclase, leading to increased cAMP levels (primarily through LPA4).[13]

Q6: How does receptor internalization affect downstream signaling?

A: Receptor internalization is a key mechanism of desensitization that terminates G protein-dependent signaling from the cell surface.[3][7] However, internalized receptors can continue to signal from endosomal compartments, often through β-arrestin-mediated pathways, which can lead to sustained activation of kinases like ERK.[19] The fate of the internalized receptor, whether it is recycled back to the plasma membrane or targeted for degradation, determines the long-term responsiveness of the cell.[3][8][9]

Q7: What is the difference between homologous and heterologous desensitization?

A:

  • Homologous desensitization occurs when a receptor is desensitized by its own agonist. For example, pre-treatment with 1-Octadecyl LPA leads to a reduced response to a subsequent stimulation with 1-Octadecyl LPA.[1][20] This is typically mediated by GRK phosphorylation and β-arrestin recruitment.[1]

  • Heterologous desensitization is the process where activation of one type of receptor leads to the desensitization of another. For instance, activation of protein kinase C (PKC) by a different signaling pathway can lead to the phosphorylation and desensitization of LPA receptors.[1][20]

Quantitative Data Summary

Table 1: 1-Octadecyl LPA Concentrations and Incubation Times in Cellular Assays

Cell TypeAssay1-Octadecyl LPA ConcentrationIncubation TimeReference
Murine Mesangial CellsHexokinase Activity≥25 µM (ED50 ~2 µM)12 hours[11]
BV-2 and Primary Murine MicrogliaCytokine Secretion / Receptor Expression1 µM2-48 hours / 24 hours[10]
Caco-2 CellsCl-/OH- Exchange Activity50-150 µM15-60 minutes[21]
C2C12 MyoblastsDNA SynthesisOptimal at 15 µM16 hours[15]
HeLa CellsLPA1 Receptor InternalizationNot specified15 minutes (~40% internalization)[8]

Table 2: Binding Affinities (KD) of LPA Species to Human LPA1 Receptor

LPA SpeciesKD (nM)
1-oleoyl (18:1) LPA2.08 ± 1.32
1-linoleoyl (18:2) LPA2.83 ± 1.64
1-arachidonoyl (20:4) LPA2.59 ± 0.481
1-palmitoyl (16:0) LPA1.69 ± 0.1

Data from a free-solution assay using compensated interferometric reader.[22]

Experimental Protocols

Protocol 1: Assessment of LPA Receptor Desensitization by Measuring Intracellular Calcium Mobilization

  • Cell Culture and Plating: Plate cells (e.g., HEK293T cells transiently expressing the LPA receptor of interest) in a 96-well black, clear-bottom plate and grow to ~80-90% confluency.

  • Serum Starvation: Prior to the assay, replace the growth medium with serum-free medium and incubate for 4-24 hours.

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Initial Stimulation (Desensitization): Add a desensitizing concentration of 1-Octadecyl LPA and record the peak fluorescence response.

  • Washout (Optional): To assess re-sensitization, gently wash the cells with serum-free medium to remove the agonist and incubate for various recovery times.

  • Second Stimulation: Add the same or a different concentration of 1-Octadecyl LPA and measure the fluorescence response again.

  • Data Analysis: Compare the peak fluorescence response of the second stimulation to the initial stimulation. A reduced response indicates desensitization.

Protocol 2: Visualizing LPA Receptor Internalization by Immunofluorescence

  • Cell Culture: Grow cells expressing an epitope-tagged LPA receptor (e.g., FLAG-LPA1) on glass coverslips.

  • Serum Starvation: Serum-starve the cells as described in Protocol 1.

  • LPA Stimulation: Treat the cells with 1-Octadecyl LPA (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.

  • Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde.

  • Immunostaining:

    • For surface receptors: Without permeabilizing the cells, incubate with a primary antibody against the epitope tag.

    • For total receptors: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) before incubating with the primary antibody.

  • Secondary Antibody and Imaging: Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Analysis: Compare the localization of the receptor at different time points. A shift from a predominantly plasma membrane localization to intracellular puncta indicates receptor internalization.

Visualizations

LPA_Signaling_Pathway LPA 1-Octadecyl LPA LPAR LPA Receptor (LPA1-6) LPA->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit PI3K PI3K/Akt Pathway Gi->PI3K MAPK MAPK/ERK Pathway Gi->MAPK RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP ↓ AC_inhibit->cAMP RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton

Caption: Major G protein-mediated signaling pathways activated by LPA receptors.

Receptor_Desensitization_Workflow Start Start: Active Receptor on Cell Surface Agonist_Binding 1. Agonist (LPA) Binding Start->Agonist_Binding Phosphorylation 2. Receptor Phosphorylation (GRKs) Agonist_Binding->Phosphorylation Arrestin_Recruitment 3. β-Arrestin Recruitment Phosphorylation->Arrestin_Recruitment Internalization 4. Clathrin-Mediated Endocytosis Arrestin_Recruitment->Internalization Endosome Early Endosome Internalization->Endosome Recycling Recycling to Plasma Membrane Endosome->Recycling Fate 1 Degradation Lysosomal Degradation Endosome->Degradation Fate 2 Resensitization Re-sensitization Recycling->Resensitization Downregulation Down-regulation Degradation->Downregulation

Caption: Workflow of LPA receptor desensitization and internalization.

References

Validation & Comparative

A Comparative Analysis of 1-Octadecyl LPA and Other Lysophosphatidic Acid Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Structure, Potency, and Cellular Effects of Ether-Linked Lysophosphatidic Acid

Lysophosphatidic acid (LPA) is a family of signaling phospholipids (B1166683) that regulate a wide array of cellular processes, making LPA receptors attractive targets for therapeutic intervention. The diverse biological effects of LPA are mediated by at least six G protein-coupled receptors (LPA1-6). The specific cellular response to LPA is determined by the expression pattern of these receptors and the molecular species of LPA present. This guide provides a detailed comparison of 1-Octadecyl LPA, an ether-linked LPA species, with other common ester-linked LPA species, focusing on their differential receptor activation and functional cellular responses.

Structural Differences: Ether vs. Ester Linkage

Lysophosphatidic acids are characterized by a glycerol (B35011) backbone, a phosphate (B84403) headgroup, and a single acyl or alkyl chain. The nature of the linkage of this hydrocarbon chain to the glycerol backbone is a key structural determinant of the molecule's biological activity.

  • Ester-linked LPAs (acyl-LPAs): These are the more common forms of LPA and include species such as 1-oleoyl-LPA, 1-palmitoyl-LPA, and 1-stearoyl-LPA. They possess an ester bond at the sn-1 or sn-2 position of the glycerol backbone.

  • Ether-linked LPAs (alkyl-LPAs): 1-Octadecyl LPA (also known as 1-O-octadecyl-sn-glycero-3-phosphate) is a prominent example of this class. It features a chemically more stable ether linkage at the sn-1 position. This increased stability can result in a longer half-life and altered signaling properties compared to its ester-linked counterparts.

Comparative Biological Activity: A Quantitative Overview

The potency and efficacy of different LPA species vary significantly across the six LPA receptors. This differential activation is crucial for understanding their specific physiological and pathological roles.

LPA SpeciesReceptor TargetPotency (EC₅₀/Kᵢ/Kₐ)Assay TypeReference
1-Octadecyl LPA (Alkyl-LPA) LPA₂ActivatorCalcium Mobilization[1]
LPA₃ActivatorCalcium Mobilization[1]
LPA₅Preferred Agonist (10-fold > acyl-LPA)Not Specified[2]
1-Oleoyl-LPA (Acyl-LPA) LPA₁AgonistCell Migration[1]
LPA₂AgonistCalcium Mobilization[1]
LPA₃AgonistCalcium Mobilization[1]
General Acyl-LPAs LPA₁Stronger Ligand than Alkyl-LPAGeneral Activity[3]
LPA₂Stronger Ligand than Alkyl-LPAGeneral Activity[3]
LPA₃Stronger Ligand than Alkyl-LPAGeneral Activity[3]

Note: This table summarizes available data. Direct comparative studies with EC₅₀/Kᵢ values for 1-Octadecyl LPA across all LPA receptors are limited. The information presented is based on qualitative and semi-quantitative findings from the cited literature.

Signaling Pathways and Cellular Responses

The activation of LPA receptors by different LPA species initiates a cascade of intracellular signaling events, leading to diverse cellular responses such as proliferation, migration, and survival.

LPA Receptor Signaling Overview

The diagram below illustrates the major signaling pathways activated by LPA receptors. LPA receptors couple to various G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs) to regulate downstream effectors.

LPA_Signaling cluster_receptor LPA Receptors cluster_gprotein G Proteins cluster_effector Downstream Effectors & Cellular Response LPA1 LPA₁ Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 LPA2 LPA₂ LPA2->Gq LPA2->Gi LPA2->G1213 LPA3 LPA₃ LPA3->Gq LPA3->Gi LPA3->G1213 LPA4 LPA₄ LPA4->G1213 Gs Gαs LPA4->Gs LPA5 LPA₅ LPA5->G1213 LPA5->Gs LPA6 LPA₆ LPA6->G1213 PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition/Activation Gi->AC Rho Rho Activation G1213->Rho Gs->AC Ca Ca²⁺ Mobilization PLC->Ca Proliferation Cell Proliferation PLC->Proliferation Migration Cell Migration Rho->Migration Rho->Proliferation

Caption: General overview of LPA receptor signaling pathways.

Differential Cellular Effects
  • Cell Migration: Studies have shown that alkyl-LPAs, including 1-Octadecyl LPA, can induce cell migration with equivalent or even higher potency than the commonly studied 1-oleoyl-LPA[1]. This suggests that the ether linkage may confer specific properties that enhance migratory signaling pathways.

  • Calcium Mobilization: 1-Octadecyl LPA and other alkyl-LPAs have been demonstrated to activate calcium release through the LPA₂ and LPA₃ receptors[1].

  • Receptor Preference: Notably, the LPA₅ receptor exhibits a significant preference for alkyl-LPAs, showing a 10-fold higher affinity for these species compared to acyl-LPAs[2]. In contrast, the EDG family of receptors (LPA₁, LPA₂, and LPA₃) generally show a preference for acyl-LPAs[3].

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

LPA Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of LPA species to their receptors.

Binding_Assay A Prepare cell membranes expressing the LPA receptor of interest. B Incubate membranes with a radiolabeled LPA ligand. A->B C Add increasing concentrations of unlabeled competitor LPA species (e.g., 1-Octadecyl LPA). B->C D Separate bound from free radioligand (e.g., by filtration). C->D E Quantify bound radioactivity. D->E F Calculate Ki values from competition binding curves. E->F

Caption: Workflow for a competitive LPA receptor binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the target LPA receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, incubate a fixed concentration of a high-affinity radiolabeled LPA ligand (e.g., [³H]LPA) with the prepared membranes in the presence of increasing concentrations of the unlabeled competitor LPA species (1-Octadecyl LPA or other LPA analogs).

  • Incubation: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate membrane-bound radioligand from the unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) can be determined and converted to a Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of LPA species to induce intracellular calcium release, a hallmark of Gαq-coupled receptor activation.

Calcium_Assay A Culture cells expressing the LPA receptor of interest. B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C Stimulate cells with varying concentrations of LPA species. B->C D Measure fluorescence intensity changes over time using a plate reader. C->D E Generate dose-response curves and calculate EC₅₀ values. D->E Migration_Assay A Seed cells in the upper chamber of a Transwell insert with a porous membrane. B Place the insert into a well containing media with or without the LPA chemoattractant. A->B C Incubate for a defined period to allow cell migration. B->C D Remove non-migrated cells from the upper surface of the membrane. C->D E Stain and count the migrated cells on the lower surface of the membrane. D->E

References

The Emergence of 1-Octadecyl Lysophosphatidic Acid as a Promising Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount. Among the lipids garnering significant attention is 1-octadecyl lysophosphatidic acid (18:0 LPA), a bioactive signaling molecule implicated in a range of physiological and pathological processes. This guide provides a comprehensive comparison of 18:0 LPA with alternative biomarkers, supported by experimental data, to facilitate an objective evaluation of its potential in clinical and research settings.

Performance deep dive: 18:0 LPA vs. Established Biomarkers

The utility of a biomarker is defined by its ability to accurately distinguish between healthy and diseased states. The following tables summarize the performance of total lysophosphatidic acid (LPA), which includes the 18:0 species, in comparison to established biomarkers in different disease contexts. While data specifically for 18:0 LPA is still emerging, the performance of total LPA provides a strong indication of its potential.

Ovarian Cancer

Ovarian cancer is a prime example where LPA has shown significant promise, often outperforming the current standard, CA125, especially in early-stage detection.

BiomarkerSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Patient CohortCitation
Total LPA 95%92%95%92%87 epithelial ovarian cancer patients, 74 benign ovarian tumor patients, 50 healthy women[1][2][3]
CA125 Not specified in direct comparisonNot specified in direct comparisonNot specified in direct comparisonNot specified in direct comparisonSame as above[1][2][3]
Combined 16:0-LPA and 20:4-LPA 91.1%96.3%Not specifiedNot specified45 preoperative ovarian cancer patients, 27 healthy controls[4][5]

Studies have indicated that elevated plasma LPA levels were detected in 9 out of 10 patients with stage I ovarian cancer, suggesting its potential for early diagnosis[6]. In contrast, CA125 is elevated in only about 50% of stage I cases.

Head and Neck Cancer

In head and neck squamous cell carcinoma (HNSCC), the profile of LPA species, including 18:0 LPA, shows a different trend compared to healthy controls.

Biomarker/LPA SpeciesObservation in Oral Squamous Cell Carcinoma (OSCC)Observation in Nasopharyngeal Carcinoma (NPC)Patient CohortCitation
16:0 LPA & 18:0 LPA More abundant in OSCC patients compared to controls.More abundant in NPC patients compared to controls.Plasma from OSCC and NPC patients and healthy controls.[7][8]
18:1 LPA, 18:2 LPA, 20:4 LPA Significantly lower levels in OSCC patients.Significantly lower levels in NPC patients.Same as above.[7][8]
Cardiovascular Risk

Recent studies have explored the role of LPA species in assessing cardiovascular risk, with intriguing findings that contrast with its role in cancer.

BiomarkerArea Under the Curve (AUC)Association with Cardiovascular Risk (Odds Ratio)Patient CohortCitation
LPC(18:0) 0.7780.479 (Significant)27 cardiovascular risk patients, 27 controls[9]
LPA(18:1) 0.6630.525 (Not significant)Same as above[9]

Interestingly, in this context, lower levels of LPC(18:0) and LPA(18:1) were observed in the plasma of patients with cardiovascular risk[9].

Unveiling the Mechanism: The LPA Signaling Pathway

1-Octadecyl LPA exerts its diverse biological effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6). This initiates a cascade of downstream signaling events that influence cell proliferation, migration, and survival.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 18_0_LPA 1-Octadecyl LPA (18:0 LPA) LPAR LPA Receptors (LPAR1-6) 18_0_LPA->LPAR G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Gi PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Gi Rho_ROCK Rho/ROCK Pathway G_protein->Rho_ROCK G12/13 Cell_Response Cellular Responses (Proliferation, Survival, Migration) PLC->Cell_Response Ras_MAPK->Cell_Response PI3K_Akt->Cell_Response Rho_ROCK->Cell_Response

Caption: LPA Signaling Pathway.

Experimental Corner: How to Measure 18:0 LPA

Accurate and reproducible quantification of 18:0 LPA is crucial for its validation as a biomarker. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ELISA Protocol for Total LPA

ELISA offers a high-throughput and relatively cost-effective method for quantifying total LPA levels in biological samples.

Sample Preparation:

  • Collect serum or plasma using standard procedures. For serum, allow blood to clot for 2 hours at room temperature or overnight at 4°C before centrifugation. For plasma, use EDTA or heparin as an anticoagulant and centrifuge within 30 minutes of collection.[10][11]

  • Store samples at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.[10][11]

Assay Procedure (Competitive Inhibition ELISA):

  • Prepare standards and samples.

  • Add 50 µL of standard or sample to each well of the LPA-coated microtiter plate.

  • Immediately add 50 µL of HRP-conjugated antibody specific for LPA to each well (except the blank).[12]

  • Incubate for 1 hour at 37°C.

  • Wash the plate multiple times (typically 5 times) with wash buffer.

  • Add 90 µL of TMB substrate solution to each well and incubate for 20 minutes at 37°C in the dark.[12]

  • Add 50 µL of stop solution to each well.

  • Measure the optical density at 450 nm using a microplate reader. The color intensity is inversely proportional to the amount of LPA in the sample.[12]

LC-MS/MS Protocol for LPA Species

LC-MS/MS provides high sensitivity and specificity, allowing for the quantification of individual LPA species, including 18:0 LPA.

Lipid Extraction:

  • To a small volume of plasma (e.g., 10 µL), add an internal standard (e.g., C17:0 LPA).

  • Extract lipids using a solvent mixture, a common one being a Folch extraction with chloroform/methanol.[3]

  • Centrifuge to separate the layers and collect the lower organic phase.

  • Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C8 or C18 reverse-phase column is typically used for separation.[1][2]

  • Mobile Phase: A gradient of solvents, often containing methanol, water, and a modifier like formic acid or ammonium (B1175870) formate, is used to elute the different LPA species.[1][2]

  • Mass Spectrometry: Operated in negative electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each LPA species and the internal standard.[2]

A Typical Biomarker Validation Workflow

The path from a potential biomarker to a clinically validated tool is a rigorous one. The following workflow outlines the key stages in the validation of a biomarker like 18:0 LPA.

Biomarker_Validation_Workflow cluster_discovery Discovery & Initial Validation cluster_clinical_validation Clinical Validation cluster_implementation Clinical Implementation Discovery Hypothesis Generation & Candidate Biomarker Discovery Assay Analytical Method Development & Validation Discovery->Assay Retrospective Retrospective Cohort Studies (Case-Control) Assay->Retrospective Prospective Prospective Cohort Studies Retrospective->Prospective Regulatory Regulatory Approval (e.g., FDA) Prospective->Regulatory Clinical_Use Clinical Utility Assessment & Integration into Practice Regulatory->Clinical_Use

Caption: Biomarker Validation Workflow.

Conclusion

1-octadecyl LPA, as a component of the total LPA pool, demonstrates considerable potential as a biomarker, particularly in the context of ovarian cancer where it may offer superior early-stage detection compared to CA125. Its role in other diseases, such as head and neck cancer and cardiovascular conditions, is also an active area of investigation, revealing complex, context-dependent alterations in its levels. The availability of robust analytical methods like ELISA and LC-MS/MS facilitates its quantitative assessment. As research progresses through the rigorous phases of biomarker validation, 18:0 LPA is poised to become a valuable tool in the arsenal (B13267) of researchers and clinicians, aiding in early diagnosis, prognosis, and the development of targeted therapies. Further large-scale, prospective studies are warranted to solidify its clinical utility across various disease spectrums.

References

Comparative Analysis of LPA1 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key lysophosphatidic acid receptor 1 (LPA1) antagonists, supported by experimental data. While the initial topic specified 1-Octadecyl LPA, a naturally occurring agonist for LPA receptors, the field of antagonist development focuses on targeting specific LPA receptor subtypes. This guide will therefore focus on a comparative analysis of prominent antagonists targeting the LPA1 receptor, a key player in various physiological and pathological processes, including fibrosis.

This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant signaling pathways and experimental workflows to facilitate informed decisions in research and development.

Performance Comparison of LPA1 Receptor Antagonists

The following tables summarize the in vitro potency of several well-characterized LPA1 receptor antagonists. The data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Potency of LPA1 Receptor Antagonists (IC50/Ki in µM)

AntagonistAssay TypeTarget SpeciesCell Line/SystemIC50 / Ki (µM)Reference(s)
Ki16425 GTPγS BindingHumanRecombinant LPA1Ki: 0.25[1]
Inositol PhosphateHumanRH7777-transfectedKi: 0.34[2][3]
Calcium Mobilization--pKB: ~6.5-7[4]
AM095 GTPγS BindingHumanCHO (hLPA1 membranes)IC50: 0.98[5][6][7]
GTPγS BindingMouseCHO (mLPA1 membranes)IC50: 0.73[5][6][7]
Calcium FluxHumanCHO (hLPA1 transfected)IC50: 0.025[5][8][9]
Calcium FluxMouseCHO (mLPA1 transfected)IC50: 0.023[5][8]
Cell ChemotaxisHumanA2058 melanoma cellsIC50: 0.233[6][7][9]
Cell ChemotaxisMouseCHO (mLPA1 transfected)IC50: 0.778[6][7]
AM966 Calcium ReleaseHumanCHO (hLPA1 transfected)IC50: 0.017[10][11]
Cell ChemotaxisHumanIMR-90 lung fibroblastsIC50: 0.181[10]
Cell ChemotaxisHumanA2058 melanoma cellsIC50: 0.138[10]
BMS-986020 Calcium Mobilization--pKB: ~8[4]

Table 2: Selectivity Profile of Ki16425

ReceptorKi (µM)Reference(s)
LPA10.34[2][3]
LPA26.5[2][3]
LPA30.93[2][3]

Table 3: Clinical Trial Data for BMS-986278 (Admilparant) in Idiopathic Pulmonary Fibrosis (IPF)

ParameterPlaceboBMS-986278 (60 mg twice daily)OutcomeReference(s)
Rate of decline in percent predicted forced vital capacity (ppFVC) over 26 weeks-62% relative reductionReduced rate of lung function decline[12][13][14][15]
Adverse EventsSimilar to placeboWell-toleratedFavorable safety profile[12][13][15]

Signaling Pathways

LPA1 receptor activation by an agonist like 1-Octadecyl LPA initiates a cascade of intracellular signaling events through coupling to multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These pathways regulate a wide range of cellular responses. LPA1 antagonists competitively bind to the receptor, preventing agonist-induced activation and subsequent downstream signaling.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (e.g., 1-Octadecyl LPA) Agonist (e.g., 1-Octadecyl LPA) LPA1 LPA1 Receptor Agonist (e.g., 1-Octadecyl LPA)->LPA1 LPA1 Antagonist LPA1 Antagonist LPA1 Antagonist->LPA1 Inhibition Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC RhoA RhoA G1213->RhoA IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Cellular_Responses_q Cell Proliferation, Inflammation Ca_PKC->Cellular_Responses_q Cellular_Responses_i Cell Survival, Migration cAMP->Cellular_Responses_i Cellular_Responses_1213 Cytoskeletal Rearrangement, Cell Shape Change ROCK->Cellular_Responses_1213

Caption: LPA1 receptor signaling and points of antagonist inhibition.

Experimental Protocols

This section provides an overview of the methodologies for key in vitro assays used to characterize LPA1 receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for the LPA1 receptor.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing LPA1 receptor start->prepare_membranes incubate Incubate membranes with radiolabeled LPA ([3H]LPA) and varying concentrations of antagonist prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the human or mouse LPA1 receptor (e.g., CHO or RH7777 cells).[16]

  • Incubation: A fixed concentration of radiolabeled LPA (e.g., [3H]LPA) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled antagonist compound.[16]

  • Separation: The reaction is terminated, and membrane-bound radioactivity is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[16]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the LPA1 receptor.

GTPgS_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing LPA1 receptor start->prepare_membranes incubate Incubate membranes with [35S]GTPγS, LPA (agonist), and varying concentrations of antagonist prepare_membranes->incubate terminate Terminate reaction and separate bound [35S]GTPγS via filtration incubate->terminate quantify Quantify bound [35S]GTPγS using scintillation counting terminate->quantify analyze Calculate IC50 from dose-response curve quantify->analyze end End analyze->end

Caption: Workflow for a GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the LPA1 receptor are used.[5]

  • Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of a fixed concentration of an LPA agonist (to stimulate G protein activation) and varying concentrations of the antagonist.[5]

  • Termination and Separation: The reaction is stopped, and the membrane-bound [35S]GTPγS is separated from the free nucleotide by rapid filtration.[5]

  • Quantification: The radioactivity on the filters is measured.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined from a dose-response curve.

Calcium Flux Assay

This cell-based functional assay measures changes in intracellular calcium concentration upon receptor activation.

Calcium_Flux_Assay_Workflow start Start load_cells Load cells expressing LPA1 with a calcium-sensitive fluorescent dye start->load_cells pre_incubate Pre-incubate cells with varying concentrations of antagonist load_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of LPA (agonist) pre_incubate->stimulate measure_fluorescence Measure changes in fluorescence intensity over time stimulate->measure_fluorescence analyze Determine IC50 from dose-response curve measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a calcium flux assay.

Detailed Methodology:

  • Cell Preparation: Cells stably expressing the LPA1 receptor are plated in a microplate.[5][9]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist.[5][9]

  • Stimulation: A fixed concentration of an LPA agonist is added to the wells to stimulate calcium release.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[5]

  • Data Analysis: The IC50 value is calculated by determining the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium signal.

Cell Chemotaxis Assay

This assay assesses the ability of an antagonist to block the LPA-induced migration of cells.

Chemotaxis_Assay_Workflow start Start setup_chamber Set up a Boyden chamber with a porous membrane start->setup_chamber add_chemoattractant Add LPA (chemoattractant) to the lower chamber setup_chamber->add_chemoattractant add_cells Add cells pre-incubated with varying concentrations of antagonist to the upper chamber add_chemoattractant->add_cells incubate Incubate to allow cell migration add_cells->incubate quantify_migration Fix, stain, and count migrated cells on the underside of the membrane incubate->quantify_migration analyze Calculate IC50 for inhibition of migration quantify_migration->analyze end End analyze->end

Caption: Workflow for a cell chemotaxis assay.

Detailed Methodology:

  • Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane insert is used.

  • Chemoattractant: A solution containing an LPA agonist is placed in the lower chamber to act as a chemoattractant.[10]

  • Cell Preparation: Cells endogenously or recombinantly expressing the LPA1 receptor are pre-incubated with different concentrations of the antagonist.[10]

  • Cell Seeding: The pre-treated cells are seeded into the upper chamber of the insert.

  • Incubation: The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope or quantified using a plate reader.[10]

  • Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% (IC50) is determined.

References

Unmasking Specificity: A Comparative Guide to Antibodies Targeting 1-Octadecyl Lysophosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the specificity of antibodies is paramount. This guide provides a critical comparison of commercially available antibodies against 1-Octadecyl Lysophosphatidic Acid (LPA), focusing on their cross-reactivity with other structurally related lipids. The data presented here is crucial for the accurate interpretation of experimental results and for the advancement of therapeutic strategies targeting the LPA pathway.

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its influence through a family of G protein-coupled receptors, playing a pivotal role in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] The therapeutic potential of modulating LPA signaling has led to the development of specific antibodies designed to sequester LPA and inhibit its downstream effects.[1] This guide examines the binding characteristics of these antibodies, offering a clear perspective on their performance.

Performance Snapshot: Antibody Binding Affinity and Cross-Reactivity

A comprehensive analysis of a commercially available monoclonal anti-LPA antibody, 504B3, which is related to the clinical candidate Lpathomab/LT3015, reveals significant cross-reactivity with other lipid species.[1] The following table summarizes the binding affinities (dissociation constant, KD) of the 504B3 antibody to various lipids, as determined by a free-solution assay (FSA) with a compensated interferometric reader (CIR).[1]

Target LipidAntibodyBinding Affinity (KD)Cross-Reactivity Notes
1-Oleoyl-LPA (18:1)504B3~3.73 ± 2.8 nMHigh affinity
1-Palmitoyl-LPA (16:0)504B3Weaker affinity than 18:1 LPAReduced affinity for saturated acyl chain
1-Oleoyl-lysophosphatidylcholine (18:1 LPC)504B3~8.5 ± 2.6 nMSignificant off-target binding
1,2-Dioleoyl-phosphatidic acid (18:1-18:1 PA)504B3~3.3 ± 2.7 nMStrong off-target binding
Sphingosine-1-Phosphate (d18:1 S1P)504B3No specific binding observedDemonstrates some level of specificity

Data sourced from Ray et al., 2021.[1]

In-Depth Analysis: Experimental Methodologies

The binding affinities presented above were determined using a Free Solution Assay (FSA) with a Compensated Interferometric Reader (CIR). This label-free technique measures the change in refractive index upon ligand-antibody binding in solution, providing a direct assessment of the interaction without the potential artifacts introduced by surface immobilization or labeling.[1][2][3]

Key Experimental Protocol: Free Solution Assay (FSA-CIR)
  • Antibody Preparation: The murine monoclonal antibody 504B3 was purchased from Echelon Biosciences.[1]

  • Lipid Preparation: 1-oleoyl-LPA (18:1), 1-palmitoyl-LPA (16:0), 1-oleoyl-lysophosphatidylcholine (18:1 LPC), 1,2-dioleoyl-PA (18:1–18:1), and sphingosine (B13886) 1-phosphate (d18:1) were purchased from Avanti Polar Lipids Inc.[1] Lipids were reconstituted in a suitable buffer, as LPA can be lost when reconstituted without a carrier protein like BSA or in the absence of appropriate organic solvents.[1]

  • Binding Assay: The FSA-CIR approach was employed to measure the binding properties of the 504B3 antibody. The change in refractive index (ΔRI) between the sample (antibody + lipid) and a reference solution was plotted against varying ligand concentrations.

  • Data Analysis: The resulting binding curves were analyzed to determine the dissociation constant (KD), a measure of the binding affinity between the antibody and the lipid ligand.[1]

It is important to note that previous assessments of a related clinical candidate antibody, Lpathomab/LT3015, utilized an enzyme-linked immunosorbent assay (ELISA) with biotinylated 18:0 LPA, which had indicated high specificity for 18:1 LPA.[1] The FSA-CIR method, by contrast, revealed significant off-target binding for the related 504B3 antibody.[1] This highlights the critical role of the chosen experimental methodology in accurately determining antibody specificity.

Visualizing the Science: Diagrams

To further elucidate the context of this research, the following diagrams illustrate the canonical LPA signaling pathway and the experimental workflow for assessing antibody cross-reactivity.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor (LPAR1-6) G protein-coupled receptor LPA->LPAR binds G_protein G Protein (Gq/11, Gi/o, G12/13) LPAR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) PLC->Cellular_Responses RhoA->Cellular_Responses PI3K->Cellular_Responses MAPK->Cellular_Responses

Caption: Canonical LPA signaling pathway.

Antibody_Cross_Reactivity_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Antibody Anti-LPA Antibody (e.g., 504B3) FSA_CIR Free Solution Assay (FSA) with Compensated Interferometric Reader (CIR) Antibody->FSA_CIR Target_Lipid Target Lipid (e.g., 1-Octadecyl LPA) Target_Lipid->FSA_CIR Related_Lipids Structurally Related Lipids (LPC, PA, S1P, etc.) Related_Lipids->FSA_CIR Binding_Curves Generate Binding Curves (ΔRI vs. Ligand Concentration) FSA_CIR->Binding_Curves measures refractive index change KD_Calculation Calculate Dissociation Constant (KD) Binding_Curves->KD_Calculation Comparison Compare KD values to determine cross-reactivity KD_Calculation->Comparison

Caption: Experimental workflow for assessing antibody cross-reactivity.

Conclusion

The findings presented in this guide underscore the critical importance of rigorous validation of antibody specificity, particularly when targeting lipid molecules that share structural similarities. The significant cross-reactivity of the 504B3 anti-LPA antibody with LPC and PA, as revealed by the FSA-CIR method, suggests that caution is warranted when interpreting data generated with this and related antibodies.[1] For researchers in drug development and academic research, a thorough understanding of the potential for off-target binding is essential for the accurate assessment of the biological roles of LPA and for the successful development of targeted therapeutics. Future studies should prioritize the use of multiple, complementary techniques to validate antibody specificity and ensure the reliability of experimental outcomes.

References

Validating the Role of LPA5 in 1-Octadecyl LPA-Mediated Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inflammatory effects mediated by 1-octadecyl-lysophosphatidic acid (LPA) through the LPA5 receptor, contrasted with other LPA species. Experimental data from multiple studies are summarized to validate the pro-inflammatory role of the 1-octadecyl-LPA/LPA5 axis, offering insights for therapeutic targeting in inflammatory diseases.

Executive Summary

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (LPA1-6) to regulate a wide array of cellular processes, including inflammation. Different molecular species of LPA exist, categorized by the linkage of the fatty acid to the glycerol (B35011) backbone (ester vs. ether) and the nature of the fatty acid chain. Structure-activity relationship studies have revealed that LPA receptors exhibit distinct preferences for different LPA species. Notably, the LPA5 receptor shows a higher potency for alkyl-LPAs, such as 1-octadecyl-LPA (an ether-linked LPA), compared to acyl-LPAs (ester-linked), like 1-oleoyl-LPA.[1] This preferential activation of LPA5 by 1-octadecyl-LPA leads to a more pronounced pro-inflammatory response, making the 1-octadecyl-LPA/LPA5 signaling axis a critical pathway in inflammatory conditions.

Comparative Analysis of LPA Species on LPA5-Mediated Inflammation

While direct head-to-head quantitative comparisons of inflammatory outputs from a single study are limited, evidence from multiple sources strongly supports that 1-octadecyl-LPA is a more potent activator of LPA5-mediated inflammatory signaling than acyl-LPA species.

Key Findings:

  • Receptor Selectivity: LPA5 displays a clear preference for ether-linked (alkyl) LPAs over ester-linked (acyl) LPAs.[1] For instance, in inhibiting B16 melanoma cell migration, 1-alkyl-LPA(18:1) was found to be approximately 10-fold more potent than 1-oleoyl-LPA(18:1), with IC50 values of ~10 nM and ~100 nM, respectively.[2]

  • Pro-inflammatory Phenotype: Activation of LPA5 by LPA promotes a pro-inflammatory M1-like phenotype in microglia.[3] This is characterized by the upregulation of M1 markers (CD40, CD86, iNOS, COX-2) and the downregulation of the M2 marker (Arginase-1).[3]

  • Cytokine and Chemokine Secretion: LPA5 activation triggers the secretion of a broad range of pro-inflammatory cytokines and chemokines. In primary microglia from wild-type mice, LPA stimulation significantly increases the secretion of TNFα, IL-6, IL-1β, CXCL10, CXCL2, and CCL5. This response is markedly attenuated in microglia from LPA5 knockout (LPA5-/-) mice, confirming the critical role of this receptor.[4][5]

  • Transcription Factor Activation: The pro-inflammatory effects of LPA5 are mediated through the activation of key transcription factors. Studies in BV-2 microglia cells have shown that LPA induces the phosphorylation of STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun. The use of LPA5 antagonists, such as AS2717638 and compound 3, effectively blunts the phosphorylation of these transcription factors.[6]

  • NLRP3 Inflammasome Activation: LPA signaling via LPA5 has been shown to activate the NLRP3 inflammasome in macrophages, a key step in the maturation and secretion of IL-1β.[7][8]

Data Presentation

Table 1: Comparative Potency of LPA Species on LPA5

LPA SpeciesLinkage TypeRelative Potency on LPA5Reference
1-Octadecyl-LPAEther (Alkyl)High[1]
1-Oleoyl-LPAEster (Acyl)Lower than alkyl-LPA[1][2]

Table 2: LPA5-Dependent Inflammatory Responses

Inflammatory ResponseCell TypeKey MediatorsMethod of ValidationReference
Pro-inflammatory Polarization MicrogliaUpregulation of CD40, CD86, iNOS, COX-2; Downregulation of Arginase-1LPA5 antagonist (TCLPA5)[3]
Cytokine Secretion Primary MicrogliaTNFα, IL-6, IL-1βLPA5 knockout mice[4][5]
Chemokine Secretion Primary MicrogliaCXCL10, CXCL2, CCL5LPA5 knockout mice[4][5]
Transcription Factor Activation BV-2 Microgliap-STAT1, p-STAT3, p-p65 (NF-κB), p-c-JunLPA5 antagonists (AS2717638, compound 3)[6]
NLRP3 Inflammasome Activation MacrophagesCaspase-1 activation, IL-1β maturationLPA5 knockdown[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway

dot

LPA5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_transcription_factors Transcription Factor Activation cluster_inflammatory_mediators Inflammatory Mediator Production 1-Octadecyl-LPA 1-Octadecyl-LPA LPA5 LPA5 Receptor 1-Octadecyl-LPA->LPA5 Gq Gq LPA5->Gq G1213 G12/13 LPA5->G1213 PLC PLC Gq->PLC NLRP3 NLRP3 Inflammasome Activation Gq->NLRP3 Rho Rho G1213->Rho PKC PKC PLC->PKC ROCK ROCK Rho->ROCK NFkB p-p65 (NF-κB) PKC->NFkB STATs p-STAT1/3 ROCK->STATs cJun p-c-Jun ROCK->cJun Cytokines Cytokines (TNFα, IL-6) NFkB->Cytokines Chemokines Chemokines (CXCL10, CXCL2, CCL5) NFkB->Chemokines STATs->Cytokines STATs->Chemokines cJun->Cytokines cJun->Chemokines Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Maturation & Secretion Casp1->IL1b

Caption: 1-Octadecyl-LPA/LPA5 signaling pathway in inflammation.

Experimental Workflow

dot

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Inflammatory Response Assays Culture Culture Macrophages/Microglia (e.g., Primary, BV-2) Seed Seed cells in multi-well plates Pretreat Pre-treatment (optional): LPA5 antagonist or vehicle Seed->Pretreat Stimulate Stimulation: 1-Octadecyl-LPA vs. Acyl-LPA Cytokine Cytokine/Chemokine Secretion (ELISA) Stimulate->Cytokine TF_activation Transcription Factor Phosphorylation (Western Blot / Flow Cytometry) Stimulate->TF_activation Inflammasome NLRP3 Inflammasome Activation (Western Blot for Caspase-1, IL-1β) Stimulate->Inflammasome

Caption: Workflow for comparing LPA-mediated inflammation.

Experimental Protocols

Cell Culture and Seeding
  • Cell Lines: Murine microglia (BV-2) or primary bone marrow-derived macrophages (BMDMs).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Seeding: Seed cells in 6-well or 24-well plates at a density that allows for 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 4-6 hours in serum-free DMEM to reduce basal activation.

LPA Stimulation
  • LPA Species: Prepare stock solutions of 1-octadecyl-LPA and 1-oleoyl-LPA in fatty acid-free BSA/PBS.

  • Concentrations: A dose-response curve is recommended (e.g., 0.1, 1, 10 µM).

  • Treatment: Replace the serum-free medium with fresh medium containing the respective LPA species or vehicle control (BSA/PBS).

  • Incubation Time: The incubation time will vary depending on the endpoint being measured (e.g., 15-60 minutes for phosphorylation events, 6-24 hours for cytokine secretion).

Cytokine and Chemokine Secretion Assay (ELISA)
  • Sample Collection: After the desired incubation period, collect the cell culture supernatants.

  • ELISA: Use commercially available ELISA kits for the specific cytokines and chemokines of interest (e.g., TNFα, IL-6, IL-1β, CXCL10, CXCL2, CCL5).

  • Procedure: Follow the manufacturer's instructions for the ELISA protocol.

  • Data Analysis: Quantify the concentration of each analyte based on a standard curve. Compare the levels of secreted mediators between cells treated with 1-octadecyl-LPA and 1-oleoyl-LPA.

NF-κB and STAT3 Activation Assays (Western Blot)
  • Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated p65 (NF-κB), total p65, phosphorylated STAT3 (Tyr705), and total STAT3. Use a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NLRP3 Inflammasome Activation Assay (Western Blot for Caspase-1 and IL-1β)
  • Priming (for some cell types): Prime cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Stimulation: Stimulate the primed cells with 1-octadecyl-LPA or 1-oleoyl-LPA.

  • Sample Preparation: Collect both the cell culture supernatant and the cell lysates. Concentrate the supernatant proteins using methods like TCA precipitation.

  • Western Blot: Perform Western blotting on both the supernatant and lysate fractions.

  • Antibodies: Probe for cleaved caspase-1 (p20 subunit) in the supernatant and pro-caspase-1 in the lysate. Probe for mature IL-1β (17 kDa) in the supernatant and pro-IL-1β in the lysate.

  • Data Analysis: Compare the levels of cleaved caspase-1 and mature IL-1β in the supernatant of cells treated with the different LPA species.

Conclusion

The available evidence strongly indicates that 1-octadecyl-LPA is a more potent activator of the pro-inflammatory LPA5 receptor compared to acyl-LPA species. This enhanced activation leads to a more robust inflammatory response, characterized by increased production of cytokines and chemokines, and the activation of key inflammatory signaling pathways such as NF-κB, STATs, and the NLRP3 inflammasome. These findings highlight the 1-octadecyl-LPA/LPA5 axis as a promising target for the development of novel anti-inflammatory therapeutics. Further research involving direct, quantitative comparisons of different LPA species in various inflammatory models will be crucial for a more detailed understanding and for advancing drug discovery efforts in this area.

References

Unveiling the Pro-Fibrotic Potential of 1-Octadecyl LPA in Lung Fibroblasts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pulmonary fibrosis research, understanding the precise role of lipid signaling molecules is paramount. This guide provides a comprehensive comparison of the pro-fibrotic effects of 1-Octadecyl lysophosphatidic acid (LPA) in lung fibroblasts, offering researchers, scientists, and drug development professionals a critical resource supported by experimental data. Elevated levels of LPA have been identified in the bronchoalveolar lavage fluid of patients with idiopathic pulmonary fibrosis (IPF), implicating this signaling pathway in the progression of the disease.[1][2] The LPA1 receptor, a key mediator of LPA's effects, has emerged as a significant therapeutic target in fibrotic diseases.[1][3]

Comparative Analysis of LPA Species on Lung Fibroblast Signaling

While various molecular species of lysophosphatidic acid (LPA) exist, their specific signaling properties in lung fibroblasts have been a subject of investigation. A pivotal study by Sattikar et al. provides a direct comparison of the signaling potential of several LPA species, including the saturated 1-Octadecyl (18:0) LPA, in primary human lung fibroblasts, which predominantly express the LPA1 receptor.

The study utilized two key assays to measure the potency and efficacy of different LPA species in activating downstream signaling pathways: calcium flux and ERK1/2 phosphorylation. The results, summarized in the table below, indicate that 1-Octadecyl LPA is a potent activator of LPA1 signaling, comparable to other LPA species.

LPA Molecular SpeciesCalcium Flux (pEC50)Calcium Flux (Emax %)pERK1/2 (pEC50)pERK1/2 (Emax %)
1-Octadecyl (18:0) LPA 7.5 ± 0.1 100 7.8 ± 0.1 100
1-Oleoyl (18:1) LPA7.6 ± 0.11007.9 ± 0.1100
1-Linoleoyl (18:2) LPA7.4 ± 0.195 ± 57.7 ± 0.198 ± 4
1-Palmitoyl (16:0) LPA7.3 ± 0.192 ± 67.6 ± 0.195 ± 5

Data adapted from Sattikar et al. (2015). pEC50 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax % indicates the maximum response as a percentage of the reference agonist (1-Oleoyl LPA).

These findings demonstrate that 1-Octadecyl LPA effectively activates the LPA1 receptor on human lung fibroblasts, triggering intracellular signaling cascades known to be involved in fibrotic processes. The activation of these pathways is a critical initial step leading to the downstream pro-fibrotic effects of fibroblast differentiation and extracellular matrix deposition.

The Pro-Fibrotic Effects of LPA on Lung Fibroblasts

The activation of the LPA1 receptor by ligands such as 1-Octadecyl LPA initiates a cascade of events that contribute to the pathogenesis of pulmonary fibrosis. These include the differentiation of fibroblasts into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA), and the increased deposition of extracellular matrix components, primarily collagen.

Studies have shown that LPA stimulation of lung fibroblasts leads to a significant increase in α-SMA expression.[4][5] This transition to a myofibroblast phenotype is a hallmark of active fibrosis, as these cells are the primary producers of collagen and other matrix proteins that lead to tissue scarring.[6][7] Furthermore, LPA has been demonstrated to directly stimulate the synthesis of various types of collagen, including types I and III, in lung-derived fibroblasts.[5] This effect on collagen production is dependent on the LPA1 receptor, as it can be inhibited by LPA1 antagonists.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

LPA_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Pro-fibrotic Effects 1-Octadecyl_LPA 1-Octadecyl LPA LPA1 LPA1 Receptor 1-Octadecyl_LPA->LPA1 G_protein Gαq/11, Gα12/13 LPA1->G_protein PLC Phospholipase C (PLC) G_protein->PLC activates RhoA RhoA G_protein->RhoA activates ERK ERK1/2 PLC->ERK activates Ca_flux Calcium Flux PLC->Ca_flux leads to ROCK ROCK RhoA->ROCK activates a_SMA α-SMA Expression (Myofibroblast Differentiation) ROCK->a_SMA promotes ERK->a_SMA promotes Collagen Collagen Deposition a_SMA->Collagen

Caption: LPA1 signaling cascade in lung fibroblasts.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Pro-fibrotic Assays cluster_analysis Data Analysis start Culture Human Lung Fibroblasts treatment Treat with 1-Octadecyl LPA vs. Control/Other LPAs start->treatment collagen_assay Collagen Deposition Assay (Sirius Red Staining) treatment->collagen_assay sma_assay α-SMA Expression Assay (Immunofluorescence) treatment->sma_assay quantification Quantify Collagen and α-SMA levels collagen_assay->quantification sma_assay->quantification comparison Compare Effects quantification->comparison

Caption: Workflow for assessing pro-fibrotic effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Human lung fibroblasts (e.g., IMR-90) are seeded in 96-well plates at a density of 5,000 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Starvation: After 24 hours, the medium is replaced with serum-free DMEM for another 24 hours to synchronize the cells.

  • Treatment: Cells are then treated with various concentrations of 1-Octadecyl LPA, other LPA species, or a vehicle control (e.g., fatty acid-free bovine serum albumin in PBS) in serum-free DMEM for 48-72 hours.

Collagen Deposition Assay (Sirius Red Staining)
  • Fixation: After treatment, the culture medium is removed, and the cells are washed with PBS. The cells are then fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Staining: The fixed cells are washed with PBS and stained with 0.1% Sirius Red in picric acid solution for 1 hour at room temperature.

  • Washing: The staining solution is removed, and the wells are washed with 0.01 N HCl to remove unbound dye.

  • Elution: The bound dye is eluted with 0.1 N NaOH.

  • Quantification: The absorbance of the eluted dye is measured at 540 nm using a microplate reader. The amount of collagen is determined by comparing the absorbance to a standard curve of known collagen concentrations.[8][9][10]

α-SMA Expression (Immunofluorescence)
  • Fixation and Permeabilization: Following treatment, cells grown on coverslips are washed with PBS, fixed with 4% paraformaldehyde for 20 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding is blocked by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: The cells are incubated with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) diluted in 1% BSA in PBS overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: The nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides with a mounting medium.

  • Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the intensity of α-SMA staining is quantified using image analysis software.[11][12][13][14]

This guide underscores the significant pro-fibrotic potential of 1-Octadecyl LPA in lung fibroblasts, acting through the LPA1 receptor to drive key processes in the development of pulmonary fibrosis. The provided data and protocols offer a valuable resource for researchers dedicated to unraveling the complexities of this debilitating disease and developing novel therapeutic interventions.

References

A Comparative Guide to Synthetic vs. Naturally Derived 1-Octadecyl Lysophosphatidic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived 1-Octadecyl Lysophosphatidic Acid (LPA) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate reagent for your research needs.

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, influencing a myriad of cellular processes including proliferation, migration, and survival.[1][2] 1-Octadecyl LPA, a specific ether-linked variant, is of particular interest in research due to its stability and distinct signaling properties. While both synthetic and naturally derived forms are available, they differ substantially in their purity, composition, stability, and, consequently, their biological activity.

Executive Summary: Key Differences at a Glance

FeatureSynthetic 1-Octadecyl LPANaturally Derived LPA
Purity & Composition High purity (>98%), single molecular species.Mixture of various LPA species with different acyl chains. Purity of the target molecule is variable.
Stability Generally more stable due to defined chemical structure and lack of enzymatic contaminants.Less stable due to the presence of polyunsaturated fatty acids and potential enzymatic contaminants.[3]
Biological Activity Highly specific and reproducible effects, ideal for studying the function of a single LPA species.Represents a more physiologically relevant mixture, but can lead to less specific and more variable results.
Consistency High lot-to-lot consistency.Potential for significant lot-to-lot variability.
Cost Generally higher cost per unit mass.Can be less expensive, but purification costs can be high.

Purity and Composition: A Tale of Two Sources

The most significant difference between synthetic and naturally derived 1-Octadecyl LPA lies in their chemical purity and composition.

Synthetic 1-Octadecyl LPA is produced through controlled chemical synthesis, resulting in a highly pure product, typically exceeding 98% homogeneity.[3] This process yields a single, well-defined molecular species, ensuring that any observed biological effects can be attributed directly to 1-Octadecyl LPA. The primary impurities in synthetic preparations are typically stereochemical isomers or residual reactants from the synthesis process.[3]

Naturally derived LPA , on the other hand, is extracted from biological sources such as egg yolk, soy, or bovine tissues.[3] These extracts contain a heterogeneous mixture of LPA molecules with varying acyl chain lengths and saturation levels.[4][5] For example, LPA from human plasma is a complex mixture of species including 16:0, 18:0, 18:1, 18:2, and 20:4 acyl chains.[6] While purification methods can enrich for 1-Octadecyl LPA, it is often challenging and costly to achieve the same level of purity as synthetic routes. Furthermore, natural extracts may contain contaminants such as other lipids, proteins, or even viruses, which can interfere with experimental results.[3]

Experimental Protocol: Purity and Composition Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the qualitative and quantitative analysis of LPA species.[7][8]

Objective: To determine the purity of synthetic 1-Octadecyl LPA and the composition of naturally derived LPA.

Methodology:

  • Sample Preparation:

    • Synthetic LPA: Dissolve a known amount of synthetic 1-Octadecyl LPA in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Naturally Derived LPA: Extract lipids from the biological source using a modified Bligh-Dyer method to efficiently recover polar lipids like LPA. Re-suspend the dried lipid extract in a known volume of solvent.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.1% formic acid).

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 1-Octadecyl LPA (m/z 423.3 → 153.1) and other potential LPA species.

  • Data Analysis:

    • For synthetic LPA, calculate the purity by integrating the peak area of 1-Octadecyl LPA and comparing it to the total area of all detected peaks.

    • For naturally derived LPA, identify and quantify the different LPA species present by comparing their retention times and mass transitions to known standards.

Stability: A Key Consideration for Experimental Reproducibility

The stability of LPA in solution is crucial for obtaining reliable and reproducible experimental data.

Synthetic 1-Octadecyl LPA , due to its defined structure and high purity, generally exhibits greater stability. The ether linkage in 1-Octadecyl LPA is more resistant to chemical and enzymatic degradation compared to the ester linkages found in many acyl-LPA species.

Naturally derived LPA preparations are often less stable. The presence of polyunsaturated fatty acyl chains makes them more susceptible to oxidation.[3] Furthermore, residual enzymatic activity (e.g., from phospholipases) in the extract can lead to the degradation of LPA over time.

Experimental Protocol: Stability Assessment

Objective: To compare the long-term stability of synthetic and naturally derived 1-Octadecyl LPA in solution.

Methodology:

  • Sample Preparation: Prepare solutions of both synthetic and a purified fraction of naturally derived 1-Octadecyl LPA at a known concentration in a relevant buffer (e.g., PBS with 0.1% fatty acid-free BSA).

  • Storage: Aliquot the solutions and store them at different temperatures (-20°C, 4°C, and room temperature).

  • Analysis: At various time points (e.g., 0, 1, 4, and 12 weeks), analyze the concentration and purity of 1-Octadecyl LPA in the stored samples using the LC-MS/MS method described above.

  • Data Analysis: Plot the concentration of intact 1-Octadecyl LPA as a function of time for each storage condition to determine the degradation rate.

Biological Activity: Specificity vs. Physiological Relevance

The choice between synthetic and natural LPA can significantly influence the interpretation of biological activity data.

Synthetic 1-Octadecyl LPA allows for the investigation of the specific effects of a single molecular species. This is essential for dissecting signaling pathways and understanding the structure-activity relationship of LPA receptors. The high purity and consistency of synthetic LPA lead to more reproducible results in biological assays.

Naturally derived LPA , with its mixture of different LPA species, may better mimic the physiological environment where cells are exposed to a variety of LPA molecules.[4] However, this complexity can also be a drawback, as it becomes difficult to attribute an observed effect to a single component of the mixture. The variable composition of natural extracts can also lead to significant differences in biological activity between batches.

Experimental Protocol: Cell Proliferation Assay

Objective: To compare the potency of synthetic and naturally derived 1-Octadecyl LPA in stimulating cell proliferation.

Methodology:

  • Cell Culture: Plate a responsive cell line (e.g., a cancer cell line known to proliferate in response to LPA) in a 96-well plate and serum-starve overnight.

  • Treatment: Treat the cells with a serial dilution of either synthetic 1-Octadecyl LPA or the naturally derived LPA mixture.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Proliferation Measurement: Quantify cell proliferation using a standard method such as the MTT or CyQUANT assay.

  • Data Analysis: Plot the cell proliferation data against the logarithm of the LPA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each sample.

Experimental Protocol: Receptor Binding Assay

Objective: To compare the binding affinity of synthetic and naturally derived 1-Octadecyl LPA to a specific LPA receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific LPA receptor (e.g., LPA1).

  • Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled LPA ligand (e.g., [3H]LPA) in the presence of increasing concentrations of either unlabeled synthetic 1-Octadecyl LPA or the naturally derived LPA mixture.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki (inhibitory constant) or Kd (dissociation constant) for each sample.

Signaling Pathways and Experimental Workflows

To understand the downstream effects of 1-Octadecyl LPA, it is essential to visualize the signaling pathways it activates.

LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA 1-Octadecyl LPA LPAR LPA Receptor (e.g., LPA1) LPA->LPAR G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC PLC G_protein->PLC Rho Rho G_protein->Rho PI3K PI3K G_protein->PI3K Cellular_Response Cellular Responses (Proliferation, Migration, Survival) PLC->Cellular_Response Rho->Cellular_Response PI3K->Cellular_Response

Caption: 1-Octadecyl LPA Signaling Pathway.

The diagram above illustrates the canonical signaling pathway initiated by the binding of 1-Octadecyl LPA to its G protein-coupled receptors (GPCRs) on the cell surface. This interaction activates heterotrimeric G proteins, leading to the stimulation of downstream effectors such as Phospholipase C (PLC), Rho, and PI3-Kinase (PI3K), ultimately resulting in various cellular responses.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Synthetic Synthetic 1-Octadecyl LPA Purity Purity & Composition (LC-MS/MS) Synthetic->Purity Stability Stability Assay Synthetic->Stability Bioactivity Biological Activity Assays (Proliferation, Binding) Synthetic->Bioactivity Natural Naturally Derived LPA Natural->Purity Natural->Stability Natural->Bioactivity Data Comparative Data Analysis Purity->Data Stability->Data Bioactivity->Data

References

Safety Operating Guide

Proper Disposal of 1-Octadecyl Lysophosphatidic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research operations. This guide provides essential safety and logistical information for the proper disposal of 1-Octadecyl Lysophosphatidic Acid (1-Octadecyl LPA), tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and information derived from safety data sheets for lysophosphatidic acid compounds.

Immediate Safety Considerations

According to available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to follow standard precautionary measures for handling all laboratory chemicals to minimize risk.[1] While the substance itself may not be highly hazardous, it is designated as Water Hazard Class 1 (self-assessment), indicating it is slightly hazardous for water.[2] Therefore, large quantities should not be allowed to enter ground water, water courses, or sewage systems.[2]

Step-by-Step Disposal Plan

The disposal of this compound, whether in solid form or in solution, must adhere to local, state, and federal regulations, as well as institutional policies for chemical waste.

  • Consult Institutional and Local Guidelines: Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) office for specific protocols. Waste disposal regulations can vary significantly by region.

  • Waste Identification and Segregation:

    • Solid Waste: If the compound is in its pure, solid form, it should be collected in a designated, properly labeled hazardous waste container.

    • Solutions: Aqueous or solvent-based solutions containing 1-Octadecyl LPA should not be disposed of down the drain.[3] These solutions must be collected in a designated container for liquid chemical waste. Ensure the container is compatible with the solvent used.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with 1-Octadecyl LPA should be placed in a designated container for solid chemical waste.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any other components of the waste stream (e.g., solvents). The label should also include the date and the generating laboratory's information.

  • Storage of Waste: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Arrange for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste. They will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, such as incineration.

Personal Protective Equipment (PPE)

When handling this compound and its associated waste, the following personal protective equipment should be worn to ensure safety.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Chemical Waste Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of laboratory chemical waste like this compound.

G start Start: Chemical Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify consult Consult Institutional EHS Guidelines & Local Regulations identify->consult select_container Select Appropriate & Labeled Waste Container consult->select_container segregate Segregate Waste by Type select_container->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid contaminated_waste Contaminated Labware Container segregate->contaminated_waste Labware store Store in Designated Secondary Containment Area solid_waste->store liquid_waste->store contaminated_waste->store schedule_pickup Schedule Waste Pickup with EHS store->schedule_pickup end End: Proper Disposal by Licensed Facility schedule_pickup->end

Figure 1. Decision workflow for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octadecyl Lysophosphatidic Acid
Reactant of Route 2
1-Octadecyl Lysophosphatidic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.